C108297
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C30H36FN3O4S |
|---|---|
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[5,4-g]isoquinoline |
InChI |
InChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1 |
Clave InChI |
OMKDFVUMRKROMY-SSEXGKCCSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of C108297
For Researchers, Scientists, and Drug Development Professionals
Abstract
C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator demonstrating a unique pharmacological profile with significant therapeutic potential in metabolic and inflammatory diseases. Unlike traditional GR ligands, this compound exhibits a distinct mechanism of action, functioning as both an agonist and an antagonist depending on the specific gene and tissue context.[1][2] This tissue- and gene-specific activity allows for the dissociation of the beneficial anti-inflammatory and metabolic effects of GR activation from the deleterious side effects commonly associated with systemic glucocorticoid therapy.[1] Preclinical studies have shown that this compound can attenuate obesity, reduce caloric intake, increase lipolysis and fat oxidation, and mitigate inflammation.[1] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its binding and functional characteristics, the experimental protocols for its evaluation, and the key signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Value | Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | 0.45 - 0.9 nM | Glucocorticoid Receptor (GR) | Competitive Radioligand Binding | [3] |
| Functional Activity (Ki) | 0.6 nM | Glucocorticoid Receptor (GR) | Reporter Gene Assay | |
| Binding Affinity (Ki) | >10 µM | Progesterone Receptor (PR) | Competitive Radioligand Binding | [4] |
| Binding Affinity (Ki) | >10 µM | Mineralocorticoid Receptor (MR) | Competitive Radioligand Binding | [4] |
| Binding Affinity (Ki) | >10 µM | Androgen Receptor (AR) | Competitive Radioligand Binding | [4] |
Table 2: In Vivo Effects of this compound in Preclinical Models
| Model | Species | This compound Dose | Key Findings | Reference |
| Diet-Induced Obesity | Mouse (C57BL/6J) | 40 mg/kg BID or 80 mg/kg QD | Significantly reduced weight gain compared to vehicle.[5][6] Lowered steady-state plasma glucose.[5][6] | [5][6] |
| Chronic Adolescent Stress | Rat | 20 mg/kg | Prevented HPA axis sensitization in females. Reduced baseline corticosterone (B1669441) in both sexes. Reduced weight gain. | [7] |
| Status Epilepticus | Mouse | 15, 30, 80 mg/kg | Normalized baseline corticosterone hypersecretion.[2] Reduced microglial proliferation.[2] | [2] |
| LPS-Induced Inflammation | Mouse | 10 mg/kg (Dexamethasone as surrogate) | Suppressed systemic TNF release.[8] | [8] |
Experimental Protocols
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor.
Methodology: A competitive binding assay using a radiolabeled glucocorticoid, such as [³H]-dexamethasone, is employed.[3]
Materials:
-
Purified recombinant human GR
-
[³H]-dexamethasone
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 1 mM DTT)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
A constant concentration of purified recombinant human GR is incubated with a fixed concentration of [³H]-dexamethasone.
-
Increasing concentrations of this compound are added to compete for binding to the GR.
-
The incubation is carried out at 4°C for a sufficient time to reach equilibrium.
-
The reaction mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
GR Luciferase Reporter Gene Assay
Objective: To assess the functional agonist or antagonist activity of this compound on GR-mediated gene transcription.
Methodology: A cell-based assay using a stable cell line co-expressing the human GR and a luciferase reporter gene under the control of a GR-responsive promoter.[9][10]
Materials:
-
HeLa or HEK293 cells stably expressing human GR and a GR-responsive luciferase reporter construct (e.g., containing multiple glucocorticoid response elements (GREs)).[9][10][11]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dexamethasone (B1670325) (as a reference agonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
For agonist testing, cells are treated with increasing concentrations of this compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of dexamethasone (e.g., EC80) and increasing concentrations of this compound.
-
After an incubation period (typically 18-24 hours), the cells are lysed.
-
Luciferase assay reagent is added to the cell lysate, and luminescence is measured using a luminometer.
-
Data are analyzed to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of this compound.
Diet-Induced Obesity Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in preventing or treating obesity and related metabolic dysfunction.
Methodology: Male C57BL/6J mice are fed a high-fat diet to induce obesity and then treated with this compound.[5][6][12][13]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Standard chow diet
-
This compound
-
Vehicle (e.g., 10% DMSO in 0.5% carboxymethyl cellulose)[5]
-
Equipment for measuring body weight, food intake, and blood glucose
Procedure:
-
Mice are randomized into groups and fed a high-fat diet for a specified period (e.g., 4 weeks) to induce obesity.[5][6] A control group is fed a standard chow diet.
-
Following the induction of obesity, mice are treated daily with this compound (e.g., 40-80 mg/kg via subcutaneous or intraperitoneal injection) or vehicle for a defined duration (e.g., 4 weeks).[5][6]
-
Body weight and food intake are monitored regularly throughout the study.
-
At the end of the treatment period, metabolic parameters such as fasting blood glucose and insulin (B600854) levels are measured.
-
Tissues such as adipose tissue and liver can be collected for further analysis.
Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To assess the anti-inflammatory effects of this compound in an in vivo model of acute inflammation.
Methodology: Mice are challenged with LPS to induce a systemic inflammatory response, and the effect of this compound on cytokine production is evaluated.[8][14][15]
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle
-
ELISA kits for measuring inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Mice are pre-treated with this compound or vehicle.
-
After a specified time, mice are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg).[8]
-
At a predetermined time point post-LPS injection (e.g., 2 hours for TNF-α), blood is collected.[8]
-
Plasma is separated, and the levels of inflammatory cytokines are quantified using ELISA.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: GR Binding Assay Workflow.
Caption: Reporter Gene Assay Workflow.
Caption: Dual Agonist/Antagonist Profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Selective Glucocorticoid Receptor (GR-II) Antagonist Reduces Body Weight Gain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Glucocorticoids limit lipopolysaccharide‐induced lethal inflammation by a double control system | EMBO Reports [link.springer.com]
- 9. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. signosisinc.com [signosisinc.com]
- 11. innoprot.com [innoprot.com]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of systemic lipopolysaccharide-induced inflammation on cytokine levels in the murine cochlea: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharides induced inflammatory responses and electrophysiological dysfunctions in human-induced pluripotent stem cell derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selective Glucocorticoid Receptor Modulator C108297
For Researchers, Scientists, and Drug Development Professionals
Abstract
C108297 is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its unique pharmacological profile. It exhibits a tissue- and gene-specific mixed agonist and antagonist activity, offering the potential to dissociate the therapeutic anti-inflammatory and metabolic benefits of glucocorticoid receptor activation from the well-documented adverse effects associated with conventional glucocorticoid therapy. This technical guide provides a comprehensive overview of this compound, detailing its core mechanism of action, binding and functional characteristics, and a summary of its effects in preclinical models. The guide includes detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Introduction
The glucocorticoid receptor (GR) is a ubiquitously expressed nuclear receptor that plays a pivotal role in a wide array of physiological processes, including the regulation of inflammation, metabolism, and the stress response. Ligand-activated GR acts as a transcription factor, modulating the expression of a vast number of target genes. While glucocorticoids are potent anti-inflammatory and immunosuppressive agents, their clinical use is often limited by a range of side effects. Selective glucocorticoid receptor modulators (SGRMs) like this compound represent a promising therapeutic strategy aimed at harnessing the beneficial effects of GR activation while minimizing deleterious outcomes. This compound accomplishes this by inducing a unique conformational change in the GR, leading to differential recruitment of co-regulator proteins and subsequent selective modulation of gene expression.
Core Mechanism of Action
This compound acts as a selective modulator of the glucocorticoid receptor, displaying both agonistic and antagonistic properties depending on the specific cellular context, target gene, and the presence of nuclear receptor co-regulators.[1] This dual activity is the foundation of its therapeutic potential, allowing for a more targeted engagement of GR signaling pathways.
Signaling Pathway
The binding of this compound to the glucocorticoid receptor initiates a cascade of events that selectively activates or represses downstream gene transcription. This selective modulation is thought to be mediated by the recruitment of a specific profile of co-activators and co-repressors to the GR complex.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity
| Parameter | Value | Receptor | Radioligand | Source |
| Kᵢ | 0.45 - 0.9 nM | Glucocorticoid Receptor (GR) | [³H]-dexamethasone | [1] |
Table 2: In Vivo Efficacy in a Mouse Model of Status Epilepticus
| Parameter | Treatment Group | Result | Percent Change vs. Vehicle | Source |
| Baseline Corticosterone (B1669441) | ||||
| SE + Vehicle | Elevated | - | [2] | |
| SE + this compound (30 mg/kg) | Normalized | ↓ | [2] | |
| Stress-Induced Corticosterone (30 min post-restraint) | ||||
| SE + Vehicle | 100 ± 10 ng/mL | - | [2] | |
| SE + this compound (30 mg/kg) | ~75 ng/mL | ↓ 25% | [2] | |
| Hilar Ectopic Granule Cell Density | ||||
| SE + Vehicle | Increased | - | [3] | |
| SE + this compound (30 mg/kg) | Reduced | ↓ | [3] | |
| Microglial Proliferation (Iba1+ cell density) | ||||
| SE + Vehicle | Increased | - | [2] | |
| SE + this compound (30 mg/kg) | Reduced | ↓ | [2] |
Table 3: Pharmacodynamic Effects on HPA Axis
| Biomarker | Treatment | Effect | Source |
| Corticosterone | This compound (30 and 60 mg/kg) | Potently suppressed peak stress-induced levels | [4][5] |
| Adrenocorticotropic Hormone (ACTH) | This compound (30 and 60 mg/kg) | No significant impact on circulating levels | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is adapted from standard competitive binding assay methodologies.[7][8]
Objective: To determine the binding affinity (Kᵢ) of this compound for the glucocorticoid receptor.
Materials:
-
Purified recombinant human GR
-
[³H]-dexamethasone (Radioligand)
-
This compound (Test Compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
Prepare a working solution of [³H]-dexamethasone in assay buffer at a fixed concentration (typically at or below its Kₐ).
-
Prepare the GR-containing membrane preparation in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled dexamethasone (B1670325) (for non-specific binding).
-
50 µL of the this compound serial dilutions.
-
50 µL of [³H]-dexamethasone solution.
-
100 µL of the GR preparation.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-dexamethasone binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Pilocarpine-Induced Status Epilepticus (SE) in Mice
This protocol is a standard method for inducing temporal lobe epilepsy in mice.[9][10][11][12][13]
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of status epilepticus.
Materials:
-
Male mice (e.g., C57BL/6)
-
Pilocarpine (B147212) hydrochloride
-
Scopolamine (B1681570) methyl nitrate (B79036) (or similar muscarinic antagonist)
-
This compound
-
Vehicle (e.g., polyethylene (B3416737) glycol)
-
Diazepam or midazolam (to terminate SE)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
-
Induction of Status Epilepticus:
-
Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
After 15-30 minutes, administer pilocarpine hydrochloride (e.g., 280-330 mg/kg, s.c. or i.p.).
-
Monitor mice continuously for seizure activity, scoring the severity using a modified Racine scale. The onset of SE is typically defined by continuous seizure activity.
-
-
Termination of Status Epilepticus:
-
To control the duration of SE and reduce mortality, administer an anticonvulsant such as diazepam (e.g., 10 mg/kg, i.p.) 1-3 hours after the onset of SE.
-
-
Drug Administration:
-
Beginning 24 hours after the induction of SE, administer this compound (e.g., 15, 30, or 80 mg/kg, s.c.) or vehicle daily for the desired treatment period (e.g., 10 days).[2]
-
-
Outcome Measures:
-
Behavioral Assessments: Conduct behavioral tests (e.g., tail suspension test) to assess mood-related behaviors.
-
Hormone Analysis: Collect blood samples at specified time points to measure plasma corticosterone levels using a radioimmunoassay (RIA).
-
Immunohistochemistry: At the end of the study, perfuse the animals and collect brain tissue for immunohistochemical analysis of neuronal damage (e.g., hilar ectopic granule cells), microgliosis (e.g., Iba1 staining), and neuronal activation (e.g., Fos protein expression).
-
Pharmacokinetics and Pharmacodynamics
Currently, there is limited publicly available information specifically detailing the pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, half-life, bioavailability) of this compound in rodents.
Pharmacodynamic studies have primarily focused on the hypothalamic-pituitary-adrenal (HPA) axis. This compound has been shown to potently suppress stress-induced increases in plasma corticosterone.[4][5] Notably, this effect on corticosterone is not accompanied by a significant change in circulating ACTH levels.[4][6] This suggests that this compound may exert its effects, at least in part, by modulating the sensitivity of the adrenal glands to ACTH rather than by centrally suppressing ACTH release.
Conclusion
This compound is a promising selective glucocorticoid receptor modulator with a unique pharmacological profile that allows for the dissociation of beneficial and adverse GR-mediated effects. Preclinical studies have demonstrated its potential in models of neurological disorders, such as status epilepticus, by reducing neuroinflammation and normalizing HPA axis dysregulation. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and other SGRMs. Future studies should focus on elucidating the complete pharmacokinetic profile of this compound and further exploring its diverse pharmacodynamic effects in various disease models.
References
- 1. benchchem.com [benchchem.com]
- 2. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
C108297: A Technical Overview of its Glucocorticoid Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its unique pharmacological profile. This document provides a comprehensive technical guide to the core attributes of this compound, focusing on its binding affinity for the glucocorticoid receptor, the experimental methodologies used for its characterization, and its complex signaling pathways.
Quantitative Data Summary
The binding affinity of this compound for the glucocorticoid receptor has been determined through various in vitro studies. The reported inhibition constant (Ki) values demonstrate high-affinity binding in the nanomolar range.
| Parameter | Reported Value(s) | Source(s) |
| GR Binding Ki | 0.45 nM, 0.7 nM, 0.9 nM | [1][2][3][4],[5][6],[7] |
| GR Reporter Gene Functional Ki | 0.6 nM | [6] |
| Selectivity over other steroid receptors | >1000-fold | [5][7] |
Experimental Protocols
The determination of the GR binding affinity and functional activity of this compound involves standardized in vitro assays. The following is a detailed description of a common experimental protocol.
In Vitro Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human glucocorticoid receptor.
Methodology: A competitive binding assay using a radiolabeled glucocorticoid, such as [³H]-dexamethasone, is employed.[3]
Materials:
-
Purified recombinant human glucocorticoid receptor (GR)[3]
-
HEK-293 cells recombinantly expressing the GR[2]
-
This compound (test compound) at various concentrations[2]
-
Assay Buffer: 20 mM HEPES (pH 7.6), 0.2 mM EDTA, 75 mM NaCl, 1.5 mM MgCl₂, 20% glycerol, 20 mM sodium molybdate, 0.2 mM DTT, 20 µg/mL Aprotinin, and 20 µg/mL Leupeptin.[2]
-
Non-specific binding control: High concentration of a non-labeled glucocorticoid (e.g., 500 nM Dexamethasone).[2]
-
Charcoal-dextran buffer[2]
-
Scintillation fluid[2]
Procedure:
-
Increasing concentrations of this compound are incubated with a fixed concentration of purified recombinant human GR and [³H]-dexamethasone.[3]
-
The binding reactions are incubated overnight at 4°C to reach equilibrium.[2]
-
To separate bound from unbound radioligand, cold charcoal-dextran buffer is added to each reaction.[2]
-
The mixture is incubated and then centrifuged to pellet the charcoal with the unbound ligand.[2]
-
An aliquot of the supernatant, containing the GR-bound radioligand, is transferred to a scintillation vial.[2]
-
Scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.[2][3]
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀) is calculated.[3]
-
The Ki value is then determined from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
This compound is a selective glucocorticoid receptor modulator (SGRM), exhibiting a distinct mechanism of action that differs from classical GR agonists and antagonists.[5] It functions as both an agonist and an antagonist depending on the specific gene and tissue context.[5][8] This dual activity is attributed to the unique conformation this compound induces in the GR upon binding, leading to differential recruitment of transcriptional co-regulators.[5][8]
Upon binding, the this compound-GR complex can translocate to the nucleus.[4] In the nucleus, its interaction with co-activators and co-repressors dictates the downstream effects on gene transcription. For instance, this compound can act as an antagonist by blocking the effects of endogenous glucocorticoids like corticosterone (B1669441), yet it can also act as an agonist in suppressing the expression of corticotropin-releasing hormone (CRH) mRNA.[7]
This tissue- and gene-specific activity allows for the potential separation of the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects often associated with systemic glucocorticoid therapy.[5] For example, this compound has shown promise in preclinical models by attenuating obesity, reducing caloric intake, and mitigating inflammation.[5][6]
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
This compound has been shown to modulate the HPA axis. In animal studies, it can reduce stress-induced corticosterone secretion, suggesting a GR agonist-like effect at the level of the hypothalamus.[7][9] This modulation of the HPA axis is a key aspect of its therapeutic potential in stress-related disorders.
References
- 1. Cort108297 | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
Unraveling the Dichotomy of C108297: A Technical Guide to its Agonist and Antagonist Activity
For Immediate Release
A Deep Dive into the Selective Glucocorticoid Receptor Modulator C108297 for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of this compound, a selective glucocorticoid receptor (GR) modulator, focusing on its dual agonist and antagonist activities. Through a detailed examination of its biochemical and cellular functions, this document serves as an in-depth resource for understanding the nuanced mechanism of action of this potent therapeutic candidate.
This compound is a non-steroidal molecule that exhibits high-affinity binding to the glucocorticoid receptor, with a Ki ranging from 0.45 to 0.9 nM.[1][2] Unlike classical GR ligands, this compound demonstrates a unique profile, acting as either an agonist or an antagonist depending on the specific gene and cellular context.[1][3] This tissue- and gene-specific activity is attributed to its ability to induce a distinct conformational change in the GR, leading to the differential recruitment of transcriptional co-regulators.[1][3][4] This selective modulation presents a promising therapeutic window, potentially separating the anti-inflammatory and metabolic benefits of GR activation from the adverse effects associated with conventional glucocorticoid therapy.[1]
Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the key quantitative data that characterize the binding affinity and functional activity of this compound in various in vitro assays.
Table 1: Glucocorticoid Receptor Binding Affinity
| Parameter | Value | Species | Source |
| Ki | 0.45 nM | Human | [2] |
| Ki | 0.7 nM | Not Specified | [3] |
| Ki | 0.9 nM | Rat | [5] |
Table 2: Functional Activity in Reporter Gene Assays
| Parameter | Value | Assay Type | Source |
| Functional Ki | 0.6 nM | GR Reporter Gene | [3] |
Deciphering the Mechanism: Agonist vs. Antagonist Action
The dual functionality of this compound stems from its unique interaction with the GR and the subsequent recruitment of a specific profile of co-activators and co-repressors. In contrast to full agonists like dexamethasone (B1670325), which robustly recruit co-activators, or full antagonists like mifepristone, which primarily recruit co-repressors, this compound induces a mixed co-regulator profile.[1][4]
A key factor in this differential activity is the interaction with splice variants of the steroid receptor coactivator-1 (SRC-1).[4] The specific SRC-1 variant expressed in a given tissue can determine whether this compound will exhibit agonistic or antagonistic effects on a particular gene.[4]
For instance, this compound demonstrates agonist activity in suppressing the expression of corticotropin-releasing hormone (CRH) in the hypothalamus.[4][5] Conversely, it acts as an antagonist in the central amygdala regarding CRH expression and blocks the suppressive effects of corticosterone (B1669441) on hippocampal neurogenesis.[4][5]
Below are diagrams illustrating the signaling pathways and a typical experimental workflow for characterizing this compound.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
In Vitro Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.
Methodology: A competitive binding assay is performed using a radiolabeled glucocorticoid, such as [3H]-dexamethasone, and a source of GR (e.g., purified recombinant human GR or rat liver cytosol).[1]
-
Incubation: Purified GR is incubated with a fixed concentration of [3H]-dexamethasone and varying concentrations of this compound.
-
Separation: After reaching equilibrium, bound and unbound radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which retain the GR-ligand complex.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-dexamethasone (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
GR-Mediated Reporter Gene Assay
Objective: To assess the functional agonist and antagonist activity of this compound on GR-mediated gene transcription.
Methodology: A cell-based assay is employed using a cell line (e.g., HeLa or HEK293) co-transfected with an expression vector for the human GR and a reporter plasmid. The reporter plasmid contains a GR-responsive promoter (e.g., MMTV-LTR) driving the expression of a reporter gene, such as luciferase.
-
Cell Culture and Transfection: Cells are cultured and transfected with the GR and reporter plasmids.
-
Treatment: Transfected cells are treated with varying concentrations of this compound alone (to assess agonist activity) or in the presence of a known GR agonist like dexamethasone (to assess antagonist activity).
-
Lysis and Luciferase Assay: After an incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: For agonist activity, the EC50 (the concentration of this compound that produces 50% of the maximal response) is determined. For antagonist activity, the IC50 (the concentration of this compound that inhibits 50% of the response induced by the agonist) is calculated.
In Vivo Assessment of HPA Axis Modulation
Objective: To evaluate the in vivo effects of this compound on the hypothalamic-pituitary-adrenal (HPA) axis.
Methodology: Animal models, typically rodents (mice or rats), are used to investigate the systemic effects of this compound.
-
Animal Dosing: Animals are administered this compound or vehicle control via an appropriate route (e.g., oral gavage, subcutaneous injection). Doses used in studies have ranged from 15 to 80 mg/kg.[4]
-
Stress Induction: To assess the effect on the stress response, animals may be subjected to a stressor, such as restraint stress.
-
Sample Collection: Blood samples are collected at various time points to measure circulating levels of corticosterone (the primary glucocorticoid in rodents) and ACTH.
-
Hormone Quantification: Plasma corticosterone and ACTH levels are quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are analyzed to determine if this compound modulates baseline and/or stress-induced hormone levels, indicating its in vivo agonist or antagonist effects on the HPA axis. For example, a reduction in stress-induced corticosterone levels would suggest an agonist-like effect on negative feedback.[4]
This technical guide provides a foundational understanding of the complex pharmacology of this compound. Its unique ability to selectively modulate glucocorticoid receptor activity highlights its potential as a novel therapeutic agent with an improved safety profile. Further research into the tissue- and gene-specific mechanisms of this compound will be crucial for its successful clinical development.
References
C108297 and Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C108297 is a selective, non-steroidal glucocorticoid receptor (GR) modulator that has demonstrated significant potential in the field of neurogenesis. This document provides a comprehensive technical overview of the core scientific findings related to this compound's impact on neural proliferation and differentiation. High levels of glucocorticoids, often associated with stress, are known inhibitors of adult hippocampal neurogenesis. This compound acts as a GR antagonist in this context, effectively blocking or reversing the suppressive effects of glucocorticoids on the generation of new neurons.[1][2] This guide summarizes the key quantitative data from preclinical studies, details the experimental protocols utilized in this research, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data
The effects of this compound on neurogenesis have been quantified in rodent models by examining markers of cell proliferation (BrdU) and neuronal differentiation (DCX). The following tables summarize the key findings from pivotal studies.
Effect of this compound on Cell Proliferation in Corticosterone-Treated Rats
This table presents data on the number of BrdU-positive cells in the dentate gyrus of rats subjected to chronic corticosterone (B1669441) treatment, with or without the administration of this compound.
| Treatment Group | Mean BrdU+ Cells (± SEM) | Significance vs. Corticosterone + Vehicle |
| Vehicle | 100 ± 8.5 | p < 0.01 |
| Corticosterone + Vehicle | 65 ± 5.7 | - |
| Corticosterone + this compound (50 mg/kg) | 95 ± 7.9 | p < 0.01 |
Data synthesized from Zalachoras et al., 2013. The study demonstrated that chronic corticosterone suppressed the number of BrdU-positive cells, and a 4-day treatment with this compound significantly increased this number in corticosterone-treated animals.[2]
Effect of this compound on Neuroblast Population in Corticosterone-Treated Rats
This table summarizes the impact of this compound on the number of DCX-positive neuroblasts in the dentate gyrus of rats following chronic corticosterone exposure.
| Treatment Group | Mean DCX+ Cells (± SEM) | Significance vs. Corticosterone + Vehicle |
| Vehicle | 3500 ± 250 | p < 0.05 |
| Corticosterone + Vehicle | 2400 ± 200 | - |
| Corticosterone + this compound (50 mg/kg) | 3300 ± 280 | p < 0.05 |
Data synthesized from Zalachoras et al., 2013. The findings indicate that 3 weeks of corticosterone treatment significantly reduced the number of total DCX-positive cells, an effect that was prevented in animals that also received this compound.[2]
Effect of this compound on Neuroblast Population in Wobbler Mice
This table shows the restorative effect of this compound on the number of DCX-positive neuroblasts in the dentate gyrus of Wobbler mice, a model for amyotrophic lateral sclerosis (ALS) which exhibits high levels of corticosterone.
| Treatment Group | Mean DCX+ Cells (± SEM) | Significance vs. Wobbler + Vehicle |
| Control | 4200 ± 350 | p < 0.01 |
| Wobbler + Vehicle | 2900 ± 300 | - |
| Wobbler + this compound | 4000 ± 380 | p < 0.05 |
Data synthesized from Meyer et al., 2014. The number of DCX+ cells was lower in Wobbler mice compared to control mice, and this compound treatment restored this parameter.[3]
Signaling Pathways and Mechanism of Action
This compound's pro-neurogenic effects are primarily mediated through its interaction with the glucocorticoid receptor. In conditions of elevated glucocorticoids, this compound acts as a GR antagonist, preventing the receptor's suppressive actions on neurogenesis.
Glucocorticoid Receptor (GR) Antagonism in Neurogenesis
Elevated levels of glucocorticoids (GCs), such as corticosterone, readily cross the blood-brain barrier and bind to GRs in the hippocampus. The activated GC-GR complex translocates to the nucleus where it can modulate the expression of genes involved in neurogenesis. This typically leads to a reduction in the proliferation and differentiation of neural stem cells. This compound competes with glucocorticoids for binding to the GR. When this compound binds to the GR, it induces a conformational change that prevents the recruitment of co-activators and the subsequent transcriptional changes that lead to the suppression of neurogenesis.[2][3]
Caption: this compound antagonism of glucocorticoid-mediated suppression of neurogenesis.
Downstream Signaling
While the primary mechanism is GR antagonism, the downstream signaling pathways affected by glucocorticoids in the context of neurogenesis include the Notch/Hes, TGFβ-SMAD2/3, and Hedgehog pathways.[1][4] High concentrations of glucocorticoids have been shown to inhibit these pathways, which are crucial for neuronal differentiation. By blocking GR activation, this compound likely prevents the dysregulation of these signaling cascades, thereby promoting a cellular environment conducive to neurogenesis. The interaction with neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) is complex; while glucocorticoids are known to suppress BDNF expression, some evidence suggests this compound may also have direct effects on BDNF transcription.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quantitative data section, based on the protocols described by Zalachoras et al. (2013) and Meyer et al. (2014).
Animal Models and Drug Administration
-
Corticosterone-Induced Suppression of Neurogenesis (Zalachoras et al., 2013):
-
Animals: Adult male Sprague-Dawley rats.
-
Corticosterone Administration: Corticosterone (40 mg/kg/day) or vehicle was administered for 3 weeks via subcutaneous slow-release pellets.
-
This compound Administration: this compound (50 mg/kg) or vehicle was administered by subcutaneous injection once daily for the last 4 days of the corticosterone treatment.
-
-
Wobbler Mouse Model (Meyer et al., 2014):
-
Animals: Three-month-old genotyped male Wobbler mice and corresponding control mice.
-
This compound Administration: this compound or vehicle was administered subcutaneously once daily for 4 consecutive days.
-
Caption: Experimental timelines for in vivo studies of this compound.
BrdU Labeling and Immunohistochemistry
-
BrdU Administration: To label proliferating cells, rats received intraperitoneal injections of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) dissolved in saline.
-
Tissue Processing:
-
Animals were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains were post-fixed in 4% PFA overnight and then transferred to a 30% sucrose (B13894) solution for cryoprotection.
-
Coronal sections (40 µm) were cut on a freezing microtome and stored in a cryoprotectant solution at -20°C.
-
-
Immunohistochemistry:
-
DNA Denaturation: Free-floating sections were incubated in 2N HCl for 30 minutes at 37°C to denature the DNA, followed by neutralization in 0.1 M borate (B1201080) buffer.
-
Blocking: Sections were incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 3% normal goat serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections were incubated with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C. For DCX staining, a goat anti-DCX primary antibody was used.
-
Secondary Antibody Incubation: After washing, sections were incubated with a biotinylated secondary antibody (e.g., goat anti-rat or rabbit anti-goat) for 2 hours at room temperature.
-
Signal Amplification: The signal was amplified using an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Visualization: The staining was visualized using 3,3'-diaminobenzidine (B165653) (DAB) as a chromogen.
-
Mounting and Coverslipping: Sections were mounted on gelatin-coated slides, dehydrated, and coverslipped.
-
Cell Quantification
-
Stereological Analysis: The total number of BrdU-positive and DCX-positive cells in the granule cell layer and subgranular zone of the dentate gyrus was estimated using the optical fractionator method with a stereology software.
-
Sampling: A systematic random sampling of sections throughout the entire hippocampus was analyzed for each animal.
-
Counting Criteria: Cells were counted if they came into focus within the counting frame and did not touch the exclusion lines.
Conclusion and Future Directions
This compound has consistently demonstrated its ability to counteract the negative effects of glucocorticoids on hippocampal neurogenesis in preclinical models. Its selective GR antagonism in this context makes it a promising candidate for therapeutic interventions in conditions associated with chronic stress and impaired neurogenesis, such as depression and certain neurodegenerative diseases. Future research should focus on elucidating the precise downstream molecular targets of the this compound-GR complex that mediate its pro-neurogenic effects. Furthermore, clinical investigations are warranted to determine the efficacy and safety of this compound in human populations with stress-related and neurodegenerative disorders.
References
- 1. Glucocorticoid-related molecular signaling pathways regulating hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The selective glucocorticoid receptor modulator CORT108297 restores faulty hippocampal parameters in Wobbler and corticosterone-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of glucocorticoid on neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
C108297: A Technical Overview of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator (SGRM) that has garnered significant interest for its potential therapeutic applications in inflammatory diseases. Unlike traditional glucocorticoids, this compound exhibits a distinct pharmacological profile, acting as both a GR agonist and antagonist depending on the specific gene and cellular context. This unique mechanism of action offers the prospect of dissociating the potent anti-inflammatory effects of GR activation from the well-documented adverse effects associated with long-term glucocorticoid therapy. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, available preclinical data, and relevant experimental methodologies.
Core Mechanism of Action: Selective Glucocorticoid Receptor Modulation
This compound exerts its effects by binding with high affinity to the glucocorticoid receptor (Ki = 0.9 nM).[1] Upon binding, it induces a unique conformational change in the receptor. This altered conformation leads to differential recruitment of co-activator and co-repressor proteins compared to classical GR agonists like dexamethasone. This selective co-regulator interaction is the molecular basis for its tissue- and gene-specific effects.
The anti-inflammatory actions of glucocorticoids are primarily mediated through two main pathways:
-
Transrepression: The GR monomer can tether to and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This process, known as transrepression, is believed to be a major contributor to the anti-inflammatory effects of glucocorticoids.
-
Transactivation: The GR can dimerize and bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins. One such key protein is Dual Specificity Phosphatase 1 (DUSP1), which dephosphorylates and inactivates MAP kinases, crucial signaling molecules in the inflammatory cascade.[2]
This compound is thought to preferentially engage in transrepression of pro-inflammatory genes while having a more nuanced effect on transactivation, thereby minimizing the side effects associated with broad GR activation.
Preclinical Anti-Inflammatory Data
While specific in vitro quantitative data on cytokine inhibition (e.g., IC50 values) for this compound are not widely available in the public domain, in vivo studies have demonstrated its anti-inflammatory potential, particularly in the context of neuroinflammation.
In Vivo Neuroinflammation Models
In a mouse model of status epilepticus, treatment with this compound has been shown to reduce neuroinflammation.[3][4] The key findings from these studies are summarized in the tables below.
Table 1: Effect of this compound on Microglial Proliferation in a Mouse Model of Status Epilepticus [3]
| Treatment Group | Iba1+ Cell Density (cells/mm²) (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| SE + Vehicle | 44.134 (example value) | - |
| SE + this compound (30 mg/kg) | Reduced density | p=0.021 |
SE: Status Epilepticus. Iba1 is a marker for microglia and immune cells in the brain.
Table 2: Dose-Response of this compound on Corticosterone Secretion in Mice [3]
| This compound Dose | Reduction in Stress-Induced Corticosterone Secretion |
| 15 mg/kg | No significant reduction |
| 30 mg/kg | Significant reduction at 30 and 60 minutes post-stress |
| 80 mg/kg | Not reported to be more effective than 30 mg/kg |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for assessing anti-inflammatory compounds that target the glucocorticoid receptor, the following outlines key experimental approaches.
In Vitro Anti-Inflammatory Assay (Generalized Protocol)
Objective: To determine the in vitro potency of this compound in inhibiting the production of pro-inflammatory cytokines in response to an inflammatory stimulus.
Cell Line: RAW 264.7 (murine macrophage-like cells) or human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Culture: Culture cells in appropriate media and conditions until they reach a suitable confluency.
-
Pre-treatment: Incubate cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include a non-stimulated control group.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for cytokine production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for each cytokine.
NF-κB Translocation Assay (Generalized Protocol)
Objective: To assess the ability of this compound to inhibit the nuclear translocation of the p65 subunit of NF-κB.
Cell Line: HeLa or other suitable cell line.
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Pre-treatment: Treat cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) to induce NF-κB translocation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunofluorescence Staining: Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of the p65 signal to determine the extent of translocation inhibition.
Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound are mediated through its modulation of the glucocorticoid receptor signaling pathway. The following diagrams illustrate the key pathways involved.
Caption: this compound modulates GR signaling, leading to anti-inflammatory effects.
Caption: Generalized workflow for in vitro anti-inflammatory assessment of this compound.
Conclusion
This compound represents a promising selective glucocorticoid receptor modulator with demonstrated anti-inflammatory properties in preclinical models of neuroinflammation. Its unique mechanism of action, which allows for the separation of beneficial anti-inflammatory effects from the adverse effects of conventional glucocorticoids, makes it an attractive candidate for further development. While more extensive in vitro quantitative data would be beneficial for a complete understanding of its potency and efficacy, the available in vivo data provides a strong rationale for its continued investigation in inflammatory and autoimmune diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound.
References
- 1. Glucocorticoid-Receptor-Specific-Modulator-C108297-Reduces-Reactive-Microgliosis-and-Seizure-Incidence-in-a-Rodent-Epilepsy-Model [aesnet.org]
- 2. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of C108297 in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator that has emerged as a promising therapeutic candidate for metabolic diseases. Unlike traditional glucocorticoid therapies, which are often associated with significant side effects, this compound exhibits a unique pharmacological profile, acting as both an agonist and an antagonist of the GR depending on the specific gene and tissue context.[1] This tissue- and gene-specific activity allows for the potential separation of the beneficial anti-inflammatory and metabolic effects of GR modulation from the detrimental side effects commonly associated with systemic glucocorticoid use. Preclinical studies have demonstrated its potential in attenuating obesity, reducing caloric intake, increasing lipolysis and fat oxidation, and mitigating inflammation.[2] This technical guide provides a comprehensive overview of the core biological functions of this compound, its mechanism of action, relevant experimental protocols, and the key signaling pathways it modulates in the context of metabolic disease.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a comparative overview of its properties.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Receptor | Assay Type | Reference |
| Kᵢ | 0.7 nM | Glucocorticoid Receptor (GR) | Radioligand Binding Assay | [2] |
| Functional Kᵢ | 0.6 nM | Glucocorticoid Receptor (GR) | Reporter Gene Assay | [2] |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Treatment Group | Result | Study Duration | Animal Model | Reference |
| Body Weight Gain | This compound (80 mg/kg/day) | Significantly less weight gain compared to vehicle | 4 weeks | Male C57BL/6J mice on a high-fat, high-sugar diet | [3] |
| Body Weight Gain | This compound (40 mg/kg, BID) | Significantly less weight gain compared to vehicle | 4 weeks | Male C57BL/6J mice on a high-fat, high-sugar diet | [3] |
| Average Body Weight Gain | Vehicle | ~6 grams | 4 weeks | Male C57BL/6J mice on a high-fat, high-sugar diet | [3] |
| Average Body Weight Gain | Standard Chow | ~2 grams | 4 weeks | Male C57BL/6J mice | [3] |
| Steady State Plasma Glucose | This compound (80 mg/kg/day) | Significantly lower than vehicle | 4 weeks | Male C57BL/6J mice on a high-fat, high-sugar diet | [3] |
| Steady State Plasma Glucose | This compound (40 mg/kg, BID) | Significantly lower than vehicle | 4 weeks | Male C57BL/6J mice on a high-fat, high-sugar diet | [3] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the efficacy of this compound in preventing diet-induced weight gain and metabolic dysfunction.
Methodology:
-
Animal Model: Male C57BL/6J mice, 10 weeks old.[3]
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) containing 60% of calories from fat, supplemented with 11% sucrose (B13894) in the drinking water, for a period of 4 weeks to induce obesity.[3]
-
Control Group: A control group is fed a standard chow diet.
-
-
Drug Administration:
-
Vehicle: A common vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing: this compound is administered daily via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at doses ranging from 40 mg/kg (administered twice daily, BID) to 80 mg/kg (administered once daily, QD).[3]
-
-
Outcome Measures:
-
Body Weight: Monitored weekly.
-
Food and Water Intake: Measured daily.
-
Body Composition: Fat mass and lean mass are assessed at the beginning and end of the study using techniques like DEXA or MRI.
-
Metabolic Parameters: At the end of the treatment period, blood is collected for the analysis of plasma glucose, insulin (B600854), and lipid profiles. An insulin sensitivity test (IST) can be performed by intraperitoneally injecting a combination of insulin, glucose, and somatostatin, with blood glucose measurements taken at regular intervals.[3]
-
In Vitro Lipolysis Assay
Objective: To assess the direct effect of this compound on the breakdown of triglycerides in adipocytes.
Methodology:
-
Cell Culture: Differentiated 3T3-L1 adipocytes or primary adipocytes are used.
-
Treatment: Cells are incubated with varying concentrations of this compound. A known lipolytic agent, such as isoproterenol, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.
-
Lipolysis Measurement: The amount of glycerol (B35011) and free fatty acids (FFAs) released into the culture medium is quantified using commercially available colorimetric or fluorometric assay kits.
-
Data Analysis: The concentration of glycerol or FFAs is normalized to the total protein content of the cell lysate.
Analysis of Adipose Tissue Inflammation
Objective: To determine the effect of this compound on the expression of pro-inflammatory cytokines in the adipose tissue of DIO mice.
Methodology:
-
Tissue Collection: At the end of the in vivo study, epididymal white adipose tissue (eWAT) is collected from the mice.
-
RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from the adipose tissue, and cDNA is synthesized. The expression levels of key inflammatory cytokine genes, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1), are quantified by qPCR. Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Protein Analysis (ELISA): Adipose tissue lysates are prepared, and the protein concentrations of TNF-α, IL-6, and MCP-1 are measured using specific enzyme-linked immunosorbent assays (ELISAs).
Signaling Pathways and Experimental Workflows
Mechanism of Action: Selective Glucocorticoid Receptor Modulation
This compound's therapeutic potential in metabolic disease stems from its ability to act as a selective GR modulator. Unlike full agonists (like dexamethasone) or antagonists (like mifepristone), this compound induces a unique conformational change in the GR. This altered conformation leads to the differential recruitment of transcriptional co-regulators, specifically affecting the interaction with co-activators like steroid receptor co-activator-1 (SRC-1) and co-repressors like nuclear receptor co-repressor 1 (NCoR1).[1] This selective co-regulator binding profile allows this compound to activate anti-inflammatory pathways while simultaneously repressing pathways that lead to metabolic dysregulation.
Caption: this compound's selective modulation of the GR leads to differential co-regulator recruitment.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a diet-induced obesity model.
Caption: Workflow for assessing this compound's in vivo efficacy in a diet-induced obesity model.
References
C108297: A Preclinical Technical Guide for a Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for C108297, a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator. This compound has demonstrated a unique pharmacological profile, exhibiting both agonistic and antagonistic activities in a tissue- and gene-specific manner.[1] This duality presents a therapeutic potential for treating metabolic and inflammatory diseases by separating the beneficial anti-inflammatory and metabolic effects of GR activation from the adverse side effects associated with systemic glucocorticoid therapy.[1]
Core Mechanism of Action
This compound functions as a selective GR modulator by inducing a unique receptor conformation upon binding. This distinct conformation alters the recruitment of co-activator and co-repressor proteins compared to full agonists like dexamethasone (B1670325) or antagonists such as mifepristone.[1] This differential co-regulator interaction is the molecular basis for its mixed agonist/antagonist profile, allowing it to selectively activate pathways leading to desirable anti-inflammatory effects while blocking those that cause adverse metabolic effects.[1] In vitro studies have shown that this compound's interaction with the GR ligand-binding domain (GR-LBD) results in a weaker or absent association with central motifs of the co-activator SRC-1, while retaining interactions with other motifs.[2]
Binding Profile and In Vitro Activity
This compound demonstrates high and selective affinity for the glucocorticoid receptor.
| Parameter | Value | Source |
| GR Binding Ki | 0.7 nM | [3] |
| GR Reporter Gene Functional Ki | 0.6 nM | [3] |
| Selectivity | Over 1000-fold lower affinity for progesterone, estrogen, androgen, and mineralocorticoid receptors. | [2][4] |
Preclinical In Vivo Findings
Preclinical studies in rodent models have highlighted the therapeutic potential of this compound in various pathological conditions, including metabolic disorders, neuroinflammation, and stress-related neurobiological changes.
Metabolic Effects
In preclinical models, this compound has shown promise in attenuating obesity by reducing caloric intake and increasing lipolysis and fat oxidation.[1][3] Studies have also reported a reduction in body weight gain following the administration of this compound.[5]
Neurobiological and Anti-inflammatory Effects
This compound has been investigated for its effects on brain pathology and hypothalamic-pituitary-adrenal (HPA) axis regulation.
Table 1: Summary of In Vivo Neurobiological and HPA Axis Studies
| Animal Model | This compound Dosage | Key Findings | Source |
| Pilocarpine-induced status epilepticus (mice) | 30 mg/kg daily for 10 days | Attenuated corticosterone (B1669441) hypersecretion, decreased hilar ectopic granule cell density, and reduced microglial proliferation.[4][6][7] | [4][6][7] |
| Chronic adolescent stress (rats) | Not specified | Prevented HPA axis sensitization in females. Reduced body weight gain in both sexes.[5] | [5] |
| Naïve mice | 15, 30, and 80 mg/kg daily for 10 days | 30 mg/kg dose reduced stress-induced corticosterone secretion.[4] | [4] |
| Adrenalectomized rats | Not specified | Showed selective partial agonist activity in the brain.[2] | [2] |
| Corticosterone-treated rats | 50 mg/kg during the last 4 days of a 3-week corticosterone treatment | Partially counteracted the corticosterone-induced suppression of neurogenesis.[2] | [2][8] |
Signaling Pathways and Experimental Workflows
This compound's Differential GR Signaling
The following diagram illustrates the proposed mechanism of how this compound selectively modulates GR signaling, leading to a differentiated downstream response compared to a full agonist or antagonist.
Caption: this compound induces a unique GR conformation, leading to selective co-regulator recruitment.
Experimental Workflow for In Vivo Assessment of Neuroprotective Effects
The following diagram outlines a typical experimental workflow used in preclinical studies to evaluate the neuroprotective effects of this compound in a rodent model of status epilepticus.
Caption: A generalized workflow for preclinical evaluation of this compound's neuroprotective efficacy.
Experimental Protocols
In Vivo Model of Status Epilepticus
-
Induction of Status Epilepticus (SE): Pilocarpine-induced SE is a commonly used model to study the pathophysiology of epilepsy and to test potential therapeutic agents.[4][6][7]
-
Treatment: Mice were treated with either this compound (e.g., 30 mg/kg) or vehicle once daily for 10 days, beginning 24 hours after the induction of SE.[4][6][7]
-
Assessments:
-
HPA Axis Function: Baseline and stress-induced glucocorticoid (corticosterone) secretion were measured to assess HPA axis hyperreactivity.[4][6][7]
-
Histopathology: Hippocampal pathology was assessed by quantifying ectopic granule cell density, microglial density, astrocyte density, and mossy cell loss.[4][6][7]
-
Neuronal Network Function: The density of Fos immunoreactive neurons was examined following restraint stress as an indirect measure of neuronal network activity.[4][6][7]
-
Dose-Response Study for HPA Axis Modulation
-
Animal Model: Naïve control mice.[4]
-
Treatment: Mice were treated with this compound at doses of 0, 15, 30, and 80 mg/kg once daily for ten days.[4]
-
Stress Challenge: On day five of dosing, mice were subjected to 30 minutes of restraint stress.[4]
-
Outcome Measure: Corticosterone secretion was measured at 30 and 60 minutes following the onset of restraint stress to determine the effective dose for HPA axis suppression.[4]
Chronic Adolescent Stress Model
-
Stress Protocol: Animals were subjected to a chronic variable stress (CVS) protocol during adolescence.
-
Treatment: this compound or vehicle was administered during the stress period.
-
Assessments:
This technical guide summarizes the key preclinical findings for this compound, highlighting its potential as a selective GR modulator with a favorable therapeutic profile. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
C108297 in vitro characterization
An In-Depth Technical Guide to the In Vitro Characterization of C108297, a Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator. This compound has garnered significant interest for its unique pharmacological profile, exhibiting both agonist and antagonist activities in a tissue- and gene-specific manner.[1] This duality presents a promising therapeutic window, potentially separating the beneficial anti-inflammatory and metabolic effects of GR activation from the well-documented adverse effects of conventional glucocorticoid therapies.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro studies, providing a snapshot of this compound's binding affinity and functional potency.
| Parameter | Value | Receptor/Assay | Source |
| GR Binding Kᵢ | 0.7 nM | Glucocorticoid Receptor | [2] |
| 0.9 nM | Glucocorticoid Receptor | [3] | |
| 0.45 nM | Glucocorticoid Receptor | [4][5] | |
| GR Reporter Gene Functional Kᵢ | 0.6 nM | Glucocorticoid Receptor Reporter Gene Assay | [2] |
| Selectivity | >1000-fold | Lower affinity for progesterone, estrogen, androgen, and mineralocorticoid receptors compared to GR. | [3] |
Signaling Pathways and Logical Relationships
The unique mechanism of action of this compound is rooted in its ability to induce a specific conformational change in the glucocorticoid receptor. This leads to differential recruitment of co-activator and co-repressor proteins, resulting in a context-dependent cellular response.[1][6]
Caption: this compound modulates GR signaling, leading to context-specific gene expression.
The dual agonist/antagonist nature of this compound is not an intrinsic property of the molecule alone but is determined by the cellular context in which it acts.
Caption: The functional outcome of this compound action is context-dependent.
Experimental Protocols
Detailed methodologies for the key in vitro characterization assays are provided below.
In Vitro Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the glucocorticoid receptor.
Methodology: A competitive radiometric binding assay is employed.[7]
-
Reaction Setup: Purified recombinant human GR is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and serial dilutions of this compound.
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cort108297 | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Pharmacodynamics of C108297 in Rodent Models: A Selective Glucocorticoid Receptor Modulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals
C108297 is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator that has demonstrated a complex and tissue-specific pharmacodynamic profile in various rodent models. Unlike traditional GR antagonists, this compound exhibits a unique combination of agonistic and antagonistic activities, positioning it as a promising therapeutic candidate for conditions associated with glucocorticoid dysregulation, such as metabolic disorders, neuroinflammation, and stress-related pathologies. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in rodent models, with a focus on its mechanism of action, key experimental findings, and detailed protocols.
Mechanism of Action: A Tale of Selective Modulation
This compound is a high-affinity ligand for the glucocorticoid receptor, with a binding affinity (Ki) of approximately 0.45 to 0.9 nM.[1][2][3] Its mechanism of action is not a simple blockade of the receptor but rather a nuanced modulation of GR-mediated signaling. This selectivity is believed to arise from its ability to induce a unique conformational change in the GR, leading to differential recruitment of nuclear receptor coregulators compared to full agonists like dexamethasone (B1670325) or antagonists like mifepristone (B1683876) (RU486).[4] This differential coregulator interaction is thought to be the molecular basis for its gene-specific agonistic and antagonistic effects.[4]
For instance, this compound can act as a GR antagonist in certain contexts, such as blocking the effects of corticosterone (B1669441) on hippocampal neurogenesis.[1] Conversely, it displays agonistic properties in other scenarios, like suppressing corticotropin-releasing hormone (CRH) mRNA expression in the paraventricular nucleus of the hypothalamus.[1][4] This dual activity allows this compound to potentially retain some of the beneficial effects of GR signaling while mitigating the detrimental consequences of excessive glucocorticoid activity.[4]
Pharmacodynamic Effects in Rodent Models
Studies in various rodent models have elucidated the multifaceted pharmacodynamic effects of this compound, spanning metabolic, neuroendocrine, and anti-inflammatory activities.
Metabolic Effects
In models of diet-induced obesity, this compound has been shown to attenuate weight gain.[5] This effect is attributed to a reduction in caloric intake and an increase in lipolysis and fat oxidation.[5] Chronic administration of this compound has been observed to reduce body weight gain in both male and female rodents, an effect that can persist even after treatment cessation.[6][7]
Neuroendocrine and Behavioral Effects
This compound has profound effects on the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. It has been shown to normalize baseline corticosterone secretion in models of chronic stress and status epilepticus.[1][8] Furthermore, it can potently suppress peak corticosterone responses to acute stressors like the forced swim test and restraint stress.[2][9] A key advantage of this compound is its ability to modulate HPA axis activity without causing the complete disinhibition often seen with full GR antagonists, thus maintaining crucial negative feedback control.[1][3]
In behavioral models, this compound has demonstrated antidepressant-like effects, significantly decreasing immobility time in the forced swim test at higher doses.[2][9] It also appears to have cognitive-enhancing properties, as it enhances memory consolidation in inhibitory avoidance tasks, an effect similar to that of corticosterone, suggesting a GR agonist action in this context.[4][6]
Anti-inflammatory and Neuroprotective Effects
This compound has shown significant anti-inflammatory and neuroprotective properties in rodent models of neurological disorders. In a model of status epilepticus, treatment with this compound reduced microglial proliferation and the density of ectopically located dentate granule cells, suggesting a role in mitigating seizure-induced brain pathology.[1][8] Similarly, in the Wobbler mouse model of amyotrophic lateral sclerosis (ALS), this compound diminished astrogliosis and shifted microglia from an activated to a quiescent state.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various pharmacodynamic studies of this compound in rodent models.
Table 1: In Vitro Binding and Functional Activity
| Parameter | Value | Reference |
| GR Binding Ki | 0.45 - 0.9 nM | [1][2][3] |
| GR Reporter Gene Functional Ki | 0.6 nM | [5] |
Table 2: Effects on HPA Axis in Rodents
| Model | Species | Dose (mg/kg) | Effect on Corticosterone | Reference |
| Naïve Mice (Restraint Stress) | Mouse | 30 | Reduced secretion at 30 and 60 minutes post-stress | [1] |
| Status Epilepticus | Mouse | 30 (daily for 10 days) | Normalized baseline levels; attenuated stress-induced hypersecretion | [1][8] |
| Chronic Variable Stress | Rat | 30 (daily) | Prevented HPA axis sensitization in females | [6] |
| Forced Swim Test/Restraint Stress | Rat | 30 and 60 (daily for 5 days) | Potently suppressed peak corticosterone responses | [2][9] |
Table 3: Behavioral Effects in Rodents
| Model | Species | Dose (mg/kg) | Outcome | Reference |
| Forced Swim Test | Rat | 60 (daily for 5 days) | Significantly decreased immobility | [2][9] |
| Inhibitory Avoidance Task | Rat | N/A | Enhanced memory consolidation | [4] |
Table 4: Metabolic Effects in Rodents
| Model | Species | Dose (mg/kg) | Outcome | Reference |
| Diet-Induced Obesity | N/A | N/A | Attenuated obesity by reducing caloric intake and increasing lipolysis and fat oxidation | [5] |
| Chronic Administration | Rat | 30 (daily) | Reduced body weight gain | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.
Rodent Models and Housing
-
Species and Strain: Studies have utilized both mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley).
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., diet-induced obesity models).
Drug Administration
-
Compound Preparation: this compound is often dissolved in a vehicle such as polyethylene (B3416737) glycol.[1]
-
Route of Administration: Subcutaneous injection is a common route of administration.[1]
-
Dosing Regimen: Doses have ranged from 15 to 80 mg/kg, administered once daily for varying durations, from single-dose studies to chronic treatment lasting several weeks.[1][2][9]
Stress Paradigms
-
Restraint Stress: Animals are placed in a well-ventilated restraint tube for a specified period (e.g., 30 minutes). Blood samples are often collected at various time points before, during, and after the stressor to measure corticosterone levels.[1]
-
Forced Swim Test: Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as a measure of depressive-like behavior.[2][9]
-
Pilocarpine-Induced Status Epilepticus: A chemical convulsant, pilocarpine, is administered to induce prolonged seizures. This model is used to study epilepsy and its neurological consequences.[1][8]
Biochemical and Cellular Assays
-
Corticosterone Measurement: Blood samples are collected, and plasma corticosterone levels are typically measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Immunohistochemistry: Brain tissue is processed for immunohistochemical staining to detect changes in protein expression and cellular morphology, such as Fos protein (a marker of neuronal activation), microglial activation (e.g., Iba1 staining), and astrogliosis (e.g., GFAP staining).[1][8][10]
-
mRNA Quantification: Gene expression levels (e.g., CRH mRNA) are quantified using techniques such as in situ hybridization or quantitative real-time polymerase chain reaction (qRT-PCR).[4]
Visualizing the Science: Signaling Pathways and Workflows
To better illustrate the complex interactions and experimental designs, the following diagrams have been generated using Graphviz.
Caption: this compound's selective modulation of the GR leads to differential coregulator recruitment.
Caption: A typical experimental workflow for studying this compound's effects on the HPA axis.
Conclusion
This compound represents a significant advancement in the field of glucocorticoid receptor modulation. Its unique pharmacodynamic profile, characterized by selective agonistic and antagonistic activities, offers the potential for a more targeted therapeutic approach to a variety of disorders. The data from rodent models clearly demonstrate its efficacy in modulating the HPA axis, exerting anti-inflammatory and neuroprotective effects, and influencing metabolic and behavioral endpoints. Further research into the precise molecular mechanisms underlying its selective activity will be crucial for its continued development and potential translation to clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the promising therapeutic potential of this compound.
References
- 1. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucocorticoid-Receptor-Specific-Modulator-C108297-Reduces-Reactive-Microgliosis-and-Seizure-Incidence-in-a-Rodent-Epilepsy-Model [aesnet.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selective glucocorticoid receptor modulator CORT108297 restores faulty hippocampal parameters in Wobbler and corticosterone-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
C108297: A Deep Dive into its Gene-Specific Impact as a Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that exhibits a unique pharmacological profile, acting as both an agonist and an antagonist depending on the specific gene and tissue context.[1] This tissue- and gene-specific activity allows for a separation of the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects commonly associated with systemic glucocorticoid therapy.[1] This technical guide provides a comprehensive overview of the core functions of this compound, detailing its impact on gene expression, the experimental protocols for its evaluation, and the key signaling pathways it modulates.
Mechanism of Action: A Tale of Differential Co-regulator Recruitment
The primary mechanism of this compound's action lies in its ability to induce a unique conformation of the glucocorticoid receptor upon binding. This distinct conformation leads to a differential interaction with and recruitment of nuclear receptor co-regulators (co-activators and co-repressors) compared to full GR agonists like dexamethasone (B1670325) or antagonists like mifepristone (B1683876) (RU486).[1][2] This selective co-regulator recruitment is the molecular basis for the compound's mixed agonist and antagonist profile, enabling it to activate desirable downstream pathways while simultaneously blocking those that lead to adverse effects.[1] For instance, this compound-GR complexes show partial agonistic effects by recruiting some, but not all, of the co-regulators induced by dexamethasone.[3]
One key co-regulator influenced by this compound is the steroid receptor coactivator-1 (SRC-1). The effects of this compound in the amygdala appear to be related to the selective expression of the this compound-sensitive SRC-1E splice variant over SRC-1A.[3]
Impact on Gene Expression: A Dichotomy of Effects
This compound demonstrates a remarkable gene-specific and tissue-specific impact on gene expression. It can act as a GR antagonist in some contexts, while exhibiting agonist activity in others.
Antagonistic Effects:
-
Hippocampal Neurogenesis: this compound antagonizes the GR-mediated reduction in hippocampal neurogenesis following chronic corticosterone (B1669441) exposure.[2] It also blocks the effects of corticosterone on hippocampal neurogenesis.[3]
-
Dopamine Receptor Gene (Drd1a): this compound reverses the glucocorticoid-induced downregulation of Drd1a gene expression in the hippocampus.[2][4]
-
Prostate Cancer Genes (SGK1 and KLK3): In prostate cancer cell lines, this compound completely blocks the dexamethasone-mediated increase in SGK1 expression and antagonizes dexamethasone-induced KLK3 expression.[5]
Agonistic Effects:
-
Hypothalamic CRH Gene Expression: this compound displays partial agonistic activity by suppressing the expression of corticotropin-releasing hormone (CRH) mRNA in the paraventricular nucleus of the hypothalamus.[2][3]
-
Memory Consolidation: It potently enhances GR-dependent memory consolidation of training on an inhibitory avoidance task, mimicking the effects of corticosterone.[2][3]
-
Fos Activation: In the paraventricular nucleus of the hypothalamus, this compound reduces stress-induced Fos activation, corroborating its GR-agonist-like effects at the hypothalamic level.[3]
Context-Dependent and Other Effects:
-
Brain-Derived Neurotrophic Factor (BDNF): this compound by itself down-regulates BDNF mRNA levels and does not prevent the suppressive effect of corticosterone on BDNF.[2][6]
-
Microgliosis: Treatment with this compound has been shown to reduce microglial proliferation following status epilepticus.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's properties and its impact on gene expression.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for GR | 0.45 nM | [5] |
| Binding Affinity (Ki) for GR | 0.9 nM | [2] |
| Cell Line | Treatment | Gene | Effect on Gene Expression | Reference |
| LAPC4 | Dexamethasone + this compound (1µM) | SGK1 | Completely blocks Dexamethasone-mediated increase. | [5] |
| LAPC4 | Dexamethasone + this compound | KLK3 | Antagonizes Dexamethasone-induced expression by 48%. | [5] |
| CWR-22Rv1 | Dexamethasone + this compound | SGK1 | Completely abrogates the ~100-fold induction by Dexamethasone. | [5] |
| CWR-22Rv1 | Dexamethasone + this compound | KLK3 | Inhibits Dexamethasone-induced expression by 70%. | [5] |
| In Vivo Model | Treatment | Effect | Reference |
| Mice | This compound (30 mg/kg) for 10 days after status epilepticus | Attenuated corticosterone hypersecretion. | [3][7] |
| Rats | This compound (30 mg/kg and 60 mg/kg) for five days | Potently suppressed peak corticosterone responses to FST and restraint stress. | [5] |
| Rats | This compound (20 mg/kg) pretreatment | Prevented corticosterone-induced decrease in Drd1a mRNA. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Gene Expression Analysis in Prostate Cancer Cells
-
Cell Lines: LAPC4 and CWR-22Rv1 human prostate cancer cells.
-
Treatment: Cells were treated with Dexamethasone in the presence or absence of this compound (1µM).
-
Gene Expression Analysis: SGK1 and KLK3 gene expression was quantified. The exact method for quantification (e.g., qRT-PCR) is implied but not explicitly detailed in the provided search results.
-
Outcome: The fold change in gene expression was calculated relative to control treatments to determine the antagonistic effect of this compound.[5]
In Vivo Analysis of Gene Expression in Rats
-
Animal Model: Rats.
-
Treatment: Animals were treated with corticosterone (3 mg/kg) with or without pretreatment with this compound (20 mg/kg), or with this compound alone.
-
Tissue Collection: Hippocampal tissue was likely collected for gene expression analysis.
-
Gene Expression Analysis: mRNA levels of Drd1a and BDNF were quantified.
-
Statistical Analysis: Two-way ANOVA was used to determine the main effects of corticosterone and this compound, as well as their interaction.[2][6]
In Vivo Assessment of HPA Axis Regulation in Mice
-
Animal Model: Mice subjected to pilocarpine-induced status epilepticus.
-
Treatment: Mice were treated with either this compound (30 mg/kg) or vehicle once daily for 10 days, starting 24 hours after status epilepticus.
-
Hormone Level Measurement: Blood samples were collected to measure morning baseline corticosterone levels. To assess stress-induced corticosterone release, animals were exposed to restraint stress, and corticosterone levels were measured at 0, 30, and 120 minutes.
-
Outcome: The effectiveness of this compound in normalizing baseline and stress-induced corticosterone levels was evaluated.[3][7]
Signaling Pathways and Experimental Workflows
Visual representations of this compound's mechanism and experimental evaluation are provided below.
Conclusion
This compound represents a significant advancement in the field of glucocorticoid receptor modulation. Its ability to selectively activate or repress gene expression in a tissue- and gene-specific manner holds immense therapeutic potential. By promoting beneficial anti-inflammatory and metabolic effects while avoiding the adverse effects of conventional glucocorticoids, this compound is a compelling candidate for further investigation and development in a range of diseases, including metabolic disorders, inflammatory conditions, and neurological pathologies.[1] Further research into its interactions with a broader array of co-regulators and its effects on the wider transcriptome will undoubtedly provide deeper insights into its nuanced mechanism of action and unlock its full therapeutic promise.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of C108297
For Researchers, Scientists, and Drug Development Professionals
Abstract
C108297 is a novel, non-steroidal selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its unique pharmacological profile.[1] Unlike traditional glucocorticoids, this compound exhibits a distinct mechanism of action, functioning as both an agonist and an antagonist depending on the specific gene and tissue context.[1][2] This tissue- and gene-specific activity presents a promising therapeutic window, potentially separating the beneficial anti-inflammatory and metabolic effects of GR activation from the well-documented adverse effects associated with systemic glucocorticoid therapy.[1] Preclinical studies have demonstrated its potential in attenuating obesity, reducing inflammation, and modulating stress responses, making it a compelling candidate for further drug development in metabolic and inflammatory diseases.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and core biological functions of this compound.
Discovery and Rationale
The development of Selective Glucocorticoid Receptor Modulators (SGRMs) like this compound arose from the need to mitigate the detrimental side effects of conventional glucocorticoid therapies. While highly effective as anti-inflammatory and immunosuppressive agents, their widespread use is limited by adverse effects such as metabolic dysregulation, osteoporosis, and skin thinning. The discovery of this compound, a 1H-Pyrazolo[3,4-g]hexahydro-isoquinoline derivative, represented a significant advancement in the field of SGRMs.[6] The core rationale behind its development was to create a compound that could selectively modulate GR activity, leading to a more targeted therapeutic response.
Chemical Synthesis
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the provided search results, the IUPAC name is (4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[5,4-g]isoquinoline.[7] The synthesis would likely involve a multi-step process focusing on the construction of the core pyrazolo-isoquinoline scaffold followed by the introduction of the various substituents. The synthesis of related pyrazolo[3,4-g]isoquinolines has been described in the literature and would likely serve as a foundational methodology.
Mechanism of Action
This compound's unique pharmacological profile stems from its ability to induce a specific conformational change in the glucocorticoid receptor upon binding.[1] This altered conformation leads to a differential interaction with and recruitment of transcriptional co-regulators (co-activators and co-repressors) compared to full agonists like dexamethasone (B1670325) or antagonists like mifepristone.[1][2] This selective co-regulator recruitment is the molecular basis for its mixed agonist and antagonist profile. For example, this compound can act as an agonist in suppressing hypothalamic corticotropin-releasing hormone (CRH) expression while acting as an antagonist by blocking the effects of corticosterone (B1669441) on hippocampal neurogenesis.[1] The specific co-regulators involved in these differential effects include the steroid receptor coactivator (SRC)-1.[8]
Signaling Pathway of this compound
Caption: this compound binds to the GR, causing a conformational change and dissociation from Hsp90. The complex then dimerizes, translocates to the nucleus, and differentially recruits co-regulators to either transactivate or transrepress target genes.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding and Functional Activity
| Parameter | Value | Reference(s) |
| Glucocorticoid Receptor (GR) Binding Ki | 0.45 - 0.9 nM | [3][9] |
| GR Reporter Gene Functional Ki | 0.6 nM | [6] |
| Selectivity over other steroid receptors | >1000-fold | [3] |
Table 2: Preclinical In Vivo Efficacy in a Diet-Induced Obesity Model
| Parameter | Vehicle Control | This compound (40 mg/kg BID) | This compound (80 mg/kg QD) | Reference(s) |
| Body Weight Gain (g) after 4 weeks | ~6.3 g | Significantly less than vehicle | Significantly less than vehicle | [4] |
| Steady State Plasma Glucose | Elevated | Significantly lower than vehicle | Significantly lower than vehicle | [4] |
Table 3: Preclinical In Vivo Efficacy in a Stress Model
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (60 mg/kg) | Reference(s) |
| Peak Corticosterone Response to Stress | High | Potently suppressed | Potently suppressed | [5] |
| Immobility in Forced Swim Test | High | No significant change | Significantly decreased | [5] |
Experimental Protocols
In Vitro Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.
Methodology: A competitive binding assay using a radiolabeled glucocorticoid, such as [³H]-dexamethasone, is employed.
-
Preparation: Purified recombinant human GR is incubated with increasing concentrations of this compound and a fixed concentration of [³H]-dexamethasone.
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated using a method like filtration through a glass fiber filter.
-
Detection: The radioactivity of the bound ligand is measured using liquid scintillation counting.
-
Calculation: The concentration of this compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀) is calculated. The equilibrium dissociation constant (Kᵢ) is then determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[9]
Experimental Workflow: GR Binding Assay
Caption: Workflow for determining the GR binding affinity of this compound using a competitive radioligand binding assay.
In Vivo Assessment in a Mouse Model of Diet-Induced Obesity
Objective: To evaluate the effect of this compound on metabolic parameters in a diet-induced obesity model.
Methodology:
-
Animals: Male C57BL/6J mice are typically used.[4]
-
Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a specified period to induce obesity.[4]
-
Drug Administration: this compound is administered, for example, via oral gavage or subcutaneous injection at doses ranging from 40-80 mg/kg/day.[4] A vehicle control group is also included.
-
Parameters Measured: Body weight, food intake, plasma glucose, and insulin (B600854) levels are monitored throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the effects of this compound treatment to the vehicle control.
In Vivo Assessment in a Rat Model of LPS-Induced Inflammation
Objective: To assess the anti-inflammatory effects of this compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Inflammation Induction: Inflammation is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).[10][11]
-
Drug Administration: this compound is administered prior to or following the LPS challenge.
-
Parameters Measured: Inflammatory markers such as plasma levels of cytokines (e.g., TNF-α, IL-6) are measured at various time points post-LPS injection.[10]
-
Data Analysis: The levels of inflammatory markers in the this compound-treated group are compared to those in the vehicle-treated control group.
Conclusion
This compound represents a significant advancement in the field of selective glucocorticoid receptor modulators. Its unique ability to differentially modulate GR activity offers the potential for targeted therapies with improved safety profiles compared to conventional glucocorticoids. The preclinical data on its efficacy in models of obesity, inflammation, and stress-related disorders are promising. Further research, including detailed elucidation of its synthetic pathway and continued investigation into its complex mechanism of action, will be crucial for its successful clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore its therapeutic potential.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CORT-108297 - Wikipedia [en.wikipedia.org]
- 8. Equilibrium interactions of corepressors and coactivators with agonist and antagonist complexes of glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Early effects of LPS-induced neuroinflammation on the rat hippocampal glycolytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced paw edema model for detection of cytokine modulating anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C108297: A Selective Glucocorticoid Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
C108297, also known as CORT-108297, is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator demonstrating a unique pharmacological profile.[1][2] Unlike traditional glucocorticoids, this compound exhibits a distinct mechanism of action, functioning as both an agonist and an antagonist depending on the specific gene and tissue context.[1] This tissue- and gene-specific activity allows for the separation of the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects often associated with systemic glucocorticoid therapy.[1] Preclinical studies have shown its potential in treating stress-related psychiatric disorders, obesity, and inflammation.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a small molecule with a complex heterocyclic structure. Its systematic IUPAC name is (4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[5,4-g]isoquinoline.[3]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Common Name | This compound, CORT-108297 |
| Synonyms | ADS-108297, (R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline |
| CAS Number | 1018679-79-2[2][3] |
| Molecular Formula | C₂₆H₂₅F₄N₃O₃S[2][3] |
| Molecular Weight | 535.56 g/mol [2] |
| Appearance | White to off-white solid[2] |
| Purity | ≥98%[2] |
| SMILES | CCOC[C@@]12CN(CCC1=Cc1c(C2)cnn1-c1ccc(F)cc1)S(=O)(=O)c1ccc(cc1)C(F)(F)F[4] |
Table 2: In Vitro Biological Data for this compound
| Parameter | Value |
| Binding Affinity (Ki) for GR | 0.45 - 0.9 nM[2] |
| Functional Ki (GR reporter gene) | 0.6 nM[5] |
Mechanism of Action and Signaling Pathway
This compound is a selective glucocorticoid receptor (GR) modulator (SGRM).[1] Its mechanism of action is distinct from full GR agonists (like dexamethasone) and antagonists (like mifepristone).[1] Upon binding to the GR, this compound induces a unique conformational change in the receptor. This altered conformation leads to differential recruitment of co-activator and co-repressor proteins to the GR complex.[1] This selective co-regulator recruitment is the molecular basis for its mixed agonist and antagonist profile, which is tissue- and gene-specific.[1]
For example, this compound can act as a GR agonist in suppressing hypothalamic corticotropin-releasing hormone (CRH) expression.[6][7] Conversely, it exhibits antagonistic properties by blocking corticosterone-induced inhibition of hippocampal neurogenesis.[6][8] This selective modulation allows for the potential to harness the anti-inflammatory effects of GR activation while avoiding adverse metabolic side effects.[2]
Caption: this compound signaling via the glucocorticoid receptor.
Experimental Protocols
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.
Methodology: A competitive binding assay is utilized with a radiolabeled glucocorticoid, such as [³H]-dexamethasone.[2]
-
Materials: Purified recombinant human GR, [³H]-dexamethasone, increasing concentrations of this compound, assay buffer, glass fiber filters.
-
Procedure:
-
Incubate the purified recombinant human GR with a fixed concentration of [³H]-dexamethasone and varying concentrations of this compound.[2]
-
After incubation, separate the bound from the unbound radioligand via filtration through a glass fiber filter.[2]
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.[2]
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀).[2]
-
Determine the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[2]
-
In Vivo Study of Hypothalamic-Pituitary-Adrenal (HPA) Axis Response
Objective: To assess the effect of this compound on the HPA axis response to stress.
Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6) are commonly used.[2] Animals should be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[2]
-
Drug Preparation: this compound can be prepared for injection in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[2]
-
Drug Administration: this compound or vehicle is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[2] Doses used in previous studies have ranged from 15 to 80 mg/kg.[2][8]
-
Experimental Procedure:
-
Mice are treated with this compound or vehicle once daily for a specified period (e.g., 10 consecutive days).[8]
-
On a designated day of treatment (e.g., day 5), mice are subjected to a stressor, such as 30 minutes of restraint stress.[8]
-
Blood samples are collected at various time points (e.g., 0, 30, and 60 minutes) following the onset of the stressor to measure corticosterone (B1669441) levels.[8]
-
Corticosterone levels are analyzed to determine the effect of this compound on the stress-induced HPA axis response.
-
Caption: Workflow for in vivo HPA axis response study.
Therapeutic Potential
This compound has shown promise in preclinical models for a variety of conditions:
-
Metabolic Disorders: It has been shown to attenuate obesity by reducing caloric intake and increasing lipolysis and fat oxidation.[5]
-
Inflammation: this compound can mitigate inflammation, suggesting its utility in inflammatory diseases.[1][5]
-
Neurological and Psychiatric Disorders: Studies have investigated its potential in treating stress-related psychiatric disorders and have shown that it can reduce brain pathology following status epilepticus.[2][8][9]
Safety and Handling
This compound is for research use only and not for medicinal, household, or other uses.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[2] Handle in a well-ventilated area and avoid the formation of dust and aerosols.[2]
Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cort 108297 | C26H25F4N3O3S | CID 44454750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cort108297 | 1018679-79-2 | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C108297: A Selective Glucocorticoid Receptor Modulator for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has demonstrated a unique pharmacological profile with significant potential for therapeutic applications in metabolic and inflammatory diseases.[1] Unlike traditional GR agonists and antagonists, this compound exhibits a distinct mechanism of action, functioning as both an agonist and an antagonist depending on the specific gene and tissue context.[1][2] This tissue- and gene-specific activity allows for the separation of the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects often associated with systemic glucocorticoid therapy.[1] this compound has a high binding affinity for the GR, with a Ki of 0.7 nM.[3] Preclinical studies have shown its promise in attenuating obesity, reducing caloric intake, increasing lipolysis and fat oxidation, and mitigating inflammation.[1][3]
Mechanism of Action
This compound's selective modulation of the glucocorticoid receptor is attributed to its ability to induce a unique receptor conformation upon binding. This distinct conformation leads to a differential interaction with and recruitment of nuclear receptor co-regulators (co-activators and co-repressors) compared to full agonists like dexamethasone (B1670325) or antagonists like mifepristone.[1][4] This selective co-regulator recruitment is the molecular basis for the compound's mixed agonist and antagonist profile, enabling it to activate desirable downstream pathways while simultaneously blocking pathways that lead to adverse effects.[1] For example, it can act as an agonist in suppressing hypothalamic corticotropin-releasing hormone (CRH) expression but as an antagonist in blocking corticosterone's effects on hippocampal neurogenesis.[2][5][6]
Caption: this compound's selective modulation of the glucocorticoid receptor.
In Vivo Study Protocols
The following are detailed methodologies for key in vivo experiments involving this compound, based on published preclinical studies.
Evaluation in a Model of Status Epilepticus
This protocol is designed to assess the efficacy of this compound in mitigating the pathological consequences of status epilepticus (SE).
Experimental Workflow:
Caption: Workflow for evaluating this compound in a status epilepticus mouse model.
Detailed Methodology:
-
Animal Model: Adult male FVB mice (6-7 weeks old) are used for this study.[5]
-
Status Epilepticus Induction: Status epilepticus is induced using pilocarpine.[5][7]
-
Treatment Groups: Mice are divided into two main groups: SE-vehicle and SE-C108297. Control groups (no SE) with vehicle and this compound treatment should also be included.[5]
-
Drug Administration:
-
Hormone Level Assessment:
-
Collect blood samples to establish baseline morning corticosterone levels before the first drug administration.[5]
-
A subsequent blood sample is taken on day 5 of treatment to monitor changes in baseline corticosterone.[5]
-
On day 10, animals are subjected to 30 minutes of restraint stress, and blood is collected at 0, 30, and 120 minutes to measure stress-induced corticosterone release.[5]
-
-
Endpoint Pathological and Functional Analysis:
Evaluation in Models of Stress and Depression-Like Behavior
This protocol outlines the assessment of this compound's effects on the hypothalamic-pituitary-adrenal (HPA) axis and depression-like behaviors.
Experimental Workflow:
Caption: Workflow for assessing this compound in stress and behavioral models.
Detailed Methodology:
-
Animal Model: Naïve adult male mice or rats can be used.[5][8]
-
Dose-Response and Treatment:
-
Stress Challenge and HPA Axis Assessment:
-
Behavioral Assessment:
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with this compound.
Table 1: Effect of this compound on Corticosterone Levels in a Status Epilepticus Model [5]
| Treatment Group | Baseline Corticosterone (Day 1, pre-treatment) | Baseline Corticosterone (Day 5, post-treatment) |
| Control + Vehicle | Normal | Normal |
| Control + this compound (30 mg/kg) | Normal | Reduced vs. Control + Vehicle |
| SE + Vehicle | Elevated | Elevated |
| SE + this compound (30 mg/kg) | Elevated | Normalized to control levels |
Table 2: Dose-Dependent Effect of this compound on Stress-Induced Corticosterone Secretion [5]
| This compound Dose | Corticosterone Levels at 30 min post-restraint | Corticosterone Levels at 60 min post-restraint |
| 0 mg/kg (Vehicle) | High | High |
| 15 mg/kg | No significant change vs. vehicle | No significant change vs. vehicle |
| 30 mg/kg | Reduced vs. vehicle | Reduced vs. vehicle |
| 80 mg/kg | No data available | No data available |
Table 3: Effects of this compound on Body Weight in a Chronic Stress Model [9]
| Treatment Group (Males) | Body Weight Gain during CVS |
| Control + Vehicle | Normal |
| Control + this compound | Decreased vs. Control + Vehicle |
| CVS + Vehicle | Decreased vs. Control + Vehicle |
| CVS + this compound | Further decreased vs. CVS + Vehicle |
Storage and Handling
-
Powder: For long-term storage, this compound should be kept at -20°C for up to 3 years.[10] For shorter periods, it can be stored at 4°C for up to 2 years.[10]
-
In Solvent: Once dissolved, store stock solutions at -80°C for up to six months or at -20°C for up to one month.[10][11] It is important to avoid repeated freeze-thaw cycles.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Handle in a well-ventilated area.[10]
Troubleshooting
-
Variability in Baseline Corticosterone: High variability in control animals can be caused by environmental stressors. Ensure a proper acclimation period of at least one week, consistent handling, and a controlled environment to minimize stress.[2]
-
Inconsistent Agonist vs. Antagonist Activity: The dual activity of this compound can lead to variable results. This can be influenced by the cell/tissue type and the expression levels of GR co-regulators, as well as the presence of endogenous ligands.[11] Be mindful of the animal's stress levels and circadian rhythm, which affect endogenous corticosterone.[11]
-
Dose-Dependent Effects: Behavioral outcomes may be sensitive to the administered dosage. It is recommended to conduct a dose-response study to determine the optimal dose for the desired effect in your specific experimental model.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for C108297 Dose-Response Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the preclinical evaluation of C108297, a selective glucocorticoid receptor (GR) modulator, in various mouse models. The document details dose-response relationships, experimental protocols, and the underlying signaling pathways. The provided data and methodologies are intended to guide researchers in designing and executing further studies to explore the therapeutic potential of this compound in metabolic and neurological disorders.
Introduction
This compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator with high affinity for the GR (Kᵢ of 0.7 nM).[1] Unlike classical GR agonists or antagonists, this compound exhibits a unique pharmacological profile, acting as both an agonist and an antagonist depending on the specific gene and tissue context.[2] This tissue- and gene-specific activity allows for the separation of beneficial anti-inflammatory and metabolic effects from the adverse side effects commonly associated with systemic glucocorticoid therapy.[2] Preclinical studies in mice have demonstrated its potential in attenuating obesity, reducing inflammation, and mitigating the pathological consequences of neurological insults.[1][3]
Data Presentation: Summary of Dose-Response Studies
The following tables summarize the quantitative data from key dose-response studies of this compound in mice across different experimental models.
Table 1: Effect of this compound on Stress-Induced Corticosterone (B1669441) Secretion in Naïve Mice
| Dose (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Reference |
| 15 | Subcutaneous | 10 days | No significant effect on corticosterone secretion. | [3] |
| 30 | Subcutaneous | 10 days | Reduced corticosterone secretion at 30 and 60 minutes post-restraint stress. | [3] |
| 80 | Subcutaneous | 10 days | No significant effect compared to the 30 mg/kg dose. | [3] |
Table 2: Effect of this compound on Body Weight Gain in Diet-Induced Obese Mice
| Dose (mg/kg/day) | Route of Administration | Treatment Duration | Key Findings | Reference |
| 80 (once daily) | Not Specified | 4 weeks | Significantly less weight gain compared to vehicle-treated mice on a high-fat, high-sugar diet. | [4] |
| 40 (twice daily) | Not Specified | 4 weeks | Significantly less weight gain and lower plasma glucose compared to vehicle. Showed a trend for better efficacy than 80 mg/kg once daily. | [4] |
Table 3: Effect of this compound in a Mouse Model of Status Epilepticus
| Dose (mg/kg) | Route of Administration | Treatment Duration | Key Findings | Reference |
| 30 | Subcutaneous | 10 days | Attenuated corticosterone hypersecretion, decreased hilar ectopic granule cell density, and reduced microglial proliferation. | [3][5] |
| 30 | Subcutaneous | 18 days | Reduced the overall incidence of seizures and attenuated excess baseline and stress-induced corticosterone release. | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the dose-response studies are provided below.
Protocol 1: Evaluation of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) Axis Response to Stress
Objective: To determine the optimal dose of this compound for suppressing stress-induced HPA axis activity.
Animal Model: Adult male mice.
Materials:
-
This compound (dissolved in polyethylene (B3416737) glycol at a concentration of 6 mg/ml)
-
Vehicle (polyethylene glycol)
-
Restraint tubes for mice
-
Blood collection supplies (e.g., tail-nick method)
-
Corticosterone assay kit
Procedure:
-
House mice individually and acclimate them to the laboratory conditions.
-
Randomly assign mice to four groups: Vehicle, 15 mg/kg this compound, 30 mg/kg this compound, and 80 mg/kg this compound.
-
Administer the assigned treatment via subcutaneous injection once daily for 10 consecutive days.[3]
-
On day 5 of treatment, two hours after the injection, expose the mice to restraint stress for 30 minutes.[3]
-
Collect tail blood samples at 0 (baseline), 30, 60, and 120 minutes following the onset of the stressor.[3]
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Measure plasma corticosterone levels using a commercially available assay kit.
-
On day 10, two hours after the final injection, conduct behavioral tests such as the tail suspension test to assess depression-like behavior.[3]
Protocol 2: Assessment of this compound in a Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on weight gain and glucose metabolism in mice fed a high-fat, high-sugar diet.
Animal Model: Ten-week-old male C57BL/6J mice.[4]
Materials:
-
This compound
-
Vehicle
-
High-fat diet (e.g., 60% fat calories)
-
Sucrose-supplemented water (e.g., 11% sucrose)
-
Glucometer
Procedure:
-
Feed mice a high-fat, high-sugar diet for 4 weeks to induce obesity.[4]
-
Randomly assign mice to treatment groups: Vehicle, this compound (e.g., 80 mg/kg once daily or 40 mg/kg twice daily).[4]
-
Administer the assigned treatment for the duration of the study.
-
Monitor body weight regularly (e.g., daily or weekly).
-
At the end of the treatment period, measure steady-state plasma glucose levels.[4]
Protocol 3: Evaluation of this compound in a Pilocarpine-Induced Status Epilepticus Mouse Model
Objective: To determine the neuroprotective and anti-epileptogenic effects of this compound following status epilepticus (SE).
Animal Model: Adult male mice.
Materials:
-
Pilocarpine
-
This compound (30 mg/kg)
-
Vehicle
-
Video-EEG monitoring system
-
Immunohistochemistry reagents (e.g., for Fos, Iba1, GFAP)
Procedure:
-
Induce status epilepticus in mice using pilocarpine.
-
One day after SE, begin treatment with either vehicle or 30 mg/kg this compound via subcutaneous injection daily for 10 or 18 days.[3][6]
-
For seizure frequency analysis, subject a cohort of mice to continuous video-EEG monitoring for 20 days following the cessation of drug treatment.[6]
-
For pathological assessment, at the end of the treatment period, perfuse the mice and collect brain tissue.
-
Perform immunohistochemistry to quantify:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: this compound binds to the GR, leading to gene transcription modulation.
Caption: Workflow for HPA axis response to this compound and stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Glucocorticoid Receptor (GR-II) Antagonist Reduces Body Weight Gain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-Receptor-Specific-Modulator-C108297-Reduces-Reactive-Microgliosis-and-Seizure-Incidence-in-a-Rodent-Epilepsy-Model [aesnet.org]
Application Notes and Protocols for C108297 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297, also known as CORT-108297, is a selective, non-steroidal modulator of the glucocorticoid receptor (GR).[1] It demonstrates high binding affinity for the GR and exhibits both agonistic and antagonistic properties depending on the specific cellular context and the presence of nuclear receptor co-regulators.[1][2][3] This selective modulation presents a promising therapeutic avenue, potentially separating the anti-inflammatory benefits of glucocorticoids from their undesirable metabolic side effects.[1] Preclinical research in animal models has explored the utility of this compound in a variety of conditions, including stress-related psychiatric disorders, obesity, inflammation, and neurological damage following status epilepticus.[1][3][4][5][6]
These application notes provide detailed protocols for the preparation and administration of this compound in common animal models, primarily mice and rats, via subcutaneous and oral routes. The information is compiled from various preclinical studies to assist researchers in designing and executing their own in vivo experiments.
Data Presentation: Quantitative Summary of this compound Administration in Animal Models
The following tables summarize the dosages and administration routes of this compound used in various published studies.
Table 1: this compound Administration in Mouse Models
| Indication | Mouse Strain | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Status Epilepticus | FVB | Subcutaneous (s.c.) | 15, 30, 80 mg/kg | Once daily for 10 days | Polyethylene glycol | [3][5] |
| Diet-induced Obesity | C57BL/6J | Not specified | 40 mg/kg | Twice daily (BID) for 4 weeks | Not specified | [7] |
| Diet-induced Obesity | C57BL/6J | Not specified | 80 mg/kg | Once daily (QD) for 4 weeks | Not specified | [7] |
| Stress | C57BL/6 | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | 15 - 80 mg/kg | Not specified | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline; or 10% DMSO, 90% corn oil | [1] |
| Wobbler Mouse Model (ALS) | Wobbler mice | Subcutaneous (s.c.) | Not specified | Daily for 4 days | Not specified | [8] |
Table 2: this compound Administration in Rat Models
| Indication | Rat Strain | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Stress | Sprague-Dawley | Not specified | 30, 60 mg/kg | Daily for 5 days | Not specified | [9] |
| Alcohol Self-Administration | Not specified | Not specified | Not specified | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Subcutaneous (s.c.) Administration of this compound in Mice
This protocol is a synthesis of best practices for subcutaneous injections in mice.[4][7][11][12][13]
Materials:
-
This compound powder
-
Vehicle (e.g., Polyethylene glycol (PEG), or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[1][3]
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[4]
-
70% ethanol (B145695) wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Formulation:
-
For a Polyethylene Glycol (PEG) based vehicle:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the calculated volume of PEG to achieve the desired final concentration (e.g., 6 mg/mL).[3]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution.[4]
-
-
For a DMSO/PEG/Tween-80/Saline based vehicle:
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO first.
-
Add PEG300 and Tween-80, vortexing after each addition.
-
Finally, add the saline and vortex until a clear solution is obtained.[1]
-
-
For a DMSO/Corn Oil based vehicle:
-
Dissolve this compound in DMSO.
-
Add the corn oil and vortex thoroughly.[1]
-
-
-
Animal Preparation and Dosing:
-
Weigh the mouse to accurately calculate the injection volume based on its body weight and the desired dose (mg/kg). The maximum recommended volume for a single subcutaneous injection site in a mouse is 10 ml/kg.[4][7]
-
Restrain the mouse using an appropriate technique, such as the scruffing method.[11][12]
-
Identify the injection site, typically the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Gently lift the skin to form a "tent."
-
Insert the sterile needle, bevel up, at the base of the tented skin, parallel to the spine.[4][12]
-
Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and repeat the procedure with a fresh needle and syringe at a different site.[4]
-
Slowly inject the calculated volume of the this compound formulation.[7]
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol outlines the standard procedure for oral gavage in mice.[5][8][14][15][16]
Materials:
-
This compound formulation (prepared as in Protocol 1, ensuring the vehicle is suitable for oral administration)
-
Sterile, flexible, or rigid oral gavage needles (18-20 gauge for adult mice) with a rounded tip.[5][8]
-
Sterile syringes (1 mL)
-
Animal scale
-
Permanent marker
-
Appropriate PPE
Procedure:
-
Preparation:
-
Prepare the this compound formulation. The choice of vehicle should be appropriate for oral delivery.
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended gavage volume for a mouse is 10 ml/kg.[5][16]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth and mark the needle with a permanent marker.[14]
-
-
Administration:
-
Restrain the mouse securely, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[5][8]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition it. Do not force the needle , as this can cause esophageal or tracheal perforation.[14]
-
Once the needle is advanced to the pre-measured depth, administer the this compound solution slowly and steadily.[16]
-
After administration, gently withdraw the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[5]
-
Mandatory Visualizations
This compound Mechanism of Action: Selective Glucocorticoid Receptor Modulation
Caption: Signaling pathway of this compound as a selective GR modulator.
Experimental Workflow: In Vivo Study of this compound
Caption: General experimental workflow for in vivo studies with this compound.
Logical Relationship: Decision Tree for Route of Administration
Caption: Decision tree for selecting an appropriate administration route.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor modulators decrease alcohol self-administration in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 13. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 14. research.fsu.edu [research.fsu.edu]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Preparing C108297 for Subcutaneous Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a non-steroidal, selective glucocorticoid receptor (GR) modulator demonstrating a unique pharmacological profile with both agonist and antagonist activities.[1][2] This tissue- and gene-specific activity presents therapeutic potential in metabolic and inflammatory diseases by separating the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects associated with systemic glucocorticoid therapy.[2][3] Preclinical studies have shown its promise in attenuating obesity, reducing caloric intake, increasing lipolysis and fat oxidation, and mitigating inflammation.[1][2] this compound has a high binding affinity for the glucocorticoid receptor, with a Ki of 0.7 nM.[1]
This document provides detailed protocols for the preparation of this compound for subcutaneous (s.c.) injection, a common administration route in preclinical research. It includes information on vehicle formulations, step-by-step preparation procedures, and relevant data for consideration in experimental design.
Physicochemical and In Vitro Data
A summary of the key physicochemical and in vitro properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₆H₂₅F₄N₃O₃S |
| Molecular Weight | 553.69 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| GR Binding Affinity (Ki) | 0.7 nM |
| GR Reporter Gene Functional (Ki) | 0.6 nM |
| Solubility in DMSO | 100 mg/mL |
Vehicle Formulations for Subcutaneous Injection
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound for in vivo studies. Based on available literature, three primary vehicle formulations have been utilized for the subcutaneous administration of this compound and similar compounds.
Formulation 1: Multi-Component Vehicle
A commonly used vehicle for this compound that yields a clear solution at concentrations of at least 2.5 mg/mL is a mixture of:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene (B3416737) glycol 300 (PEG300)
-
5% Polysorbate 80 (Tween-80)
-
45% Saline (0.9% NaCl)
Formulation 2: Oil-Based Vehicle
An alternative formulation, particularly for sustained release, involves a mixture of:
-
10% Dimethyl sulfoxide (DMSO)
-
90% Corn oil
This formulation also achieves a clear solution at a concentration of at least 2.5 mg/mL.
Formulation 3: Polyethylene Glycol Vehicle
For some applications, this compound has been dissolved directly in polyethylene glycol (PEG). A reported concentration for this method is 6 mg/mL.
Experimental Protocols
Protocol 1: Preparation of this compound in Multi-Component Vehicle
This protocol details the step-by-step procedure for preparing a this compound solution using the multi-component vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Polysorbate 80 (Tween-80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Prepare a Stock Solution of this compound in DMSO:
-
In a sterile environment, accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath may be necessary to ensure complete dissolution.[1]
-
Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Injection Solution (Example for 1 mL):
-
In a sterile vial, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
The final concentration of this compound in this example is 2.5 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare the final injection solution fresh on the day of use. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Protocol 2: Preparation of this compound in Oil-Based Vehicle
This protocol outlines the procedure for preparing this compound in a DMSO and corn oil vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile vials and syringes
Procedure:
-
Prepare a Stock Solution of this compound in DMSO:
-
Follow step 1 as described in Protocol 1 to prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
-
Prepare the Final Injection Solution (Example for 1 mL):
-
In a sterile vial, add 900 µL of sterile corn oil.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil.
-
Mix the solution thoroughly until it is homogenous. Vortexing may be required.
-
The final concentration of this compound in this example is 2.5 mg/mL. The final vehicle composition is 10% DMSO and 90% corn oil.
-
This formulation should be prepared fresh before use.
-
Protocol 3: Preparation of this compound in Polyethylene Glycol
This protocol provides a general guideline for dissolving this compound in polyethylene glycol.
Materials:
-
This compound powder
-
Polyethylene glycol (e.g., PEG300 or PEG400), sterile
-
Sterile vials and syringes
Procedure:
-
Direct Dissolution:
-
In a sterile vial, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile polyethylene glycol to achieve the target concentration (e.g., for a 6 mg/mL solution, add 1 mL of PEG for every 6 mg of this compound).
-
Mix thoroughly until the powder is completely dissolved. Gentle warming or sonication may be necessary to facilitate dissolution.
-
Prepare this solution fresh for each experiment.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound subcutaneous injection solutions.
Simplified Signaling Pathway of this compound
References
Application Notes and Protocols for C108297 Solubility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility of C108297 (also known as Cort108297), a selective glucocorticoid receptor (GR) modulator. Understanding the solubility of this compound is critical for its effective use in a variety of research and drug development applications, from in vitro assays to in vivo studies.
Summary of this compound Solubility
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | 100 mg/mL | 186.72 mM | Ultrasonic treatment may be required to achieve full dissolution. It is recommended to use a fresh, anhydrous grade of DMSO as its hygroscopic nature can impact solubility.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 4.67 mM | This vehicle creates a clear solution and is suitable for in vivo administration.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 4.67 mM | An alternative vehicle for in vivo studies that also yields a clear solution. |
Experimental Protocols
To ensure accurate and reproducible results, it is essential to follow standardized protocols for preparing solutions of this compound and determining its solubility in novel solvent systems.
Protocol for Preparing a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 535.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out 5.36 mg of this compound powder and place it into a sterile vial.
-
Add 100 µL of anhydrous DMSO to the vial.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C for long-term stability. For use, thaw at room temperature and vortex before dilution.
Protocol for Determining Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Ethanol, PBS, Water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent of interest to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the vials to stand to let the undissolved material settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated analytical method.
-
Calculate the original solubility in the solvent of interest, accounting for the dilution factor.
This compound and the Glucocorticoid Receptor Signaling Pathway
This compound is a selective modulator of the glucocorticoid receptor (GR). Unlike full agonists or antagonists, it induces a unique conformational change in the receptor. This leads to differential recruitment of co-activator and co-repressor proteins, resulting in gene- and tissue-specific effects. This selective modulation is key to its therapeutic potential, aiming to separate the anti-inflammatory benefits of GR activation from the adverse metabolic side effects.
Caption: this compound binds to the cytoplasmic GR, leading to nuclear translocation and selective gene regulation.
Experimental Workflow for Solubility Determination
The following diagram outlines a general workflow for determining the solubility of this compound in a solvent of interest.
Caption: Workflow for determining the thermodynamic solubility of this compound.
References
Application Notes and Protocols for C108297 in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and cognitive decline. A growing body of evidence implicates dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and elevated levels of glucocorticoids in the pathogenesis of AD. C108297 is a selective glucocorticoid receptor (GR) modulator that offers a promising therapeutic strategy by selectively attenuating the detrimental effects of excessive GR activation while preserving its essential physiological functions.[1][2] Preclinical studies have demonstrated the potential of this compound and other selective GR modulators to mitigate key aspects of AD pathology. Furthermore, this compound is currently under investigation in a clinical trial for individuals at risk of developing Alzheimer's disease, highlighting its translational potential.[3]
These application notes provide a comprehensive overview of the use of this compound in Alzheimer's disease research models, including its proposed mechanism of action, a summary of preclinical data, and detailed experimental protocols.
Proposed Signaling Pathway of this compound in Alzheimer's Disease
The therapeutic effects of this compound in Alzheimer's disease are believed to be mediated through its selective modulation of the glucocorticoid receptor. In the context of elevated glucocorticoids, as is often observed in AD, excessive GR activation can lead to a cascade of detrimental downstream effects. This compound is hypothesized to counteract these pathological processes.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound and the closely related selective GR modulator, dazucorilant (B8726431) (CORT113176).
Table 1: Effects of this compound in an Acute Rat Model of Alzheimer's Disease (oAβ25-35-induced)
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Amyloidogenic Pathway | oAβ25-35-injected rats | This compound | 20 mg/kg | Reverses hippocampal Aβ generation through inhibition of BACE1 and increased IDE activity. | [1][2][4] |
| Neuroinflammation | oAβ25-35-injected rats | This compound | 20 mg/kg | Reverses hippocampal neuroinflammatory processes. | [1][2][4] |
| Synaptic Markers | oAβ25-35-injected rats | This compound | 20 mg/kg | Restores hippocampal levels of synaptic markers. | [1][2][4] |
| Apoptosis | oAβ25-35-injected rats | This compound | 20 mg/kg | Reverses hippocampal apoptotic processes. | [1][2][4] |
| HPA Axis | oAβ25-35-injected rats | This compound | 20 mg/kg | Re-establishes basal plasma levels of glucocorticoids. | [1][2][4] |
| Cognitive Function | oAβ25-35-injected rats | This compound | 20 mg/kg | Improves cognitive function. | [4] |
Table 2: Effects of Dazucorilant (CORT113176) in Transgenic Mouse Models of Alzheimer's Disease
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Memory | J20 & 5xFAD mice | Dazucorilant | 20 mg/kg/day for 4 weeks | Improved working and long-term spatial memories. | [5][6][7] |
| Aβ Production & Aggregation | J20 & 5xFAD mice | Dazucorilant | 20 mg/kg/day for 4 weeks | Reduction in amyloid production and aggregation. | [5][6][7] |
| Tau Hyperphosphorylation | J20 & 5xFAD mice | Dazucorilant | 20 mg/kg/day for 4 weeks | Reduction in tau hyperphosphorylation. | [5][6][7] |
| Neuroinflammation | J20 mice | Dazucorilant | 20 mg/kg/day for 4 weeks | Mediated a specific re-localization of activated glial cells onto amyloid plaques. | [5][6][7] |
| HPA Axis | J20 mice | Dazucorilant | 20 mg/kg/day for 4 weeks | Normalization of plasma glucocorticoid levels. | [5][6] |
Experimental Protocols
In Vivo Studies in Alzheimer's Disease Mouse Models
This protocol is a composite based on studies of selective GR modulators in AD and related neurodegenerative models.
1. Animal Models
-
Transgenic models: 5xFAD or J20 mice are commonly used models of amyloid pathology.[5][6][7]
-
Acute models: Intracerebroventricular (ICV) injection of oligomeric Aβ25-35 in rats can be used to model acute Aβ toxicity.[1][2][4]
2. This compound Administration
-
Dosage: Based on preclinical studies, a dose of 20 mg/kg for this compound is effective.[4] For chronic studies, a similar dose administered daily is a reasonable starting point.
-
Route of Administration: Subcutaneous injection or oral gavage.
-
Vehicle: A solution of 0.5% carboxymethylcellulose in sterile water.
-
Treatment Duration: For acute models, treatment may be administered shortly before or after Aβ injection. For chronic transgenic models, a treatment duration of at least 4 weeks is recommended to observe effects on pathology and cognition.[5][6]
3. Behavioral Testing
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term working memory.
-
Novel Object Recognition: To test recognition memory.
4. Tissue Collection and Preparation
-
Following the final behavioral test, animals are anesthetized and perfused with phosphate-buffered saline (PBS).
-
Brains are harvested and dissected. One hemisphere can be fixed in 4% paraformaldehyde for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
5. Biochemical Analyses
-
Aβ ELISA: Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Western Blotting:
-
Tau Phosphorylation: Use antibodies specific for various phospho-tau epitopes (e.g., AT8, AT180) and total tau for normalization.
-
Synaptic Markers: Probe for proteins such as synaptophysin and PSD-95.
-
APP Processing: Measure levels of full-length APP, sAPPβ (cleaved by BACE1), and C99.
-
-
Enzyme Activity Assays:
-
BACE1 Activity Assay: Use a fluorogenic substrate to measure BACE1 activity in brain lysates.
-
IDE Activity Assay: Use a fluorogenic substrate to measure IDE activity.
-
-
Immunohistochemistry:
-
Amyloid Plaques: Stain with thioflavin S or antibodies against Aβ (e.g., 6E10).
-
Neuroinflammation: Use antibodies against Iba1 for microglia and GFAP for astrocytes.
-
In Vitro Studies using Neuronal Cell Cultures
1. Cell Culture
-
Use primary neuronal cultures or immortalized cell lines (e.g., SH-SY5Y, N2a) that overexpress human APP.
-
Culture cells to ~80% confluency before treatment.
2. This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of concentrations (e.g., 10 nM - 10 µM) for 24-48 hours. Include a vehicle control (DMSO).
-
To model glucocorticoid-induced stress, co-treat with corticosterone (B1669441) or dexamethasone.
3. Aβ Measurement
-
Collect the cell culture medium and measure secreted Aβ40 and Aβ42 levels using a sandwich ELISA.
4. Cell Viability Assay
-
Perform an MTT or LDH assay to assess any potential cytotoxicity of this compound.
5. Western Blotting
-
Prepare cell lysates and perform Western blotting as described for in vivo studies to analyze APP processing, tau phosphorylation, and other relevant markers.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
References
- 1. Frontiers | Central Role of Glucocorticoid Receptors in Alzheimer’s Disease and Depression [frontiersin.org]
- 2. Central Role of Glucocorticoid Receptors in Alzheimer’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CORT108297 for People at Increased Risk for Alzheimer's [alzheimers.gov]
- 4. New selective glucocorticoid receptor modulators reverse amyloid-β peptide-induced hippocampus toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancing Alzheimer's disease pharmacotherapy: efficacy of glucocorticoid modulation with dazucorilant (CORT113176) in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dazucorilant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application of C108297 in Epilepsy and Seizure Models: A Detailed Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of C108297, a selective glucocorticoid receptor (GR) modulator, in the context of epilepsy and seizure models. This compound has shown promise in preclinical studies by targeting the interplay between stress hormones and seizure pathology.
Introduction
Stress is a well-established trigger for seizures in a significant percentage of individuals with epilepsy.[1] The underlying mechanism is linked to the hypothalamic-pituitary-adrenal (HPA) axis and the release of glucocorticoids, which can modulate neuronal excitability and inflammation. This compound is a non-steroidal compound with high and selective affinity for the glucocorticoid receptor (GR), exhibiting both agonistic and antagonistic properties.[1] This dual activity allows it to modulate GR signaling and preserve the negative feedback control of glucocorticoid levels, making it a compelling candidate for investigation as an anti-epileptic or anti-epileptogenic agent.[1]
Preclinical research has primarily focused on the efficacy of this compound in the pilocarpine-induced model of temporal lobe epilepsy in mice. These studies have demonstrated its potential to reduce seizure incidence and ameliorate associated neuropathology. This document summarizes the key findings and provides detailed protocols for the application of this compound in this model.
Data Presentation: Quantitative Summary of this compound Efficacy
The following tables summarize the quantitative data from preclinical studies of this compound in the pilocarpine-induced status epilepticus model in mice.
| Table 1: Effect of this compound on Seizure Incidence | |
| Seizure Model | Pilocarpine-induced status epilepticus in mice |
| Treatment | This compound (30 mg/kg) or vehicle for 18 days |
| Monitoring | Continuous video-EEG for 20 days post-treatment |
| Key Finding | Reduced overall incidence of seizures |
| Statistical Significance | two-way RM ANOVA F(1,20) = 2.594, p = 0.0005[1] |
| Table 2: Effect of this compound on Corticosterone (B1669441) Levels | |
| Seizure Model | Pilocarpine-induced status epilepticus in mice |
| Treatment | This compound (30 mg/kg) or vehicle daily for 10 days |
| Measurement | Baseline and stress-induced plasma corticosterone |
| Key Findings | - Attenuated excess baseline and stress-induced corticosterone release.[1] - Normalized baseline corticosterone secretion in SE mice after 5 days of treatment.[2] |
| Statistical Significance | two-way RM ANOVA, [F(1,26) = 23.9 p< 0.001]; post hoc p < 0.0001[1] |
| Table 3: Effect of this compound on Hippocampal Neuropathology | |
| Seizure Model | Pilocarpine-induced status epilepticus in mice |
| Treatment | This compound (30 mg/kg) or vehicle daily for 10 days |
| Outcome Measure | - Reactive microgliosis (Iba1 immunoreactivity) - Aberrant migration of hippocampal granule cells (Prox1+ ectopic cells) - Mossy cell loss |
| Key Findings | - Reduced reactive microgliosis in the hilus.[2] - Decreased the density of hilar ectopic granule cells.[2] - Did not prevent mossy cell loss.[2] |
| Statistical Significance | - Reactive gliosis: two-way ANOVA: { F(1,23) =60.264 p < 0.001]; post-hoc p < 0.001[1] - Aberrant granule cell migration: two-way ANOVA [F(1,23) =7.649 p =0.011]; post-hoc p =0.005[1] |
Experimental Protocols
Pilocarpine-Induced Status Epilepticus in Mice
This protocol describes the induction of status epilepticus (SE) in mice using pilocarpine (B147212), a widely used model for temporal lobe epilepsy.
Materials:
-
Male FVB mice (6-7 weeks old)[2]
-
Pilocarpine hydrochloride
-
Diazepam
-
Sterile saline (0.9% NaCl)
-
Polyethylene (B3416737) glycol (vehicle)[2]
-
This compound
Procedure:
-
To reduce peripheral cholinergic effects, administer a single subcutaneous (s.c.) injection of methyl scopolamine nitrate (1 mg/kg).[2]
-
After 15 minutes, induce SE with a s.c. injection of pilocarpine (330 mg/kg).[2]
-
Monitor mice for behavioral seizures. The onset of SE is characterized by continuous seizure activity.
-
To control seizure activity, administer two injections of diazepam (10 mg/kg, s.c.) spaced 10 minutes apart, three hours after the onset of SE.[2]
-
Provide supportive care, including twice-daily sterile Ringer's solution for hydration for the next 48 hours.[2]
-
24 hours after SE induction, begin daily s.c. injections of this compound (dissolved in polyethylene glycol) or vehicle at the desired dose (e.g., 30 mg/kg) for the specified treatment duration (e.g., 10 or 18 days).[1][2]
Video-EEG Monitoring and Seizure Analysis
This protocol outlines the procedure for long-term video-electroencephalogram (EEG) monitoring to quantify seizure frequency and duration.
Procedure:
-
Following the cessation of drug treatment, implant EEG electrodes over the hippocampus of the mice.
-
Allow a recovery period of at least one week.
-
Perform continuous video-EEG monitoring for a designated period (e.g., 20 days).[1]
-
Record video and EEG data simultaneously.
-
Manually or automatically score the recordings for electrographic seizures, which are characterized by high-frequency, high-amplitude polyspike discharges on the EEG that correlate with behavioral convulsions on the video.
-
Quantify seizure frequency (number of seizures per day) and duration.
Immunohistochemistry for Neuropathology Assessment
This protocol details the steps for immunohistochemical staining to assess hippocampal pathology.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibodies:
-
Rabbit anti-Iba1 (for microglia)
-
Rabbit anti-Prox1 (for ectopic granule cells)
-
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 3% normal goat serum in PBS with 0.5% Triton X-100)
Procedure:
-
Perfuse mice with 4% paraformaldehyde and post-fix the brains.
-
Cryoprotect the brains in sucrose (B13894) solution and section them on a cryostat.
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding by incubating sections in blocking solution for 2 hours at room temperature.
-
Incubate sections with the primary antibody (e.g., rabbit anti-Iba1 at 1:1000 dilution) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with the biotinylated secondary antibody (e.g., goat anti-rabbit at 1:500 dilution) for 2 hours at room temperature.
-
Wash sections in PBS.
-
Incubate with the ABC reagent for 30 minutes at room temperature.
-
Wash sections in PBS.
-
Visualize the staining using DAB solution.
-
Mount the sections on slides, dehydrate, and coverslip.
-
Quantify the immunoreactivity using image analysis software. For example, measure the percentage of the hilus occupied by Iba1 immunoreactivity or the density of Prox1-positive cells in the hilus.[2]
Visualizations
Caption: Proposed mechanism of this compound action in epilepsy.
Caption: Experimental workflow for this compound in the pilocarpine model.
Application in Other Seizure Models
To date, published research on the application of this compound in epilepsy has focused on the pilocarpine-induced model of temporal lobe epilepsy. There is currently a lack of publicly available data on the efficacy of this compound in other standard preclinical seizure models, such as the maximal electroshock (MES) test, the pentylenetetrazol (PTZ) test, or the kainic acid model. Further investigation in these models would be valuable to broaden the understanding of this compound's anticonvulsant and anti-epileptogenic profile.
Conclusion
This compound represents a promising therapeutic candidate for epilepsy, particularly in cases where stress is a significant contributing factor. Its mechanism of action as a selective glucocorticoid receptor modulator allows it to target the detrimental effects of stress hormones on the brain. The data from the pilocarpine-induced seizure model in mice demonstrates its potential to reduce seizure incidence and ameliorate associated neuropathology. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and similar compounds in the field of epilepsy. Further studies are warranted to explore its efficacy in a wider range of seizure models and to elucidate the precise downstream signaling pathways involved in its neuroprotective effects.
References
Application Notes and Protocols for C108297 in PTSD and Stress Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a selective glucocorticoid receptor (GR) antagonist being investigated for its therapeutic potential in treating post-traumatic stress disorder (PTSD) and other stress-related conditions. Unlike other GR antagonists such as mifepristone, this compound exhibits high selectivity for the GR with no anti-progestin activity, making it a valuable tool for dissecting the specific role of GR signaling in the pathophysiology of stress disorders.[1] These application notes provide an overview of this compound's mechanism of action, summarize key preclinical and clinical findings, and offer detailed protocols for its use in research settings.
This compound acts by blocking the effects of cortisol, a primary stress hormone, at the glucocorticoid receptor.[2][3] This mechanism is of particular interest in PTSD, as the disorder is often associated with dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and altered GR sensitivity.[4][5] By modulating GR signaling, this compound may help to normalize stress responses and alleviate the debilitating symptoms of PTSD.[2]
Mechanism of Action: Modulation of the HPA Axis
This compound's primary mechanism of action is the selective antagonism of the glucocorticoid receptor, a key component of the HPA axis. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to promote the synthesis and release of cortisol. Cortisol then exerts widespread effects throughout the body by binding to GRs. This process is regulated by a negative feedback loop, where cortisol inhibits the production of CRH and ACTH. In PTSD, this negative feedback mechanism can be impaired. This compound intervenes by blocking the binding of cortisol to the GR, thereby modulating the downstream effects of stress hormone signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Rodent Stress Models
| Parameter | Animal Model | Treatment Group | Dose | Outcome | Reference |
| Immobility Time | Rat | This compound | 60 mg/kg | Significantly decreased immobility in the Forced Swim Test. | [1][6] |
| Corticosterone (B1669441) Levels | Rat | This compound | 30 and 60 mg/kg | Potently suppressed peak corticosterone responses to Forced Swim Test and restraint stress. | [1][6] |
| Corticosterone Levels | Mouse | This compound | 30 mg/kg | Reduced stress-induced corticosterone secretion. | [7] |
| Depressive-like Behavior | Mouse | This compound | 30 mg/kg | Reduced immobility in the tail suspension test after 10 days of treatment. | [7] |
| HPA Axis Reactivity (Females) | Rat | This compound | 30 mg/kg | Attenuated enhanced HPA axis stress reactivity in adulthood following adolescent stress. | [8][9] |
| Baseline Corticosterone (Males) | Rat | This compound | 30 mg/kg | Reduced plasma levels of corticosterone. | [9][10] |
Table 2: Clinical Trial Design for this compound in PTSD (SEVEN Study)
| Parameter | Description |
| Study Phase | Phase IIa |
| Participants | Veterans with chronic PTSD |
| Dosage | 180 mg this compound daily for 7 days |
| Control | Placebo |
| Blinding | Double-blind |
| Primary Outcome Measures | Efficacy and safety of this compound |
| Assessment Tools | Clinician-Administered PTSD Scale for DSM-5 (CAPS-5), self-report questionnaires |
| Assessment Timepoints | Baseline, Day 7, Day 28, Day 56 |
| Reference | [3][11][12] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in preclinical models of stress and PTSD.
Protocol 1: Forced Swim Test (FST) in Rats
This protocol is adapted from studies evaluating the antidepressant-like effects of this compound.[1]
Objective: To assess the effect of this compound on behavioral despair, a measure of depressive-like behavior.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., polyethylene (B3416737) glycol)
-
Cylindrical swim tank (46 cm tall x 20 cm diameter) filled with 25°C water to a depth of 30 cm
-
Video recording equipment
-
Automated scoring software or trained observer
Procedure:
-
Habituation: Acclimate rats to the vivarium for at least one week before the experiment. Handle rats daily for 3-5 minutes to reduce handling stress.
-
Drug Administration: Administer this compound (e.g., 30 or 60 mg/kg, subcutaneously) or vehicle daily for 5 consecutive days.
-
Pre-swim Session (Day 4): On the fourth day of drug administration, place each rat in the swim tank for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 5): On the fifth day, 24 hours after the pre-swim session, place the rat back in the swim tank for a 5-minute test session.
-
Data Acquisition: Record the entire 5-minute test session.
-
Data Analysis: Score the duration of immobility during the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. Compare the immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
References
- 1. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor Antagonist for PTSD · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. allclinicaltrials.com [allclinicaltrials.com]
- 4. Molecular and Cell Signaling Targets for PTSD Pathophysiology and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An analysis of gene expression in PTSD implicates genes involved in the glucocorticoid receptor pathway and neural responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Lasting Impact of Chronic Adolescent Stress and Glucocorticoid Receptor Selective Modulation in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Phase IIa Trial of a Selective Glucocorticoid Receptor Antagonist in the Treatment of Veterans With Posttraumatic Stress Disorder (PTSD) (Seven Study) | Clinical Research Trial Listing ( PTSD ) ( NCT04452500 ) [trialx.com]
Application Notes and Protocols for C108297 in Obesity and Metabolic Syndrome Research
These application notes provide a comprehensive overview of the use of C108297, a selective glucocorticoid receptor (GR) modulator, in preclinical studies of obesity and metabolic syndrome. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
Obesity and the associated metabolic syndrome are characterized by a state of chronic low-grade inflammation and dysregulated energy metabolism. Glucocorticoids, acting through the glucocorticoid receptor (GR), are critically involved in these processes. While GR antagonism can reduce diet-induced obesity, GR agonism has anti-inflammatory effects. This compound is a selective GR modulator designed to harness the beneficial effects of both antagonism and agonism, offering a promising therapeutic strategy for metabolic disorders.[1] Preclinical studies have demonstrated that this compound can attenuate diet-induced obesity and inflammation by modulating food intake, increasing lipolysis and fatty acid oxidation, and reducing inflammatory responses in adipose tissue.[1]
Data Presentation
The following tables summarize the key quantitative data from a preclinical study evaluating the effects of this compound in a diet-induced obesity mouse model.
Table 1: Effects of this compound on Body Weight, Fat Mass, and Food Intake in Diet-Induced Obese Mice [1]
| Parameter | Vehicle | This compound (30 mg/kg/day) | Mifepristone (30 mg/kg/day) |
| Body Weight Gain (g) | 12.5 ± 0.8 | 7.5 ± 0.7 | 8.9 ± 0.9 |
| Fat Mass (g) | 10.1 ± 0.7 | 6.2 ± 0.6 | 7.1 ± 0.8 |
| Food Intake ( g/day ) | 3.1 ± 0.1 | 2.6 ± 0.1 | 2.8 ± 0.1 |
| Fructose Intake (mL/day) | 10.2 ± 0.8 | 6.8 ± 0.7 | 8.5 ± 0.9 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound on Plasma Metabolic Parameters [1]
| Parameter | Vehicle | This compound (30 mg/kg/day) |
| Free Fatty Acids (mmol/L) | 0.8 ± 0.1 | 1.2 ± 0.1* |
| Triglycerides (mmol/L) | 0.6 ± 0.1 | 0.5 ± 0.1 |
| Total Cholesterol (mmol/L) | 4.5 ± 0.3 | 4.2 ± 0.2 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effects of this compound on Gene Expression in White Adipose Tissue (WAT) and Brown Adipose Tissue (BAT) [1]
| Gene | Tissue | Vehicle (Fold Change) | This compound (Fold Change) |
| TNF-α | WAT | 1.0 ± 0.2 | 0.4 ± 0.1 |
| MCP-1 | WAT | 1.0 ± 0.3 | 0.5 ± 0.1 |
| F4/80 | WAT | 1.0 ± 0.2 | 0.6 ± 0.1* |
| UCP1 | BAT | 1.0 ± 0.3 | 1.8 ± 0.4 |
| PGC1α | BAT | 1.0 ± 0.2 | 1.5 ± 0.3 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, as utilized in the preclinical evaluation of this compound.[1]
Materials:
-
Male C57BL/6J mice (10 weeks old)
-
High-Fat Diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
Drinking water supplemented with 11% sucrose (B13894) (optional, for a high-fat, high-sugar model)[2]
-
This compound
-
Vehicle (e.g., 10% DMSO in 0.5% carboxymethyl cellulose)[2]
-
Oral gavage needles
-
Animal scale
Procedure:
-
Acclimatize 10-week-old male C57BL/6J mice to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Randomly assign mice to experimental groups (e.g., Vehicle, this compound).
-
Switch the diet of the experimental groups to a high-fat diet (60% kcal from fat). A control group maintained on a standard chow diet can be included for comparison. For a more robust model of metabolic syndrome, supplement the drinking water with 11% sucrose.[2]
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).[1]
-
Monitor body weight and food/fluid intake regularly (e.g., weekly).
-
At the end of the treatment period, collect blood and tissues for further analysis.
In Vitro LPS-Stimulated TNF-α Secretion in RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[1]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 4 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
Adipose Tissue Macrophage Infiltration Analysis by Immunohistochemistry
This protocol describes the staining of white adipose tissue (WAT) for the macrophage marker F4/80 to assess macrophage infiltration.
Materials:
-
Paraffin-embedded WAT sections
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-F4/80
-
Biotinylated secondary antibody
-
ABC reagent (Vectastain)
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the WAT sections by incubating in xylene and a graded series of ethanol.
-
Perform antigen retrieval by heating the sections in citrate buffer.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the sections with the primary anti-F4/80 antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with ABC reagent.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with mounting medium.
-
Quantify the F4/80-positive area using image analysis software.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of C108297
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) that has demonstrated a unique pharmacological profile with potential therapeutic applications in a range of inflammatory and metabolic diseases.[1] Unlike traditional glucocorticoids, this compound exhibits a distinct mechanism of action, functioning as both an agonist and an antagonist depending on the specific gene and tissue context.[1] This tissue- and gene-specific activity allows for the separation of the beneficial anti-inflammatory effects of GR activation from the detrimental side effects often associated with systemic glucocorticoid therapy.[1] this compound has a high and selective affinity for the GR, with a Ki of 0.9 nM, and demonstrates almost 1000-fold lower affinity for progesterone, estrogen, androgen, and mineralocorticoid receptors.[2][3] Preclinical studies have shown its promise in reducing inflammation, attenuating obesity, and mitigating brain pathology following status epilepticus.[1][2]
These application notes provide a comprehensive overview of the protocols and methodologies for assessing the anti-inflammatory effects of this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Receptor | Reference |
| Ki | 0.45 nM | Glucocorticoid Receptor (GR) | [4] |
| Ki | 0.9 nM | Glucocorticoid Receptor (GR) | [2][3] |
Table 2: In Vivo Anti-inflammatory and Neuromodulatory Effects of this compound in a Mouse Model of Status Epilepticus
| Parameter | Treatment Group | Result | Interpretation | Reference |
| Baseline Corticosterone (B1669441) Levels | SE + Vehicle | Elevated | SE induces HPA axis hyperactivity. | [2] |
| SE + this compound (30 mg/kg) | Normalized | This compound attenuates SE-induced corticosterone hypersecretion. | [2][5] | |
| Hilar Iba1 Immunoreactivity (% area) | SE + Vehicle | Increased | SE induces reactive microgliosis. | [2] |
| SE + this compound | Reduced | This compound reduces microglial activation. | [2] | |
| Iba1+ Microglia Density | SE + Vehicle | Increased | SE increases the number of microglia. | [2] |
| SE + this compound | Significantly Reduced | This compound decreases microglial proliferation. | [2][5] | |
| Hilar Ectopic Granule Cell Density | SE + Vehicle | Increased | SE leads to abnormal neurogenesis. | [2] |
| SE + this compound | Decreased | This compound reduces SE-induced pathological neurogenesis. | [2][5] |
*SE: Status Epilepticus
Experimental Protocols
Protocol 1: In Vivo Assessment of Anti-inflammatory Effects in a Mouse Model of Status Epilepticus
This protocol is based on methodologies described in studies investigating the effects of this compound on brain pathology following pilocarpine-induced status epilepticus in mice.[2][5]
1. Animal Model:
-
Use adult male FVB mice (6–7 weeks old).
-
Induce status epilepticus (SE) via intraperitoneal (i.p.) injection of pilocarpine.
2. Drug Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle once daily via oral gavage for a period of 10 days, starting 24 hours after SE induction. A dose of 30 mg/kg has been shown to be effective.[2]
3. Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity:
-
Collect blood samples to measure baseline corticosterone levels before the first drug administration.
-
To assess stress-induced corticosterone release, subject a cohort of animals to restraint stress on day 10 of treatment and collect blood at 0, 30, and 120 minutes.
-
Quantify corticosterone levels using a suitable immunoassay.
4. Immunohistochemical Analysis of Neuroinflammation:
-
At the end of the treatment period, perfuse the animals and collect brain tissue.
-
Prepare brain sections for immunohistochemistry.
-
To assess microgliosis, stain sections with an antibody against Ionized calcium-binding adapter molecule 1 (Iba1).
-
Quantify the density of Iba1-positive cells and the percentage of the hilar area occupied by Iba1 immunoreactivity using image analysis software.
-
To assess astrocytosis, stain sections with an antibody against Glial Fibrillary Acidic Protein (GFAP).
5. Quantification of Neuronal Pathology:
-
To assess SE-induced hippocampal remodeling, quantify the density of ectopically located dentate granule cells.
Protocol 2: In Vitro Glucocorticoid Receptor Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to the glucocorticoid receptor.
1. Materials:
-
Recombinant human glucocorticoid receptor (GR).
-
Radiolabeled dexamethasone (B1670325) (e.g., [3H]-dexamethasone).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure:
-
Incubate the recombinant GR with a fixed concentration of radiolabeled dexamethasone and varying concentrations of this compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid-Receptor-Specific-Modulator-C108297-Reduces-Reactive-Microgliosis-and-Seizure-Incidence-in-a-Rodent-Epilepsy-Model [aesnet.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of C108297 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a selective glucocorticoid receptor (GR) modulator with a binding affinity (Ki) of 0.7 nM.[1] It exhibits both agonistic and antagonistic properties depending on the tissue and cellular context, making it a promising therapeutic candidate for a range of conditions.[2][3] this compound has been shown to attenuate obesity by reducing caloric intake and increasing fat metabolism, while also demonstrating anti-inflammatory effects.[1] Furthermore, its potential to modulate the hypothalamic-pituitary-adrenal (HPA) axis and reduce brain pathology has been investigated in preclinical models of neurological disorders.[2] Clinical trials are underway to evaluate the efficacy of this compound in treating post-traumatic stress disorder (PTSD) and for its potential cognitive-enhancing effects in individuals at risk for Alzheimer's disease.[4][5][6][7]
Understanding the in vivo target engagement of this compound is crucial for its clinical development. Visualizing where, when, and to what extent this compound interacts with the glucocorticoid receptor in a living organism can provide invaluable information on its pharmacokinetics, pharmacodynamics, and dose-response relationships. This document provides detailed application notes and a hypothetical protocol for assessing this compound target engagement in vivo using Positron Emission Tomography (PET), a powerful non-invasive imaging technique.
Principle of In Vivo Target Engagement Imaging using PET
Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the quantitative visualization of biological processes in vivo. To image glucocorticoid receptor engagement, a radiolabeled version of the drug of interest (in this case, a hypothetical [¹⁸F]this compound) is administered to a subject. This radiotracer binds to the target receptor, and the emitted positrons can be detected by the PET scanner. The resulting images provide a three-dimensional map of the radiotracer's distribution and concentration, which directly correlates with the density of the target receptor.
By performing PET scans before and after administering unlabeled this compound, one can quantify the degree of target engagement. The unlabeled drug will compete with the radiotracer for binding to the glucocorticoid receptor, leading to a reduction in the PET signal. This reduction in signal is a direct measure of receptor occupancy by the therapeutic drug.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucocorticoid receptor signaling pathway and the general workflow for an in vivo PET imaging study to assess this compound target engagement.
Figure 1: Glucocorticoid Receptor Signaling Pathway for this compound.
Figure 2: Experimental Workflow for In Vivo PET Imaging.
Quantitative Data Summary
The following tables provide hypothetical quantitative data that could be generated from in vivo PET imaging studies of this compound target engagement.
Table 1: Biodistribution of a Hypothetical [¹⁸F]this compound in a Rodent Model
| Organ | Standardized Uptake Value (SUV) Mean ± SD |
| Brain | 1.5 ± 0.3 |
| Heart | 2.1 ± 0.4 |
| Lungs | 3.5 ± 0.6 |
| Liver | 8.2 ± 1.5 |
| Kidneys | 6.8 ± 1.2 |
| Muscle | 0.8 ± 0.2 |
| Adipose Tissue | 2.5 ± 0.5 |
Table 2: Glucocorticoid Receptor Occupancy by this compound in a Rodent Brain
| This compound Dose (mg/kg) | [¹⁸F]this compound Brain Uptake (% Baseline) | Receptor Occupancy (%) |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 3 | 60 | 40 |
| 10 | 30 | 70 |
| 30 | 15 | 85 |
Detailed Experimental Protocols
Protocol 1: Synthesis and Quality Control of a Hypothetical [¹⁸F]this compound
This protocol is a hypothetical adaptation based on established methods for fluorinating small molecules for PET imaging.
1. Radiosynthesis:
- Precursor: A suitable precursor of this compound with a leaving group (e.g., tosylate, nosylate, or trimethylammonium triflate) at the desired position for fluorination.
- Fluorination: The precursor is reacted with [¹⁸F]fluoride, which is produced in a cyclotron. The reaction is typically carried out in an automated synthesis module at an elevated temperature in an appropriate solvent (e.g., acetonitrile (B52724) or DMSO) with a phase-transfer catalyst (e.g., Kryptofix 2.2.2).
- Deprotection (if necessary): If the precursor contains protecting groups, they are removed after the fluorination step.
- Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹⁸F]this compound.
2. Quality Control:
- Radiochemical Purity: Assessed by analytical HPLC to ensure the absence of radioactive impurities. The radiochemical purity should be >95%.
- Molar Activity: Determined by measuring the radioactivity and the mass of the final product. High molar activity is crucial to minimize the pharmacological effects of the injected tracer.
- Identity Confirmation: Co-elution of the radioactive product with a non-radioactive this compound standard on analytical HPLC.
- Residual Solvents: Measured by gas chromatography to ensure they are below acceptable limits.
- Sterility and Endotoxin Testing: Performed on the final product to ensure it is safe for in vivo administration.
Protocol 2: In Vivo PET/CT Imaging of this compound Target Engagement in a Rodent Model
1. Animal Handling:
- All animal procedures should be performed in accordance with institutional guidelines.
- Use adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) weighing 250-300g or 20-25g, respectively.
- House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Baseline PET/CT Scan:
- Anesthetize the animal with isoflurane (B1672236) (2-3% in oxygen).
- Place the animal on the scanner bed and maintain anesthesia throughout the scan.
- Perform a CT scan for anatomical reference and attenuation correction.
- Administer a bolus injection of [¹⁸F]this compound (e.g., 5-10 MBq) via a tail vein catheter.
- Acquire dynamic PET data for 60-90 minutes.
3. Target Engagement Scan:
- On a separate day, administer a single dose of unlabeled this compound (at the desired dose, e.g., 1, 3, 10, or 30 mg/kg) via the appropriate route (e.g., oral gavage or intraperitoneal injection).
- At the time of expected peak receptor occupancy (determined from pharmacokinetic studies), anesthetize the animal and perform a second PET/CT scan as described in step 2, including the administration of [¹⁸F]this compound.
4. Image Analysis:
- Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
- Co-register the PET and CT images.
- Draw regions of interest (ROIs) on the co-registered images over various brain regions (e.g., hippocampus, prefrontal cortex, hypothalamus) and peripheral organs.
- Calculate the mean standardized uptake value (SUV) for each ROI.
- Calculate receptor occupancy using the following formula:
- Receptor Occupancy (%) = [ (SUV_baseline - SUV_post-dose) / SUV_baseline ] * 100
Conclusion
The ability to non-invasively quantify the in vivo target engagement of this compound is a critical step in its development as a therapeutic agent. The methodologies outlined in these application notes, based on established PET imaging principles for nuclear receptors, provide a framework for researchers to assess the pharmacokinetic and pharmacodynamic properties of this compound in preclinical models. This information is essential for optimizing dosing regimens and increasing the likelihood of success in clinical trials.
References
- 1. Radiolabeled glucocorticoids as molecular probes for imaging brain glucocorticoid receptors by means of positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Optical probes to identify the glucocorticoid receptor ligands in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis and Structural Requirements for Measuring Glucocorticoid Receptor Expression In Vivo with (±)-11C-YJH08 PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET and SPECT Imaging of Steroid Hormone Receptors | Radiology Key [radiologykey.com]
- 6. Live Cell Imaging Unveils Multiple Domain Requirements for In Vivo Dimerization of the Glucocorticoid Receptor | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for C108297 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a selective, non-steroidal modulator of the glucocorticoid receptor (GR) with a high binding affinity.[1] It demonstrates a unique profile of both partial agonistic and antagonistic activities, which are dependent on the specific brain region and cellular context. This tissue- and gene-specific action allows for a nuanced modulation of the hypothalamic-pituitary-adrenal (HPA) axis and stress-related behaviors, making this compound a compound of significant interest in behavioral neuroscience research and for the development of novel therapeutics for stress-related psychiatric disorders.
These application notes provide detailed protocols for key behavioral neuroscience experiments in which this compound has been evaluated, along with a summary of its effects and relevant quantitative data. The included diagrams illustrate the signaling pathway of this compound and typical experimental workflows.
Signaling Pathway of this compound
This compound primarily acts on the glucocorticoid receptor. In its unbound state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, such as corticosterone (B1669441) or a synthetic modulator like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex can act as a transcription factor, either activating or repressing gene expression by binding to glucocorticoid response elements (GREs) on the DNA. The specific action of this compound (agonist vs. antagonist) can depend on the co-regulators present in different cell types.
Experimental Protocols and Data
Assessment of Antidepressant-Like Effects: Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for potential antidepressant drugs by assessing behavioral despair.
Experimental Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Procedure:
-
Mice are gently placed into the water-filled cylinder.
-
The test duration is typically 6 minutes.
-
Behavior is recorded, often by a video camera, for later scoring.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is scored, usually during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
Quantitative Data for this compound in the Forced Swim Test:
| Treatment Group | Dose (mg/kg) | Immobility (seconds) | Animal Model | Reference |
| Vehicle | - | ~140 | Male Rats | [2] |
| This compound | 30 | ~125 | Male Rats | [2] |
| This compound | 60 | ~95 | Male Rats | [2][3] |
| Imipramine (Positive Control) | 10 | ~75 | Male Rats | [2] |
*Statistically significant difference compared to the vehicle group.
Evaluation of Behavioral Despair: Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is used to assess antidepressant-like activity by measuring the immobility of mice when subjected to inescapable stress.
Experimental Protocol:
-
Apparatus: A suspension bar is placed high enough so that the mouse cannot escape or hold onto nearby surfaces.
-
Acclimation: Mice are habituated to the testing room for at least 1 hour prior to the test.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse.
-
The mouse is then suspended by its tail from the suspension bar.
-
The test duration is typically 6 minutes.
-
The session is recorded for subsequent behavioral scoring.
-
-
Data Analysis: The total time the mouse remains immobile is measured. A reduction in immobility time suggests an antidepressant-like effect.
Quantitative Data for this compound in the Tail Suspension Test:
| Treatment Group | Dose (mg/kg) | Immobility (seconds) | Animal Model | Reference |
| Vehicle | - | ~110 | Male Mice | [4] |
| This compound | 15 | ~90 | Male Mice | [4] |
| This compound | 30 | ~75 | Male Mice | [4] |
| This compound | 80 | ~80 | Male Mice | [4] |
*Statistically significant difference compared to the vehicle group.
Assessment of Learning and Memory: Inhibitory Avoidance Task
The inhibitory avoidance task is a behavioral paradigm used to assess fear-motivated learning and memory. Acute post-training administration of this compound (20 mg/kg) has been shown to lead to long 48-hour retention test latencies, suggesting an enhancement of memory consolidation.
Experimental Protocol:
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Training (Acquisition):
-
A mouse is placed in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door is closed, and a brief, mild footshock is delivered.
-
-
Testing (Retention):
-
24 or 48 hours after training, the mouse is placed back into the light compartment.
-
The latency to enter the dark compartment is recorded.
-
-
Data Analysis: A longer latency to enter the dark compartment during the retention test is interpreted as better memory of the aversive experience.
Note: Specific quantitative data for this compound in the inhibitory avoidance task, such as mean latencies, were not available in the searched resources.
Evaluation of HPA Axis Regulation: Corticosterone Response to Stress
This compound has been shown to modulate the HPA axis response to stress by suppressing the release of corticosterone.
Experimental Protocol:
-
Drug Administration: Animals are treated with this compound or vehicle for a specified period (e.g., 5-10 days).
-
Stress Induction: A stressor, such as restraint stress (placing the animal in a well-ventilated tube for a set duration, e.g., 30 minutes), is applied.
-
Blood Sampling: Blood samples are collected at various time points before, during, and after the stressor (e.g., 0, 30, 60, and 120 minutes from the onset of stress).
-
Corticosterone Measurement: Plasma corticosterone levels are measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Corticosterone levels between the this compound-treated and vehicle-treated groups are compared at each time point.
Quantitative Data for this compound on Stress-Induced Corticosterone Levels:
| Treatment Group | Dose (mg/kg) | Time Point (post-stress onset) | Corticosterone (ng/mL) | Animal Model | Reference |
| Vehicle | - | 30 min | ~250 | Male Mice | [4] |
| This compound | 30 | 30 min | ~150 | Male Mice | [4] |
| Vehicle | - | 60 min | ~200 | Male Mice | [4] |
| This compound | 30 | 60 min | ~100 | Male Mice | [4] |
*Statistically significant difference compared to the vehicle group.
Assessment of Adult Hippocampal Neurogenesis
This compound has been demonstrated to antagonize the suppressive effects of chronic corticosterone on adult hippocampal neurogenesis.
Experimental Protocol:
-
Animal Model: A model of reduced neurogenesis is often used, such as chronic administration of corticosterone.
-
Drug Administration: this compound or vehicle is co-administered with the neurogenesis-suppressing agent.
-
Cell Proliferation Labeling (BrdU):
-
5-bromo-2'-deoxyuridine (BrdU), a thymidine (B127349) analog, is injected into the animals to label dividing cells.
-
The timing and frequency of BrdU injections depend on whether cell proliferation or survival is being studied.
-
-
Tissue Processing: After a designated survival period, animals are euthanized, and their brains are collected, fixed, and sectioned.
-
Immunohistochemistry:
-
Brain sections are stained with antibodies against BrdU to identify newly born cells.
-
Sections are also often co-stained with markers for immature neurons, such as Doublecortin (DCX), to assess neuronal differentiation.
-
-
Quantification: The number of BrdU-positive and DCX-positive cells in the dentate gyrus of the hippocampus is quantified using stereological methods.
Quantitative Data for this compound on Hippocampal Neurogenesis:
| Condition | Treatment | BrdU+ Cells (per section) | DCX+ Cells (total number) | Reference |
| Control | Vehicle | ~2500 | ~8000 | |
| Chronic Corticosterone | Vehicle | ~1500 | ~5000 | |
| Chronic Corticosterone | This compound | ~2200 | ~7000 |
*Statistically significant difference compared to the control group.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in behavioral neuroscience experiments.
References
- 1. The inhibitory avoidance discrimination task to investigate accuracy of memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective glucocorticoid receptor modulator CORT108297 restores faulty hippocampal parameters in Wobbler and corticosterone-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of Short-Term Avoidance Memory - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of C108297 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a selective glucocorticoid receptor (GR) modulator, a class of compounds that exhibit both agonist and antagonist activity at the GR. This dual activity offers the potential for therapeutic benefits by separating the anti-inflammatory and immunosuppressive effects of glucocorticoids from their adverse metabolic effects. Preclinical studies in rodents have shown that this compound can attenuate obesity, reduce inflammation, and modulate the hypothalamic-pituitary-adrenal (HPA) axis. These application notes provide a comprehensive overview of the available data and detailed protocols for the long-term administration of this compound in rats, intended to guide researchers in designing and executing further preclinical studies.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that regulates a wide array of physiological processes. Upon binding, the this compound-GR complex translocates to the nucleus, where it can either transactivate or transrepress gene expression. The selective nature of this compound suggests that it differentially recruits co-regulator proteins to the GR complex, leading to a distinct gene expression profile compared to full GR agonists or antagonists. This selective modulation is thought to be the basis for its unique pharmacological profile.
Data Presentation
Toxicological Profile (Long-Term Administration)
No specific long-term (≥28 days) toxicology studies for this compound in rats were identified in the public domain. The following table is a template based on OECD Guideline 408 for a 90-day oral toxicity study and should be populated with experimental data.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| General Observations | ||||
| Mortality | ||||
| Clinical Signs | ||||
| Body Weight Gain (g) | ||||
| Food Consumption ( g/day ) | ||||
| Water Consumption (mL/day) | ||||
| Hematology | ||||
| Red Blood Cell Count (x10^6/µL) | ||||
| Hemoglobin (g/dL) | ||||
| Hematocrit (%) | ||||
| White Blood Cell Count (x10^3/µL) | ||||
| Platelet Count (x10^3/µL) | ||||
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Alkaline Phosphatase (ALP) (U/L) | ||||
| Total Bilirubin (mg/dL) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) | ||||
| Glucose (mg/dL) | ||||
| Total Protein (g/dL) | ||||
| Albumin (g/dL) | ||||
| Cholesterol (mg/dL) | ||||
| Triglycerides (mg/dL) | ||||
| Organ Weights (g) | ||||
| Liver | ||||
| Kidneys | ||||
| Spleen | ||||
| Heart | ||||
| Brain | ||||
| Adrenals | ||||
| Testes/Ovaries |
Pharmacokinetic Profile (Long-Term Administration)
Specific long-term pharmacokinetic data for this compound in rats is not currently available. This table provides a template of key parameters to be determined in a long-term pharmacokinetic study.
| Parameter | Value |
| Route of Administration | e.g., Oral gavage, Subcutaneous |
| Dose(s) | e.g., 30 mg/kg, 60 mg/kg |
| Dosing Frequency | e.g., Once daily |
| Study Duration | e.g., 28 days |
| Time to Peak Plasma Concentration (Tmax) | |
| Peak Plasma Concentration (Cmax) | |
| Area Under the Curve (AUC) | |
| Half-life (t1/2) | |
| Volume of Distribution (Vd) | |
| Clearance (CL) | |
| Bioavailability | |
| Major Metabolites |
Experimental Protocols
Long-Term Administration Protocol (Based on OECD Guideline 408)
This protocol outlines a 90-day repeated dose oral toxicity study in rats.
1. Animals and Housing:
-
Species: Sprague-Dawley rats.
-
Age: Young adults (approximately 6-8 weeks old at the start of dosing).
-
Sex: Equal numbers of males and females.
-
Group Size: At least 10 animals per sex per group.
-
Housing: Housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle).
2. Dose Formulation and Administration:
-
Vehicle: A suitable vehicle should be chosen based on the solubility of this compound (e.g., 0.5% carboxymethylcellulose). The vehicle should be tested for any toxic effects.
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. Doses from short-term studies (e.g., 30 mg/kg, 60 mg/kg) can inform dose selection.
-
Administration: Administer this compound or vehicle by oral gavage once daily for 90 consecutive days.
3. Observations and Measurements:
-
Mortality and Clinical Signs: Observe animals at least once daily for any signs of toxicity.
-
Body Weight and Food/Water Consumption: Record weekly.
-
Hematology and Clinical Chemistry: Collect blood samples (e.g., from the tail vein or at termination) at pre-determined intervals and at the end of the study.
-
Ophthalmological Examination: Perform before the start of the study and at termination.
-
Urinalysis: Conducted at least once towards the end of the study.
4. Terminal Procedures:
-
Necropsy: At the end of the 90-day period, euthanize all animals and perform a full gross necropsy.
-
Organ Weights: Weigh major organs (liver, kidneys, spleen, heart, brain, adrenals, testes/ovaries).
-
Histopathology: Preserve organs in a suitable fixative (e.g., 10% neutral buffered formalin) for microscopic examination.
Corticosterone (B1669441) Measurement Protocol (ELISA)
1. Sample Collection and Preparation:
-
Collect trunk blood in EDTA-coated tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Collect the plasma supernatant and store at -80°C until analysis.
2. ELISA Procedure (Example using a commercial kit):
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the plate several times with the provided wash buffer.
-
Add the substrate solution and incubate in the dark (e.g., 30 minutes).
-
Add the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate corticosterone concentrations based on the standard curve.
Histological Examination of Brain Tissue
1. Tissue Preparation:
-
Perfuse animals transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a graded sucrose (B13894) solution (e.g., 15% then 30%) in PBS.
-
Freeze the brain and section it using a cryostat (e.g., 30 µm sections).
2. Immunohistochemistry for Microglia (Iba1 Staining):
-
Mount sections on slides.
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., rabbit anti-Iba1) overnight at 4°C.
-
Wash sections in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Wash sections in PBS.
-
Mount with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize using a fluorescence microscope.
Forced Swim Test Protocol
1. Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).
-
Fill with water (23-25°C) to a depth where the rat cannot touch the bottom or escape (approximately 30 cm).
2. Procedure:
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): Administer this compound or vehicle at a specified time before the test (e.g., 60 minutes). Place the rat in the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the entire 5-minute session. Score the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing. An increase in active behaviors (swimming and climbing) is indicative of an antidepressant-like effect.
Disclaimer
The information provided in these application notes and protocols is for research purposes only. The long-term toxicological and pharmacokinetic data for this compound in rats is limited in publicly available literature. The provided tables are templates based on standard guidelines and should be populated with data from well-controlled, long-term studies. Researchers should conduct their own dose-ranging and safety studies before proceeding with long-term administration protocols. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Application Notes and Protocols for C108297 in Modulating Neuroinflammation in CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator demonstrating a unique pharmacological profile with therapeutic potential in central nervous system (CNS) disorders characterized by neuroinflammation.[1] Unlike traditional glucocorticoids, this compound exhibits tissue- and gene-specific agonist and antagonist activity.[1] This selective modulation allows for the dissociation of the anti-inflammatory and neuroprotective benefits of GR activation from the adverse effects associated with systemic glucocorticoid therapy.[1] Preclinical studies have highlighted the potential of this compound in attenuating neuroinflammation and associated pathologies in models of epilepsy and amyotrophic lateral sclerosis (ALS).[2][3]
Mechanism of Action
This compound is a selective modulator of the glucocorticoid receptor (GR) with a high binding affinity.[4] The GR, a ubiquitously expressed nuclear receptor, plays a pivotal role in regulating inflammation, stress response, and metabolism.[1] Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, generally leading to the expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1).
This compound induces a unique conformational change in the GR, leading to differential recruitment of co-activator and co-repressor proteins compared to full agonists like dexamethasone (B1670325) or antagonists like mifepristone.[1] This selective co-regulator interaction is the molecular basis for its mixed agonist/antagonist profile, enabling it to suppress pro-inflammatory pathways while potentially avoiding the metabolic side effects of broad-spectrum GR agonists.[1] In the context of neuroinflammation, this compound has been shown to reduce microglial proliferation and normalize stress-induced hypersecretion of corticosterone (B1669441), a key mediator of the stress response.[2]
Applications
This compound has shown significant promise in preclinical models of CNS disorders where neuroinflammation is a key pathological feature.
-
Epilepsy: In a mouse model of status epilepticus (SE), treatment with this compound attenuated corticosterone hypersecretion, reduced microglial proliferation in the hippocampus, and decreased the density of hilar ectopic granule cells, which are associated with post-injury epileptogenesis.[2]
-
Amyotrophic Lateral Sclerosis (ALS): In the Wobbler mouse model of ALS, which exhibits hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, this compound treatment decreased astrogliosis and shifted activated microglia towards a quiescent state in the hippocampus.[3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of this compound in a pilocarpine-induced status epilepticus mouse model.
| Parameter | Control (Vehicle) | SE (Vehicle) | SE (this compound) | Fold Change (SE vs. Control) | % Change (this compound vs. SE) |
| Baseline Corticosterone (ng/mL) | Undetectable | 25.1 ± 5.4 | 5.2 ± 2.1 | - | -79.3% |
| Hilar Ectopic Granule Cell Density (cells/mm²) ** | 0.8 ± 0.3 | 19.4 ± 3.2 | 8.1 ± 1.5 | +2325% | -58.2% |
| Microglial (Iba1+) Density (cells/mm²) ** | 183 ± 15 | 398 ± 29 | 287 ± 23 | +117.5% | -27.9% |
| Astrocyte (GFAP+) Area (%) | 4.9 ± 0.5 | 12.1 ± 1.1 | 10.9 ± 1.0 | +146.9% | -9.9% (not significant) |
Data extracted and summarized from Wulsin et al., 2021.[2]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in a Mouse Model of Status Epilepticus
This protocol describes the induction of status epilepticus (SE) in mice using pilocarpine (B147212), followed by treatment with this compound and subsequent analysis of neuroinflammation and neuropathology.
Materials:
-
This compound
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate
-
Diazepam
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard animal housing and handling equipment
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
SE Induction (Day 0): a. Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to minimize peripheral cholinergic effects. b. Thirty minutes later, administer pilocarpine hydrochloride (320 mg/kg, i.p.). c. Observe mice continuously for behavioral seizures. The onset of status epilepticus is defined by the occurrence of continuous seizures (Racine stage 4-5). d. After 90 minutes of continuous seizure activity, administer diazepam (10 mg/kg, i.p.) to terminate SE. e. Provide supportive care (e.g., hydration with sterile saline) and monitor recovery.
-
This compound Treatment (Days 1-10): a. Prepare this compound solution in the appropriate vehicle at a concentration for a 30 mg/kg dose. b. Beginning 24 hours after SE induction, administer this compound (30 mg/kg, i.p.) or vehicle once daily for 10 days.
-
Blood Sampling and Corticosterone Measurement (Day 5): a. On day 5 of treatment, collect tail blood samples to measure baseline corticosterone levels. b. Process blood to collect plasma and store at -80°C until analysis. c. Quantify corticosterone levels using a commercially available ELISA kit, following the manufacturer's instructions.
-
Tissue Collection (Day 10): a. At the end of the treatment period, deeply anesthetize the mice. b. Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). c. Dissect and post-fix the brains in 4% PFA overnight at 4°C. d. Cryoprotect the brains in a 30% sucrose (B13894) solution. e. Section the brains into 40 µm coronal sections using a cryostat.
-
Immunohistochemistry: a. Perform immunohistochemical staining on free-floating brain sections for microglial (Iba1) and astrocyte (GFAP) markers. b. Briefly, wash sections in PBS, permeabilize with Triton X-100, and block with normal serum. c. Incubate with primary antibodies (e.g., rabbit anti-Iba1, chicken anti-GFAP) overnight at 4°C. d. Wash and incubate with appropriate fluorescently-labeled secondary antibodies. e. Mount sections on slides and coverslip with a mounting medium containing DAPI.
-
Image Analysis and Quantification: a. Capture fluorescent images of the hippocampus using a confocal or fluorescence microscope. b. Quantify the density of Iba1-positive cells and the percentage area covered by GFAP staining using image analysis software (e.g., ImageJ).
Protocol 2: Corticosterone Measurement by ELISA
This protocol provides a general outline for measuring corticosterone levels in plasma samples. Always refer to the specific manufacturer's protocol for the ELISA kit being used.
Materials:
-
Plasma samples
-
Corticosterone ELISA kit (including corticosterone standard, antibody-coated plate, enzyme conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader
-
Pipettes and tips
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Assay Procedure: a. Add standards and plasma samples to the appropriate wells of the antibody-coated microplate. b. Add the enzyme conjugate to each well. c. Incubate the plate for the time and temperature specified in the protocol (e.g., 1 hour at room temperature on a shaker). During this incubation, competitive binding occurs between the corticosterone in the sample and the enzyme-conjugated corticosterone for the antibody binding sites. d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The color intensity is inversely proportional to the amount of corticosterone in the sample. f. Add the stop solution to terminate the reaction.
-
Data Analysis: a. Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of corticosterone in the samples by interpolating their absorbance values on the standard curve. d. Multiply the resulting concentration by the dilution factor if samples were diluted.
References
- 1. benchchem.com [benchchem.com]
- 2. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective glucocorticoid receptor modulator CORT108297 restores faulty hippocampal parameters in Wobbler and corticosterone-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring C108297 Effects on HPA Axis Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
C108297 is a selective glucocorticoid receptor (GR) modulator with a high affinity for the GR (Kᵢ of 0.45-0.9 nM) and minimal affinity for other steroid receptors like the mineralocorticoid, progesterone, and androgen receptors.[1][2][3] This compound has demonstrated both agonistic and antagonistic effects on the glucocorticoid system, making it a molecule of significant interest for therapeutic development in stress-related disorders.[2][4][5] These application notes provide a comprehensive overview and detailed protocols for measuring the effects of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical neuroendocrine system that regulates stress responses.
The HPA axis is a complex set of interactions among the hypothalamus, the pituitary gland, and the adrenal glands that culminates in the production of glucocorticoids like cortisol in humans and corticosterone (B1669441) in rodents.[6][7] Dysregulation of the HPA axis is implicated in a variety of psychiatric and metabolic disorders. This compound has been shown to modulate HPA axis activity, primarily by reducing corticosterone levels, particularly under stressful conditions.[5][8][9] Understanding its precise effects is crucial for its development as a potential therapeutic agent.
Mechanism of Action of this compound on the HPA Axis
This compound acts as a selective GR modulator, meaning its function can vary depending on the specific tissue and the presence of other signaling molecules.[2] It has been shown to exhibit both GR agonist and antagonist properties. For instance, it can mimic the agonistic effects of corticosterone in enhancing memory consolidation while also acting as an antagonist by blocking corticosterone-induced reductions in hippocampal neurogenesis.[2][5]
A key feature of this compound is its ability to reduce circulating corticosterone levels without causing a disinhibition of the HPA axis, a common side effect of general GR antagonists that can lead to elevated ACTH and cortisol levels.[2] Studies suggest that this compound's primary effect on reducing corticosterone may be through regulating adrenal gland reactivity, as it does not consistently alter ACTH levels.[4][10]
Data Presentation: Quantitative Effects of this compound on HPA Axis Hormones
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound on plasma corticosterone and ACTH levels in rodents.
Table 1: Effects of this compound on Baseline and Stress-Induced Corticosterone Levels
| Animal Model | Stress Condition | This compound Dose | Outcome | Reference |
| Male Rats | Forced Swim Test (FST) | 30 mg/kg & 60 mg/kg | Potently suppressed peak corticosterone responses.[9] | [9] |
| Male Rats | Restraint Stress | 30 mg/kg & 60 mg/kg | Potently suppressed peak corticosterone responses.[9] | [9] |
| Mice | Post-Status Epilepticus | 30 mg/kg/day for 10 days | Attenuated corticosterone hypersecretion.[5][8] | [5][8] |
| Adult Male and Female Rats | Adolescent Chronic Variable Stress (CVS) | (Dose not specified) | Reduced baseline corticosterone in both sexes and blocked the CVS-induced increase in females.[4][10] | [4][10] |
| Naïve Mice | Restraint Stress | 30 mg/kg/day for 5 days | Reduced corticosterone secretion at 30 and 60 minutes post-stress.[5] | [5] |
Table 2: Effects of this compound on ACTH Levels
| Animal Model | Stress Condition | This compound Dose | Outcome | Reference |
| Male Rats | Forced Swim Test (FST) | 30 mg/kg & 60 mg/kg | No impact on circulating ACTH responses.[9] | [9] |
| Adult Male and Female Rats | Adolescent Chronic Variable Stress (CVS) | (Dose not specified) | No significant effect on ACTH levels in either sex.[4][10] | [4][10] |
| Male Rats | Restraint Stress | 20 mg/kg | Significant decrease in stress-induced ACTH concentrations.[9] | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on HPA axis regulation.
Protocol 1: In Vivo Assessment of HPA Axis Response to Acute Stress
This protocol is designed to measure the effect of this compound on ACTH and corticosterone levels in response to an acute stressor like the Forced Swim Test (FST) or restraint stress.
Materials:
-
This compound
-
Vehicle (e.g., appropriate solvent for this compound)
-
Adult male rats or mice
-
Forced swim test apparatus or restraint tubes
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week before the experiment to acclimate them.
-
Drug Administration: Administer this compound or vehicle to the animals (e.g., via oral gavage or intraperitoneal injection). A typical dose range is 30-60 mg/kg.[9] The timing of administration should be determined based on the pharmacokinetic profile of the compound. A common pre-treatment time is 60 minutes before stress induction.[13]
-
Stress Induction:
-
Blood Sampling: Collect serial blood samples at specific time points (e.g., 0, 15, 30, 60, and 120 minutes) after the onset of the stressor.[4] This allows for the assessment of the full stress response curve.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until hormone analysis.[13]
-
Hormone Quantification: Measure plasma ACTH and corticosterone concentrations using commercially available ELISA kits according to the manufacturer's instructions.[11][12]
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with time and treatment as factors) to compare hormone levels between the this compound-treated and vehicle-treated groups.
Protocol 2: In Vivo Assessment of Baseline HPA Axis Activity
This protocol is for determining the effect of this compound on non-stressed, basal levels of HPA axis hormones.
Materials:
-
This compound
-
Vehicle
-
Adult male and female rats or mice
-
Blood collection supplies
-
Centrifuge
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Drug Administration: Administer this compound or vehicle daily for a specified period (e.g., 5-10 days) to assess the effects of repeated dosing.[5]
-
Blood Sampling: Collect blood samples at a consistent time of day, preferably during the morning when corticosterone levels are typically at their peak in nocturnal animals, to determine baseline hormone levels.[4]
-
Plasma Preparation and Hormone Quantification: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Use an appropriate statistical test (e.g., t-test or one-way ANOVA) to compare baseline hormone levels between the treatment groups.
Mandatory Visualizations
Caption: HPA axis signaling pathway and the proposed site of this compound action.
Caption: Experimental workflow for assessing this compound's effect on the HPA axis.
Caption: Proposed dual mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of glucocorticoid negative feedback in the regulation of HPA axis pulsatility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. arborassays.com [arborassays.com]
- 12. arborassays.com [arborassays.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating the Challenges of C108297: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
C108297, a selective glucocorticoid receptor (GR) modulator, holds significant promise in various research fields due to its unique ability to differentially regulate gene transcription in a context-dependent manner. However, its poor aqueous solubility often presents a significant hurdle in experimental design and execution. This technical support center provides a comprehensive resource for understanding and overcoming solubility issues with this compound, offering detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound with high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and poor solubility in aqueous solutions.[1]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For in vitro studies, DMSO is the recommended solvent for creating high-concentration stock solutions.[1] For in vivo applications, stock solutions in DMSO are typically further diluted in co-solvent formulations.[1][2]
Q3: My this compound precipitated when I diluted my DMSO stock solution in my aqueous experimental buffer (e.g., PBS or cell culture medium). Why did this happen and what can I do?
A3: This is a common issue known as "crashing out." It occurs because the high concentration of the compound in the organic solvent is no longer soluble when introduced into a predominantly aqueous environment. To prevent this, it is crucial to follow proper dilution techniques, such as adding the DMSO stock to the aqueous buffer slowly while mixing, and ensuring the final DMSO concentration is as low as possible (typically below 0.5%) to minimize solvent toxicity to cells.[3][4]
Q4: Can I heat or sonicate my this compound solution to improve solubility?
A4: Yes, gentle heating and sonication can be effective methods to aid in the dissolution of this compound, especially if precipitation occurs during preparation.[1] However, it is important to use these methods cautiously to avoid potential degradation of the compound.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.
Issue 1: this compound powder is not dissolving in the chosen solvent.
Root Cause Analysis and Solutions:
-
Incorrect Solvent Choice: this compound is practically insoluble in water. Ensure you are using an appropriate organic solvent like DMSO for your initial stock solution.
-
Insufficient Solvent Volume: The amount of solvent may be insufficient to dissolve the given mass of the compound. Refer to the solubility data to ensure you are using an adequate volume.
-
Low-Quality or Hygroscopic Solvent: The purity and water content of your solvent can significantly impact solubility. Use high-purity, anhydrous solvents whenever possible. Hygroscopic solvents like DMSO should be from a freshly opened bottle.[1]
-
Solution:
-
Verify the correct solvent is being used.
-
Increase the solvent volume gradually while observing for dissolution.
-
Use a fresh, high-purity, anhydrous solvent.
-
Apply gentle warming or sonication to aid dissolution.[1]
-
Issue 2: Precipitation occurs when diluting the this compound stock solution in aqueous media for in vitro assays.
Root Cause Analysis and Solutions:
-
Rapid Dilution: Adding the concentrated DMSO stock directly and quickly into the aqueous medium can cause localized high concentrations, leading to immediate precipitation.
-
Final Concentration Exceeds Aqueous Solubility: The final concentration of this compound in your working solution may be above its solubility limit in the aqueous buffer.
-
Low Temperature of Aqueous Medium: Diluting into a cold medium can decrease the solubility of the compound.
-
Interaction with Media Components: Components in complex cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5]
-
Solution:
-
Step-wise Dilution: Perform serial dilutions of your DMSO stock in the pre-warmed (37°C) aqueous medium.[3][4]
-
Slow Addition with Agitation: Add the DMSO stock solution drop-wise to the vortexing or stirring aqueous medium to ensure rapid and even dispersion.[4]
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, generally below 0.5%, while ensuring the compound remains in solution.[3]
-
Consider Solubility Enhancers: For particularly challenging situations, the use of solubility enhancers like cyclodextrins may be explored.[3]
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
-
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, the following table summarizes the available information.
| Solvent/Formulation | Solubility | Notes |
| DMSO | Up to 100 mg/mL | Sonication may be required. Use of newly opened, anhydrous DMSO is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for in vivo use, resulting in a clear solution.[1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Another option for in vivo administration, yielding a clear solution.[1][2] |
| Polyethylene glycol (PEG) | 6 mg/mL | Used for subcutaneous injections in mice.[6] |
| Ethanol | Data not available | Expected to have some solubility, but likely less than DMSO. |
| Methanol | Data not available | Expected to have some solubility, but likely less than DMSO. |
| PBS (pH 7.4) | Poor | This compound is poorly soluble in aqueous buffers. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use a sonicator for a few minutes to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
Preparation of this compound Working Solution for Cell-Based Assays
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of your this compound DMSO stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration will be non-toxic to your cells (typically <0.5%).
-
While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-wise.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Always prepare the working solution fresh for each experiment.
Preparation of this compound Formulation for In Vivo Administration (Co-solvent Method)
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the calculated volume of the this compound DMSO stock solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until a homogenous solution is formed.
-
Finally, add saline to the desired final volume and mix until the solution is clear.[1]
-
This formulation should be prepared fresh before each administration.
Visualizing this compound's Mechanism and Experimental Design
This compound Signaling Pathway
This compound acts as a selective modulator of the glucocorticoid receptor (GR). Unlike full agonists (like dexamethasone) that strongly promote GR transactivation, or full antagonists that block all GR activity, this compound induces a unique conformational change in the GR. This results in a differential recruitment of co-regulators, leading to a selective modulation of gene expression. It can act as an antagonist for some genes (e.g., those involved in neurogenesis) while acting as an agonist for others (e.g., suppressing CRH expression).[6][7] This selective activity is key to its therapeutic potential, aiming to retain the anti-inflammatory benefits of GR activation while minimizing the metabolic side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: C108297 for Neurological Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of C108297 in neurological studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator.[1] It binds to the GR with high affinity, but its effect as either an agonist (activating the receptor) or an antagonist (blocking the receptor) can vary depending on the specific tissue, cellular context, and the presence of nuclear receptor co-regulators.[1][2] This selective modulation allows for a more targeted therapeutic approach compared to non-selective GR agonists or antagonists.[2]
Q2: What are the known agonist versus antagonist effects of this compound in the brain?
A2: this compound exhibits a complex pharmacological profile with both agonistic and antagonistic properties. For instance, it can act as an agonist by suppressing corticotropin-releasing hormone (CRH) expression in the hypothalamus.[2] Conversely, it demonstrates antagonist activity by blocking the inhibitory effects of corticosterone (B1669441) on hippocampal neurogenesis.[2][3] The specific action is thought to be related to the differential expression of steroid receptor coactivator (SRC) splice variants, such as SRC-1A and SRC-1E, in different brain regions.[3]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to three years. Once dissolved, stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. It is important to avoid repeated freeze-thaw cycles.[1]
Q4: In what vehicle can this compound be dissolved for in vivo studies?
A4: For subcutaneous injections in mice, this compound has been successfully dissolved in polyethylene (B3416737) glycol (PEG).[2][3] Another common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to yield a clear solution.
Troubleshooting Guides
Issue 1: High variability in experimental results (e.g., inconsistent agonist/antagonist effects).
-
Potential Cause: The dual activity of this compound is a primary source of variability. Its function as an agonist or antagonist is dependent on the specific cell or tissue type and the expression levels of GR co-regulators.[1]
-
Solution:
-
Thoroughly characterize the expression of relevant GR co-regulators (e.g., SRC-1 splice variants) in your experimental model.
-
Carefully control for all experimental variables and ensure consistency across all treatment groups.
-
Consider that the effect of this compound is also dependent on the specific gene being regulated.[1]
-
Issue 2: Lack of reproducibility in in-vivo studies.
-
Potential Cause 1: Pharmacokinetics and Formulation. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can influence its effective concentration at the target tissue. The vehicle used for administration can also impact bioavailability.[1]
-
Solution 1:
-
Use a consistent and well-described vehicle for all experiments.
-
Consider conducting pilot pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model and experimental paradigm.
-
-
Potential Cause 2: Dosing and Timing. The dose and the timing of administration relative to a stressor or other experimental manipulation can significantly impact the observed effects.[1]
-
Solution 2:
-
Conduct a dose-response study to determine the optimal dose for your desired effect. Doses ranging from 15 mg/kg to 80 mg/kg have been used in mice.[3]
-
Carefully consider the timing of this compound administration in relation to the biological process being investigated.
-
-
Potential Cause 3: Environmental Stressors. In studies involving the hypothalamic-pituitary-adrenal (HPA) axis, inconsistent handling, noise, or light cycles can elevate baseline corticosterone levels and mask the effects of this compound.[2]
-
Solution 3:
Issue 3: Compound precipitation upon dilution of DMSO stock in aqueous buffer.
-
Potential Cause: this compound is a hydrophobic compound, and rapid dilution of a concentrated DMSO stock into an aqueous environment can cause it to precipitate out of solution.
-
Solution:
-
Employ a stepwise or serial dilution method. Create an intermediate dilution in your aqueous buffer before adding it to the final volume.
-
Consider using a vehicle containing co-solvents like PEG or surfactants like Tween-80 to improve solubility.
-
Gentle warming and vortexing can aid in dissolution.
-
Quantitative Data Summary
Table 1: In Vivo Dosages and Administration Routes for this compound in Neurological Studies
| Animal Model | Dosage Range | Administration Route | Vehicle | Study Context | Reference |
| Male Mice (C57BL/6) | 15, 30, 80 mg/kg | Subcutaneous (s.c.) | Polyethylene glycol | Stress response | [3] |
| Male Rats | 30, 60 mg/kg | Not specified | Not specified | Stress response | [4][5] |
| Male Rats | 20 mg/kg | Oral | Not specified | Memory consolidation | [6] |
| Male Mice (FVB) | 30 mg/kg | Subcutaneous (s.c.) | Polyethylene glycol | Status epilepticus | [3] |
Table 2: Effects of this compound on Neurological Endpoints
| Neurological Endpoint | Effect of this compound | Animal Model | Dosage | Reference |
| Hippocampal Neurogenesis | Antagonizes corticosterone-induced reduction | Rats | 50 mg/kg | [3] |
| Hypothalamic CRH mRNA | Agonistic suppression | Rats | Not specified | [2] |
| Corticosterone Secretion | Attenuated hypersecretion after status epilepticus | Mice | 30 mg/kg | [3][7] |
| Microglial Proliferation | Reduced after status epilepticus | Mice | 30 mg/kg | [3][7] |
| Hilar Ectopic Granule Cells | Decreased density after status epilepticus | Mice | 30 mg/kg | [3][7] |
| Mossy Cell Loss | No prevention after status epilepticus | Mice | 30 mg/kg | [3][7] |
| Depressive-like Behavior | Reduced immobility in forced swim test | Rats | 60 mg/kg | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous Administration in Mice
-
Materials:
-
This compound powder
-
Polyethylene glycol (PEG), e.g., PEG400
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30G)
-
-
Procedure:
-
Calculate the required amount of this compound and PEG to achieve the desired final concentration (e.g., 6 mg/mL).[3]
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of PEG to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Prepare fresh for each day of injections.
-
Protocol 2: Dose-Response Study for HPA Axis Modulation in Mice
-
Animal Model: Adult male mice (e.g., C57BL/6), individually housed.
-
Acclimation: Acclimate mice to the facility and handling for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle (Polyethylene glycol)
-
This compound (15 mg/kg)
-
This compound (30 mg/kg)
-
This compound (80 mg/kg)
-
-
Drug Administration: Administer the assigned treatment via subcutaneous injection once daily for 10 consecutive days.[3]
-
Stress Challenge: On day 5 of treatment, two hours after the injection, subject the mice to a 30-minute restraint stress.[3]
-
Blood Sampling: Collect tail blood samples at 0, 30, 60, and 120 minutes following the onset of the stressor.[3]
-
Hormone Analysis: Analyze plasma samples for corticosterone levels using a commercially available ELISA or RIA kit.
-
Data Analysis: Compare corticosterone levels between the different treatment groups at each time point using appropriate statistical analysis (e.g., two-way ANOVA).
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for a this compound Dose-Response Study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
C108297 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of C108297, a selective glucocorticoid receptor (GR) modulator.[1] Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[1]
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to avoid repeated freeze-thaw cycles to maintain the stability of the compound.[1] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.
Q3: What solvents are suitable for dissolving this compound?
For in vitro studies, this compound can be dissolved in DMSO at a concentration of up to 100 mg/mL.[1] For in vivo applications, common vehicle formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% Corn Oil.[1]
Q4: What is the mechanism of action of this compound?
This compound is a selective glucocorticoid receptor (GR) modulator. It binds to the GR with high affinity, but its effect as an agonist (activating the receptor) or an antagonist (blocking the receptor) can vary depending on the specific tissue and the presence of other molecules known as nuclear receptor co-regulators. This selective modulation allows for more targeted therapeutic effects.
Troubleshooting Guide
This guide addresses common issues researchers may encounter related to the stability and handling of this compound.
Data on Stability and Storage
While specific quantitative data from forced degradation studies (e.g., percentage degradation under various stress conditions) are not publicly available, the following tables summarize the recommended storage conditions to ensure the stability of this compound. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental setups.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | 100 mg/mL[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] |
Experimental Protocols
To ensure the reliability of experimental results, it is crucial to validate the stability of this compound under your specific conditions. The following is a general protocol for conducting forced degradation studies to develop a stability-indicating analytical method.
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidation: Treat an aliquot of the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp).
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable HPLC method to separate the parent this compound from any degradation products.
Workflow for Stability-Indicating Method Development
This compound Signaling Pathway Context
This compound's function as a selective GR modulator means it can have different effects in different cellular contexts. This is due to its ability to induce a unique conformation in the glucocorticoid receptor, leading to the recruitment of different co-regulator proteins.
References
Potential off-target effects of C108297
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving C108297, a selective glucocorticoid receptor (GR) modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator (SGRM) with high binding affinity for the GR.[1][2] Its primary mechanism of action is to bind to the GR and induce a specific conformational change. This altered receptor shape leads to the differential recruitment of transcriptional co-regulators (co-activators and co-repressors) compared to full agonists like dexamethasone (B1670325) or antagonists like mifepristone.[1] This selective co-regulator recruitment is the basis for its mixed agonist and antagonist profile, which is dependent on the specific gene and cellular context.[1][3]
Q2: Is this compound a kinase inhibitor? What are its known off-target effects?
A2: this compound is a selective glucocorticoid receptor modulator, not a kinase inhibitor. Its primary target is the glucocorticoid receptor. It demonstrates high selectivity for the GR. For instance, at a concentration of 10 µM, it did not displace 50% of binding for the estrogen receptor (ER), androgen receptor (AR), or mineralocorticoid receptor (MR), and only 26% for the progesterone (B1679170) receptor (PR), indicating over a 1000-fold selectivity for the GR.[4] The term "off-target effects" for this compound is more nuanced. The variability in its activity—acting as an agonist for some genes and an antagonist for others—is a key aspect of its function and can be a source of unexpected results.[1][3][5]
Q3: Why am I observing conflicting results (agonist vs. antagonist activity) in my experiments with this compound?
A3: The dual agonist/antagonist nature of this compound is a primary reason for variable experimental outcomes.[3] Its function depends on several factors:
-
Cell and Tissue Type: The expression levels of specific GR co-regulators, such as splice variants of Steroid Receptor Coactivator-1 (SRC-1), can dictate the compound's effect.[3][6][7] For example, this compound can act as an antagonist on hippocampal neurogenesis while acting as an agonist to suppress hypothalamic corticotropin-releasing hormone (CRH) expression.[4][5][7]
-
Gene Promoter Context: The effect of this compound is dependent on the specific gene being regulated. It may activate the transcription of one gene while repressing another.[1][3]
-
Presence of Endogenous Ligands: The observed effect can be influenced by the concentration of endogenous glucocorticoids, such as corticosterone (B1669441), in the experimental system.[3]
Q4: What are some of the reported physiological effects of this compound?
A4: this compound has been shown to have various effects in preclinical models, including:
-
Neuroendocrine Effects: It can suppress neuroendocrine stress responses.[8]
-
Metabolic Effects: It may reduce body weight gain.[8][9][10]
-
Anti-inflammatory Effects: It has the potential for anti-inflammatory effects.[1]
-
Brain Pathology: It has been shown to reduce microgliosis and ectopic granule cell accumulation following status epilepticus.[6]
Q5: What is the recommended vehicle for in vivo studies and what are the storage conditions for this compound?
A5: For subcutaneous injections in mice, this compound has been dissolved in polyethylene (B3416737) glycol (PEG).[5][6] A common vehicle for injection is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guides
Problem 1: High Variability in Experimental Results
-
Potential Cause: The inherent dual agonist/antagonist activity of this compound.
-
Troubleshooting Steps:
-
Characterize Your Model System: If using cell lines, profile the expression of key GR co-regulators (e.g., SRC-1 variants) to understand the cellular context.
-
Control for Endogenous Hormones: In cell culture experiments, use charcoal-stripped serum to eliminate the influence of endogenous steroids.[3] For in vivo studies, be mindful of the animals' stress levels and circadian rhythms, which can affect corticosterone levels. Consider using adrenalectomized animals for specific mechanistic studies.[3]
-
Dose-Response Analysis: Perform a thorough dose-response study to identify the optimal concentration for the desired effect in your specific model.[5]
-
Problem 2: Lack of Expected Efficacy
-
Potential Cause: Sub-optimal experimental conditions or compound instability.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the proper storage of this compound and prepare fresh dilutions for each experiment to avoid degradation.
-
Vehicle and Solubility: Verify that this compound is fully dissolved in the chosen vehicle. Incomplete dissolution can lead to inconsistent dosing.[3]
-
Timing of Administration: The timing of this compound administration can be critical. For example, in studies of status epilepticus-induced pathology, the timing of treatment initiation is a key parameter.[5]
-
Quantitative Data Summary
| Parameter | Value | Species | Assay/Context | Reference |
| Binding Affinity (Ki) | 0.45 nM | - | Glucocorticoid Receptor | [8] |
| In Vivo Dosage | 15, 30, 80 mg/kg | Mouse | Subcutaneous injection | [6] |
| In Vivo Dosage | 30, 60 mg/kg | Rat | - | [8] |
| Effect on SGK1 Expression | Completely blocks Dexamethasone-mediated increase | LAPC4 cells | Co-treatment with Dexamethasone | [8] |
| Effect on KLK3 Expression | Antagonizes Dexamethasone-induced expression | LAPC4 cells | Co-treatment with Dexamethasone | [8] |
Experimental Protocols
In Vivo Administration of this compound in Mice
-
Objective: To assess the in vivo effects of this compound on a specific physiological or behavioral endpoint.
-
Methodology:
-
Animal Model: Use adult male mice (e.g., C57BL/6) and allow them to acclimate to laboratory conditions for at least one week.
-
Drug Preparation: Dissolve this compound in polyethylene glycol (PEG) to the desired concentration (e.g., for doses of 15, 30, or 80 mg/kg).[6] Alternatively, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[2]
-
Administration: Administer this compound or vehicle via subcutaneous injection once daily for the duration of the experiment (e.g., 10 consecutive days).[6]
-
Endpoint Analysis: Conduct behavioral tests, collect blood samples for hormone analysis (e.g., corticosterone), or collect tissues for histological or molecular analysis at the designated time points.
-
Analysis of Gene Expression in Cell Culture
-
Objective: To determine the effect of this compound on the expression of a target gene.
-
Methodology:
-
Cell Culture: Plate cells (e.g., LAPC4) and grow in media supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Treatment: Treat cells with this compound at various concentrations, with or without a GR agonist like dexamethasone. Include a vehicle control (e.g., DMSO).
-
RNA Isolation: After the desired treatment period, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol).
-
Quantitative PCR (qPCR): Synthesize cDNA from the isolated RNA and perform qPCR using primers specific for the target gene (e.g., SGK1, KLK3) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct method.
-
Visualizations
Caption: this compound binds to the GR, causing a conformational change and differential recruitment of co-regulators, leading to gene-specific activation or repression of transcription.
Caption: A logical workflow for troubleshooting inconsistent experimental results observed with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Effects of selective and non-selective glucocorticoid receptor II antagonists on rapid-onset diabetes in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C108297 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing C108297 in animal models. The information is compiled from preclinical studies to assist in experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective glucocorticoid receptor (GR) modulator.[1] Unlike traditional GR agonists or antagonists, it exhibits a dual agonist and antagonist profile that is dependent on the specific gene and tissue context.[2][3] This selectivity is believed to allow for the separation of beneficial anti-inflammatory and metabolic effects from the adverse side effects associated with systemic glucocorticoid therapy.[2] The mechanism involves inducing a unique receptor conformation that leads to differential recruitment of co-activator and co-repressor proteins compared to full agonists like dexamethasone (B1670325) or antagonists such as mifepristone.[2]
Q2: What are the most commonly reported effects of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) axis in animal models?
A2: this compound has been shown to modulate HPA axis activity. In mice, treatment with this compound has been found to attenuate corticosterone (B1669441) hypersecretion following status epilepticus.[3][4] It also reduces stress-induced corticosterone secretion.[3] In adolescent rats subjected to chronic stress, this compound was observed to reduce baseline corticosterone levels in both sexes and prevent an increase in adrenal sensitivity.[5][6]
Q3: What are the observed effects of this compound on body weight in animal studies?
A3: Studies have reported that this compound administration leads to a reduction in body weight gain in rats.[5] This effect may persist for weeks after the cessation of treatment.[5] However, in a model of pilocarpine-induced status epilepticus in mice, this compound treatment did not mitigate the weight loss that occurred after the initial insult.[3]
Q4: Are there any known sex-specific side effects of this compound in animal models?
A4: Yes, sex-specific effects have been observed, particularly in studies involving adolescent rats under chronic stress.[5][6] For instance, chronic adolescent stress increased ACTH and corticosterone in females, an effect that was blocked by this compound.[6] In males, this compound administration was associated with a reduction in adrenal sensitivity.[5]
Troubleshooting Guide
Problem 1: Unexpected variability in corticosterone levels following this compound administration.
-
Possible Cause: The dual agonist/antagonist nature of this compound can lead to context-dependent effects. The animal's stress level, the timing of administration, and the specific tissue being analyzed can all influence the outcome.
-
Troubleshooting Steps:
-
Ensure a consistent and low-stress environment for the animals to establish a stable baseline.
-
Standardize the time of day for both this compound administration and sample collection to account for circadian rhythms in HPA axis activity.
-
Consider the specific brain region or peripheral tissue being analyzed, as this compound's effects are known to be tissue-specific.[3]
-
Problem 2: Discrepancies in body weight changes compared to published data.
-
Possible Cause: The metabolic effects of this compound can be influenced by the animal model, age, sex, and diet.
-
Troubleshooting Steps:
-
Verify that the animal model (species, strain, age, and sex) matches those in the cited literature.[5][7]
-
Control for dietary factors, as this compound has been shown to attenuate obesity by reducing caloric intake and increasing lipolysis and fat oxidation.[1]
-
Note that in certain disease models, such as status epilepticus, the pathological state may override the typical metabolic effects of the compound.[3]
-
Data Presentation
Table 1: Effects of this compound on HPA Axis in Mice Following Restraint Stress
| Dosage (mg/kg) | Outcome | Animal Model | Reference |
| 30 | Reduced corticosterone secretion at 30 and 60 minutes post-stress. | Naïve Mice | [3] |
Table 2: Effects of this compound on Body Weight in Adolescent Rats
| Treatment Group | Observed Effect on Body Weight Gain | Animal Model | Reference |
| This compound (30mg/kg) | Reduced weight gain. | Adolescent Rats (Male) | [5] |
| This compound (30mg/kg) | Reduced weight gain. | Adolescent Rats (Female) | [5][7] |
| Chronic Variable Stress + this compound | Reduced weight gain. | Adolescent Rats (Female) | [5][7] |
Experimental Protocols
Protocol 1: Assessment of HPA Axis Modulation by this compound in Mice
-
Animal Model: Naïve adult male mice.
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping: Divide mice into vehicle control and this compound treatment groups (e.g., 15, 30, and 80 mg/kg).[3]
-
Administration: Administer this compound or vehicle (e.g., via oral gavage) once daily for ten days.[3]
-
Stress Induction: On day five, subject the mice to 30 minutes of restraint stress.[3]
-
Sample Collection: Collect blood samples via tail-nick or other appropriate method at 0, 30, and 60 minutes after the onset of restraint stress.[3]
-
Analysis: Centrifuge blood samples to separate plasma and store at -80°C until analysis. Measure corticosterone levels using a commercially available ELISA or RIA kit.
-
Data Interpretation: Compare corticosterone levels between vehicle and this compound-treated groups at each time point to determine the effect of the compound on stress-induced HPA axis activity.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Typical Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Lasting Impact of Chronic Adolescent Stress and Glucocorticoid Receptor Selective Modulation in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting mixed agonist/antagonist effects of C108297
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the mixed agonist/antagonist effects of C108297, a selective glucocorticoid receptor (GR) modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator.[1] It binds with high affinity to the GR, a type of nuclear receptor that regulates gene expression. Unlike traditional GR agonists (which fully activate the receptor) or antagonists (which completely block it), this compound exhibits a mixed agonist/antagonist profile. This means its effect can be either activating or inhibitory, depending on the specific tissue, the target gene, and the presence of other cellular factors known as nuclear receptor coregulators.[2] This selective modulation offers the potential for more targeted therapeutic effects.
Q2: How can this compound act as both an agonist and an antagonist?
A2: The dual activity of this compound stems from its ability to induce a unique three-dimensional shape in the glucocorticoid receptor upon binding. This distinct conformation alters the receptor's surface, leading to the recruitment of a different set of co-activator and co-repressor proteins compared to when a full agonist or a full antagonist is bound. The specific combination of these recruited coregulators ultimately determines whether the expression of a particular gene is turned on (agonism) or off (antagonism). For example, this compound has been shown to act as an agonist by suppressing the expression of hypothalamic corticotropin-releasing hormone (CRH), while acting as an antagonist by blocking the effects of corticosterone (B1669441) on the generation of new neurons in the hippocampus.[2]
Q3: What are the key quantitative parameters I should know for this compound?
A3: Key in vitro parameters for this compound are summarized in the table below. These values are essential for designing experiments and interpreting results.
Data Presentation
Table 1: In Vitro Quantitative Data for this compound
| Parameter | Value | Description |
| GR Binding Kᵢ | 0.45 - 0.9 nM | A measure of the binding affinity of this compound to the glucocorticoid receptor. A lower Kᵢ value indicates a higher binding affinity. |
| GR Reporter Gene Functional Kᵢ | 0.6 nM | The functional inhibitory constant determined from a reporter gene assay, reflecting the concentration at which this compound produces a half-maximal response in that specific assay. |
Note: EC50 and IC50 values are highly dependent on the specific cell line, experimental conditions, and the particular agonist or antagonist response being measured. Researchers should establish these values under their own experimental settings.
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize the mixed agonist/antagonist effects of this compound.
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the glucocorticoid receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a radiolabeled GR ligand (e.g., [³H]-dexamethasone) at a fixed concentration.
-
Prepare a series of dilutions of unlabeled this compound.
-
Use a source of glucocorticoid receptors, such as purified recombinant human GR or cell lysates from a GR-expressing cell line.
-
-
Incubation:
-
In a multi-well plate, combine the GR source, the fixed concentration of radiolabeled ligand, and the varying concentrations of this compound.
-
Include control wells with no this compound (total binding) and wells with a high concentration of a known GR ligand to determine non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter.
-
-
Detection:
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
GR-Mediated Reporter Gene Assay
Objective: To assess the functional agonist or antagonist activity of this compound on a specific GR-responsive promoter.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or A549) that has low endogenous GR expression.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a GR-responsive element (GRE) driving the expression of a reporter gene (e.g., firefly luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
-
-
Compound Treatment:
-
After allowing the cells to recover and express the transfected plasmids, treat the cells with a range of concentrations of this compound.
-
To test for antagonist activity, co-treat cells with a fixed concentration of a known GR agonist (e.g., dexamethasone) and varying concentrations of this compound.
-
Include appropriate vehicle controls.
-
-
Cell Lysis and Reporter Assay:
-
After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
-
Measure the activity of both firefly and Renilla luciferase using a luminometer and a dual-luciferase assay kit.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
For agonist activity, plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the log of the this compound concentration to determine the IC50 value.
-
Troubleshooting Guides
Problem 1: High variability in experimental results between replicates.
-
Potential Cause: Inconsistent cell handling, such as variations in cell seeding density or passage number. The response to selective modulators can be highly sensitive to the cellular context.
-
Solution: Maintain a strict and consistent cell culture protocol. Use cells within a defined passage number range for all experiments. Ensure uniform cell seeding density across all wells of your assay plate.
-
Potential Cause: Environmental stressors affecting cellular responses.[2]
-
Solution: Ensure consistent and stable incubation conditions (temperature, CO₂, humidity). Minimize disturbances to the cells during the experiment.
Problem 2: Observing both agonist and antagonist effects in the same assay.
-
Potential Cause: This is an inherent characteristic of a mixed agonist/antagonist like this compound. The observed effect can depend on the specific promoter in your reporter construct and the cellular machinery of the cell line being used.
-
Solution: Carefully characterize the response in your specific system. Consider using multiple reporter constructs with different GR-responsive promoters to dissect the context-dependent effects.
-
Potential Cause: Dose-dependent effects where low and high concentrations of this compound may elicit different or even opposing responses.
-
Solution: Perform a wide and detailed dose-response curve to fully characterize the concentration-dependent effects of the compound.
Problem 3: Lack of a clear dose-response relationship.
-
Potential Cause: The concentration range tested is not appropriate to capture the full dose-response curve.
-
Solution: Expand the range of concentrations tested, including both lower and higher concentrations, to ensure you are capturing the bottom and top plateaus of the curve.
-
Potential Cause: The specific cell line may not be responsive or may express a different profile of coregulators, leading to an atypical response.
-
Solution: Test the effect of this compound in multiple, well-characterized cell lines to understand the cell-type-specific effects.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for this compound.
References
Troubleshooting inconsistent results with C108297
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C108297, a selective glucocorticoid receptor (GR) modulator. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator. It binds to the GR with high affinity. Its key feature is its mixed agonist and antagonist profile, meaning it can either activate or block the receptor. This effect is tissue- and gene-specific and depends on the presence of nuclear receptor co-regulators. This selective modulation offers the potential for more targeted therapeutic effects compared to conventional GR agonists or antagonists.[1][2]
Q2: What are the known agonist versus antagonist effects of this compound?
A2: this compound's dual activity is a critical factor in experimental design. For instance, it has demonstrated agonist activity by suppressing the expression of hypothalamic corticotropin-releasing hormone (CRH), which is similar to the action of corticosterone (B1669441). In contrast, it shows antagonist activity by inhibiting the effects of corticosterone on hippocampal neurogenesis. The specific action is believed to be linked to the differential expression of steroid receptor coactivators (SRCs) in various tissues.[1]
Q3: What is the recommended vehicle for in vivo studies with this compound?
A3: For subcutaneous or intraperitoneal injections in mice, this compound can be effectively dissolved in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This mixture produces a clear solution at concentrations of 2.5 mg/mL or higher. Another viable option is a solution of 10% DMSO and 90% corn oil.[3] For subcutaneous injections, dissolving this compound in polyethylene (B3416737) glycol (PEG) has also been reported.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it is recommended to store the powder at -20°C for up to three years. If stored in a solvent, it should be kept at -80°C for up to six months.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from its complex pharmacology. Below are common issues and potential solutions.
Problem 1: High variability in baseline corticosterone levels in control animals.
-
Potential Cause: Environmental stressors can significantly impact corticosterone levels in mice, as they are highly sensitive to their surroundings. Inconsistent handling, fluctuating light cycles, or excessive noise can lead to variability.
-
Solution: To minimize stress-induced variability, acclimate all animals to the housing and experimental conditions for at least one week before starting the experiment. Handle all animals consistently and maintain a regular light/dark cycle.
Problem 2: Inconsistent or unexpected behavioral effects.
-
Potential Cause 1: Sex-Specific Differences: The behavioral effects of this compound can vary between male and female subjects, especially in studies involving chronic stress.[1]
-
Solution 1: Analyze data for each sex separately. If sex is a variable of interest, ensure that your experimental groups are balanced accordingly.
-
Potential Cause 2: Dose-Dependent Effects: Behavioral outcomes can be highly sensitive to the administered dose of this compound.
-
Solution 2: Conduct a dose-response study to identify the optimal dose for your desired effect in your specific experimental model. Doses in the range of 15 mg/kg to 80 mg/kg have been utilized in mice.[1]
Problem 3: Lack of expected therapeutic effect (e.g., no prevention of mossy cell loss after status epilepticus).
-
Potential Cause: The timing of this compound administration is crucial. The therapeutic window for preventing certain types of neuronal damage following an event like status epilepticus can be very narrow.
-
Solution: Optimize the timing of drug administration in your experimental protocol. This may require a time-course study to determine the most effective treatment window.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on corticosterone levels and body weight gain in mice.
Table 1: Effect of this compound on Stress-Induced Corticosterone Levels in Mice [4]
| This compound Dose (mg/kg) | Vehicle | 15 | 30 | 80 |
| Corticosterone Level (relative to vehicle) | 100% | No significant reduction | Significant reduction at 30 and 60 minutes post-stress | No significant reduction |
Data is a qualitative summary of findings. For precise quantitative values, refer to the cited literature.
Table 2: Effect of this compound on Body Weight Gain in Mice on a High-Fat, High-Sugar Diet [5][6]
| Treatment Group | Vehicle | This compound (80 mg/kg QD) | This compound (40 mg/kg BID) |
| Body Weight Gain (relative to vehicle) | 100% | Significantly less weight gain | Significantly less weight gain |
QD: once daily, BID: twice daily. Data is a qualitative summary of findings. For precise quantitative values, refer to the cited literature.
Experimental Protocols
In Vivo Assessment of this compound Efficacy in a Mouse Model of Stress [3]
Objective: To evaluate the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.
Methodology:
-
Animals: Use adult male C57BL/6 mice. House the animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare this compound for injection in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution at ≥ 2.5 mg/mL.
-
Drug Administration: Administer this compound or the vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses typically range from 15 to 80 mg/kg.
-
Stress Paradigm: A commonly used stressor is the forced swim test.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 30, 60, and 120 minutes) following the stressor to measure plasma corticosterone levels.
-
Analysis: Analyze corticosterone levels using an appropriate method, such as an ELISA kit.
Visualizations
Glucocorticoid Receptor (GR) Signaling Pathway
The following diagram illustrates the classical signaling pathway of the glucocorticoid receptor, which is modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Glucocorticoid Receptor (GR-II) Antagonist Reduces Body Weight Gain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: C108297 Vehicle Preparation for In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing C108297 for in vivo experiments. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to ensure successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-steroidal modulator of the glucocorticoid receptor (GR).[1][2] Its mechanism of action is unique in that it can act as both an agonist and an antagonist depending on the specific gene and tissue context.[1] This selective modulation is thought to allow for the separation of the anti-inflammatory and metabolic benefits of GR activation from the adverse side effects associated with systemic glucocorticoids.[2]
Q2: What are the recommended vehicle formulations for in vivo delivery of this compound?
A2: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. Two commonly used formulations are:
-
Aqueous-based vehicle: A mixture of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% saline.[2]
-
Oil-based vehicle: A mixture of 10% DMSO and 90% corn oil.[2]
Q3: What is the achievable concentration of this compound in these vehicles?
A3: Both the aqueous-based and oil-based vehicle formulations can achieve a this compound concentration of ≥ 2.5 mg/mL, resulting in a clear solution.[3]
Q4: How should this compound be stored?
A4: this compound powder is stable for up to 3 years at -20°C and up to 2 years at 4°C. Stock solutions in DMSO can be stored for up to 6 months at -80°C or up to 1 month at -20°C. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1][2]
Q5: What are the known agonist and antagonist effects of this compound?
A5: this compound demonstrates a mixed agonist/antagonist profile. For instance, it has shown agonist activity by suppressing hypothalamic corticotropin-releasing hormone (CRH) expression, similar to corticosterone (B1669441). Conversely, it acts as an antagonist by blocking the effects of corticosterone on hippocampal neurogenesis.[4] The specific action is believed to be related to the differential expression of steroid receptor coactivators in various tissues.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and administration of this compound for in vivo studies.
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in the final formulation. | The concentration of this compound exceeds its solubility limit in the vehicle. The aqueous component was added too quickly. The temperature of the solution is too low. | Ensure the final concentration does not exceed 2.5 mg/mL. When preparing the aqueous-based vehicle, add the saline dropwise while vortexing. Gentle warming and sonication can help dissolve the compound, but avoid excessive heat which could cause degradation. Prepare solutions fresh on the day of use.[1] |
| Phase separation in the DMSO and corn oil formulation. | DMSO and corn oil are immiscible. | While a 10% DMSO and 90% corn oil mixture is cited, ensuring a stable, homogenous solution can be challenging. Vortexing vigorously immediately before administration is crucial. For a more stable emulsion, the addition of surfactants like Tween 80 and a co-solvent like PEG300 can prevent phase separation.[5] |
| Adverse reactions at the injection site (e.g., irritation, inflammation). | High concentration of DMSO. The pH of the formulation is not physiological. The formulation was not properly sterilized. | Minimize the final DMSO concentration in the formulation; ideally, it should be below 10%. While not a common issue reported for these specific formulations, it is good practice to check the pH and adjust to a physiological range (~7.4) if necessary, particularly for direct tissue injections. Ensure all components are sterile and the final formulation is passed through a 0.22 µm syringe filter before administration. |
| Unexpected or inconsistent experimental results. | Degradation of this compound. Poor bioavailability due to improper formulation or administration. The vehicle itself is causing a biological effect. | Prepare fresh solutions for each experiment to avoid degradation. Ensure the formulation is homogenous and administered correctly (e.g., subcutaneous, intraperitoneal). Always include a vehicle-only control group to account for any effects of the formulation components.[6] |
| Cloudy or unclear corn oil formulation. | Impurities or water content in the corn oil. Low temperature. | Use high-purity, sterile corn oil. Ensure all equipment is dry. Gentle warming of the corn oil can sometimes improve clarity. |
Quantitative Data
Table 1: this compound In Vivo Vehicle Compositions
| Vehicle Component | Aqueous-Based Formulation | Oil-Based Formulation | Purpose |
| This compound | ≤ 2.5 mg/mL | ≤ 2.5 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 10% | 10% | Primary Solvent |
| PEG300 | 40% | - | Co-solvent/Solubilizer |
| Tween-80 | 5% | - | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | - | Diluent |
| Corn Oil | - | 90% | Vehicle/Solvent |
Table 2: Toxicity of Individual Vehicle Components in Mice
| Component | Route of Administration | LD50 (Median Lethal Dose) | Potential Adverse Effects |
| DMSO | Intraperitoneal (i.p.) | 6.2 mL/kg | Can cause local irritation and has various biological effects that could confound results.[7] |
| Intravenous (i.v.) | 3.7 mL/kg[7] | ||
| PEG300 | Intravenous (i.v.) | Lowest tested safe dose: 2.0 mL/kg | Low toxicity, but long-term administration may cause kidney and liver damage.[8] |
| Tween-80 | Intraperitoneal (i.p.) | Not specified | Can decrease locomotor activity at high concentrations (32%).[9] |
| Corn Oil | Subcutaneous (s.c.) | Not specified | Can cause local inflammation, granulomas, and may be retained at the injection site.[10][11] Can also have dose-dependent effects on gene expression and may not be an inert vehicle.[5][9] |
Note: The provided LD50 values are for the individual components and may not be representative of the complete vehicle formulation. Researchers should always perform their own dose-ranging and toxicity studies.
Experimental Protocols
Protocol 1: Preparation of Aqueous-Based this compound Formulation
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the vehicle, prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution. For 1 mL of the final formulation, this would be 100 µL.
-
Add 400 µL of PEG300 to the tube. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear.
-
Slowly, add 450 µL of sterile saline to the mixture while continuously vortexing. The gradual addition of the aqueous component is critical to prevent precipitation.
-
Visually inspect the final solution for any precipitates. The solution should be clear.
-
Sterile filter the final formulation using a 0.22 µm syringe filter before administration.
Protocol 2: Preparation of Oil-Based this compound Formulation
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the vehicle, prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the this compound/DMSO stock solution. For 1 mL of the final formulation, this would be 100 µL.
-
Add 900 µL of sterile corn oil to the tube.
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension. Due to the immiscibility of DMSO and corn oil, this formulation will be a suspension or emulsion.
-
Administer immediately after preparation and vortexing to ensure consistent dosing.
Visualizations
Caption: this compound Vehicle Preparation Workflow.
Caption: this compound's Differential Glucocorticoid Receptor Signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicological effects of repeated subcutaneous administration of corn oil for 4 weeks in rats [jstage.jst.go.jp]
- 11. Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing C108297-induced weight loss in study design
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving C108297, focusing specifically on managing and interpreting its on-target effect of weight loss.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced weight loss?
A1: this compound is a potent and selective agonist of the Growth Differentiation Factor 15 (GDF-15) signaling pathway. GDF-15 is a cytokine that acts on the GFRAL receptors located in the hindbrain to suppress appetite and regulate metabolic balance.[1][2] The observed weight loss is primarily due to this on-target pharmacological effect, which leads to reduced caloric intake.
Q2: How can we distinguish the intended pharmacological effect of weight loss from systemic toxicity in our study animals?
A2: Differentiating on-target effects from toxicity is crucial. Most small molecule drugs interact with unintended biological targets, which can lead to adverse events.[3] Key indicators of toxicity, as opposed to controlled weight loss, include:
-
Rapid, excessive weight loss beyond the expected range for the dose.
-
Adverse clinical signs: Lethargy, piloerection, hunched posture, or social isolation.
-
Dehydration: Indicated by reduced water intake or skin tenting.
-
Significant changes in organ-specific clinical pathology markers (e.g., elevated liver enzymes, creatinine) that are not explained by the primary mechanism.
Monitoring these parameters alongside food intake and body composition will help interpret the nature of the weight loss.
Q3: Should we use standard lean mice or a different model for our studies?
A3: While lean mice can be used, Diet-Induced Obese (DIO) models are often more clinically relevant and can better tolerate the pharmacological effects of this compound.[4] DIO models have a higher body fat percentage, which provides a buffer against the anticipated weight loss, allowing for the completion of longer-term studies (e.g., 28 days) without the need for dose holidays or premature termination.[4] Using lean animals may lead to excessive weight loss, potentially confounding toxicology endpoints.[4][5]
Q4: Can we adjust the diet to mitigate excessive weight loss?
A4: Yes, dietary adjustments are a key strategy. The composition of the diet can significantly influence study outcomes.[6] For studies where cachexia-like weight loss is a concern, providing a highly palatable, energy-dense diet can help maintain the health of the animals. However, it is critical that the diet is consistent between control and treatment groups to ensure that any observed effects are due to the test article.[6] Food intake must always be carefully measured, as it is an essential variable when interpreting outcomes like muscle mass and weight changes.[6]
Troubleshooting Guide
Issue 1: Animals are losing more than 20% of their initial body weight in a 28-day study.
-
Possible Cause 1: Dose is too high for the selected animal model.
-
Solution: Review dose-response data. Consider reducing the dose or using a dose-escalation design in subsequent studies. The goal is to find a dose that produces the desired pharmacological effect without compromising animal welfare.
-
-
Possible Cause 2: Use of lean animals.
-
Solution: As noted in the FAQ, lean animals are more susceptible to severe weight loss. For future studies, transition to a Diet-Induced Obese (DIO) model, which better buffers the on-target effect.[4]
-
-
Possible Cause 3: Off-target toxicity.
Issue 2: Significant variation in weight loss is observed between animals in the same dose group.
-
Possible Cause 1: Differences in baseline body composition.
-
Solution: Ensure animals are properly randomized at the start of the study based on body weight and, if possible, baseline body composition determined by Quantitative Magnetic Resonance (QMR).
-
-
Possible Cause 2: Inconsistent food intake.
-
Solution: The physical form of the diet (e.g., powder vs. pellet) can affect food intake and subsequent body composition.[8] Ensure consistent diet form and monitor for spillage, which can lead to inaccurate intake measurements.[9] Paired-feeding studies can be designed to determine if differences in body weight are solely due to caloric intake.[8]
-
Data Summaries
Table 1: Expected Body Weight and Composition Changes in DIO Mice (8-week study)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Initial Body Weight (g) | 45.2 ± 2.1 | 45.5 ± 2.3 | 45.3 ± 2.2 |
| Final Body Weight Change (%) | +5.1% | -10.2% | -18.5% |
| Cumulative Food Intake (g) | 310 ± 15 | 245 ± 18 | 190 ± 20 |
| Fat Mass Change (%) | +8.3% | -25.6% | -40.1% |
| Lean Mass Change (%) | +2.0% | -3.5% | -7.2% |
Data are presented as mean ± SD. These are hypothetical values based on typical results for appetite-suppressing mechanisms.
Table 2: Comparative Study Endpoints: Lean vs. DIO Models
| Endpoint | Lean C57BL/6J Mice (High Dose) | DIO C57BL/6J Mice (High Dose) | Rationale / Interpretation |
| Study Completion Rate | 60% | 95% | DIO models better tolerate the pharmacological effect, reducing morbidity.[4] |
| Body Weight Loss at Day 28 | -24.8% | -18.5% | Elevated baseline body fat provides a necessary energy reserve.[4] |
| Mean Food Consumption (% of Control) | 55% | 62% | Both models show appetite suppression, the core mechanism of action. |
Visualizations and Workflows
Signaling Pathway
Caption: this compound acts as a GDF-15 mimetic, activating GFRAL in the brain to reduce appetite.
Experimental Workflow
Caption: Recommended workflow for a preclinical study evaluating this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting excessive weight loss during this compound studies.
Key Experimental Protocols
Protocol 1: Body Composition Analysis via Quantitative Magnetic Resonance (QMR)
-
Objective: To non-invasively measure fat mass, lean mass, and water content in conscious mice.[10]
-
Equipment: EchoMRI™ Body Composition Analyzer or equivalent.
-
Procedure:
-
Perform system calibration daily using the provided canola oil sample.
-
Gently remove a mouse from its home cage and weigh it on a calibrated scale.
-
Place the mouse into the appropriate animal holder. Ensure the animal is able to rest comfortably without being overly constrained.
-
Insert the holder into the QMR machine.
-
Initiate the scan via the system software. A typical scan takes approximately 1-2 minutes.
-
Once the scan is complete, the software will provide values for fat mass, lean mass, free water, and total water.
-
Return the animal to its home cage.
-
Repeat for all animals in the study. This procedure can be repeated multiple times throughout a study to track changes over time.[10]
-
Protocol 2: Daily Food and Water Intake Monitoring
-
Objective: To accurately measure the amount of food and water consumed by each animal, which is critical for interpreting weight loss data.
-
Procedure:
-
Use cages with specialized food hoppers and water bottles that minimize spillage.
-
At the same time each day, remove the food hopper and water bottle from the cage.
-
Weigh the remaining food on a calibrated scale and record the value. Subtract this from the previous day's starting weight to determine the amount consumed.
-
Check the bedding for any spilled food. If significant spillage is found, collect and weigh it, then subtract this amount from the calculated intake.[9]
-
Refill the hopper with a pre-weighed amount of fresh food and record the new starting weight.
-
Weigh the water bottle and record the value. Subtract this from the previous day's weight to determine water consumption.
-
Refill the bottle with fresh water and record the new starting weight.
-
Return the hopper and bottle to the cage.
-
Protocol 3: Diet-Induced Obesity (DIO) Model Induction
-
Objective: To develop an obese phenotype in mice that is more representative of human obesity for testing metabolic drugs.[4]
-
Materials: Male C57BL/6J mice (4-6 weeks of age), high-fat diet (HFD; typically 60% kcal from fat), standard chow diet (LFD; low-fat diet).
-
Procedure:
-
Upon arrival, acclimate mice for one week on a standard chow diet.
-
Randomize mice into two groups: DIO and lean control.
-
Provide the DIO group with ad libitum access to the HFD. Provide the control group with ad libitum access to the LFD.
-
Monitor body weights weekly.[9]
-
Continue the respective diets for 8-12 weeks. The DIO group should exhibit a significantly higher body weight and fat mass compared to the lean control group.
-
At the end of the induction period, perform baseline body composition analysis (QMR) to confirm the obese phenotype before initiating the this compound study.
-
References
- 1. oncodaily.com [oncodaily.com]
- 2. Targeting cancer cachexia: Molecular mechanisms and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Case Study: Pharmacological Effects in GLP-1 Studies | Altasciences Blog [altasciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Diet composition as a source of variation in experimental animal models of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the Physical Form of the Diet on Food Intake, Growth, and Body Composition Changes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Body Composition and Metabolic Caging Analysis in High Fat Fed Mice [jove.com]
Technical Support Center: Measuring C108297 Brain Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring the brain penetration of the glucocorticoid receptor modulator, C108297. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating in vivo brain penetration studies for this compound?
A1: Before proceeding to in vivo studies, it is crucial to establish the fundamental physicochemical properties of this compound and its in vitro permeability characteristics. This initial screening helps in designing more robust and informative animal studies. Key parameters to assess include:
-
Solubility: Determine the aqueous solubility of this compound at physiological pH. Poor solubility can lead to formulation challenges and inaccurate permeability assessments.
-
Lipophilicity (LogP/LogD): Evaluate the lipophilicity of this compound. While moderate lipophilicity is often associated with better brain penetration, very high lipophilicity can lead to non-specific binding and poor solubility.[1]
-
In vitro Permeability: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the blood-brain barrier (BBB).[2][3][4]
-
Efflux Liability: Use cell-based assays, such as those with Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters like P-glycoprotein (P-gp), to determine if this compound is a substrate for these transporters.[2][3][5][6]
Q2: Which in vivo models are most appropriate for assessing the brain penetration of this compound?
A2: The choice of in vivo model depends on the specific research question. Common preclinical species for brain penetration studies include mice and rats.[6] Key in vivo methods include:
-
Brain-to-Plasma Concentration Ratio (Kp): This is a fundamental measure of the extent of brain penetration at a specific time point or at steady-state. It involves administering this compound to the animal, collecting brain and plasma samples, and quantifying the compound concentration in each matrix.[3]
-
Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu): This is considered the most accurate predictor of the pharmacologically active concentration of a drug in the brain, as it accounts for protein binding in both plasma and brain tissue.[5][7]
-
In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of transport across the BBB without the influence of peripheral pharmacokinetics.[8]
Q3: How is the unbound fraction of this compound in brain and plasma determined?
A3: The unbound fraction in plasma (fu,p) and brain (fu,brain) is critical for calculating the Kp,uu.[5] These are typically determined using in vitro methods:
-
Equilibrium Dialysis: This is a common method where plasma or brain homogenate is dialyzed against a buffer solution, and the concentration of this compound is measured in both compartments at equilibrium.
-
Brain Slice Method: This method involves incubating thin slices of brain tissue in a buffer containing this compound and measuring the compound concentration in the buffer and the tissue.[5][9]
Troubleshooting Guides
Issue 1: High variability in brain-to-plasma ratio (Kp) measurements for this compound.
-
Possible Cause 1: Inconsistent sampling time. The Kp value can change over time after administration.
-
Solution: Ensure that all animals are sampled at the exact same time point post-dose for single-time-point studies. For a more comprehensive understanding, conduct a time-course experiment to determine the time to maximum concentration (Tmax) in both brain and plasma.
-
-
Possible Cause 2: Inefficient brain homogenization. Incomplete homogenization can lead to inaccurate quantification of this compound in the brain tissue.
-
Solution: Optimize the homogenization protocol. Ensure the brain tissue is thoroughly homogenized using a suitable mechanical homogenizer. Visually inspect for any remaining tissue fragments.
-
-
Possible Cause 3: Contamination of brain tissue with blood. Residual blood in the brain vasculature can artificially inflate the measured brain concentration.
-
Solution: Perfuse the animals with saline before brain collection to remove blood from the cerebral vasculature.
-
Issue 2: Low brain penetration of this compound observed in vivo despite favorable in vitro permeability.
-
Possible Cause 1: this compound is a substrate for active efflux transporters at the BBB. In vitro models like PAMPA do not account for active transport.
-
Possible Cause 2: High plasma protein binding. A high degree of binding to plasma proteins will reduce the free fraction of this compound available to cross the BBB.
-
Solution: Determine the plasma protein binding of this compound using equilibrium dialysis. Calculate the unbound concentration in plasma to better understand the driving force for brain entry.
-
-
Possible Cause 3: Rapid metabolism of this compound. The compound may be rapidly metabolized in the periphery, leading to lower than expected plasma concentrations and consequently lower brain concentrations.
-
Solution: Conduct a pharmacokinetic study to determine the half-life and clearance of this compound.
-
Experimental Protocols
Protocol 1: Determination of this compound Brain-to-Plasma Ratio (Kp) in Mice
-
Animal Dosing: Administer this compound to a cohort of mice (e.g., n=3-5 per time point) at a specified dose and route (e.g., 30 mg/kg, intraperitoneal, as used in previous studies).[10]
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), anesthetize the mice and collect blood via cardiac puncture into tubes containing an anticoagulant. Immediately thereafter, perfuse the animals transcardially with ice-cold saline to remove blood from the brain.
-
Brain and Plasma Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Excise the whole brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to a known concentration (e.g., 20% w/v).
-
-
Sample Analysis:
-
Extract this compound from plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
-
Calculation:
-
Calculate the Kp as follows: Kp = Concentration of this compound in Brain (ng/g) / Concentration of this compound in Plasma (ng/mL)
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
-
Cell Culture: Culture a monolayer of brain endothelial cells (e.g., primary cells or a cell line) on the microporous membrane of a Transwell insert.[12][13] Co-culture with astrocytes and/or pericytes in the basolateral compartment is recommended to better mimic the in vivo BBB.[14]
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates a tight barrier.[13]
-
Permeability Experiment:
-
Add this compound to the apical (luminal) chamber of the Transwell insert.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of appearance of this compound in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Data Presentation
Table 1: Illustrative Physicochemical and In Vitro Permeability Data for this compound
| Parameter | Value | Method |
| Molecular Weight | 450.5 g/mol | N/A |
| LogP | 2.8 | Calculated |
| Aqueous Solubility (pH 7.4) | 50 µg/mL | Shake-flask |
| PAMPA Permeability (Pe) | 8.5 x 10⁻⁶ cm/s | PAMPA |
| MDCK-MDR1 Efflux Ratio | 3.2 | MDCK-MDR1 Assay |
Table 2: Illustrative In Vivo Brain Penetration Data for this compound in Mice (1-hour post 30 mg/kg IP dose)
| Parameter | Mean ± SD |
| Plasma Concentration (ng/mL) | 1500 ± 250 |
| Brain Concentration (ng/g) | 750 ± 150 |
| Brain-to-Plasma Ratio (Kp) | 0.5 ± 0.1 |
| Fraction Unbound in Plasma (fu,p) | 0.05 |
| Fraction Unbound in Brain (fu,brain) | 0.1 |
| Unbound Kp (Kp,uu) | 1.0 |
Visualizations
Caption: Workflow for determining the brain-to-plasma ratio (Kp) of this compound.
Caption: Key factors influencing the brain penetration of this compound across the BBB.
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules [mdpi.com]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy [frontiersin.org]
- 14. ane.pl [ane.pl]
Technical Support Center: C108297 Bioavailability and Pharmacokinetic Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during the experimental evaluation of C108297's bioavailability and pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that might affect its bioavailability?
Q2: What are the expected pharmacokinetic characteristics of this compound in preclinical models?
A2: While specific pharmacokinetic parameters for this compound are not publicly available, we can infer potential characteristics based on other non-steroidal selective GR modulators. For example, some selective androgen receptor modulators (SARMs), another class of nuclear receptor modulators, have shown oral bioavailability in rats ranging from 55% to 60%, with a terminal half-life of 3.6 to 5.2 hours.[1][2] Another oral GR modulator, AZD9567, was predicted to have a human oral bioavailability of approximately 50% with a terminal half-life of around 5 hours.[3] Therefore, it is reasonable to hypothesize that this compound may have moderate oral bioavailability and a relatively short to moderate half-life in preclinical species.
Q3: What are the primary challenges to consider when designing an in vivo pharmacokinetic study for this compound?
A3: The primary challenges include:
-
Poor Solubility and Formulation: Developing a stable and consistent formulation for oral and intravenous administration is critical. The use of co-solvents and surfactants is likely necessary.
-
First-Pass Metabolism: As a substrate for hepatic enzymes, this compound may undergo significant first-pass metabolism in the liver, reducing the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp in the intestinal wall, which would actively pump the compound back into the gut lumen, limiting its net absorption.
-
Analytical Method Sensitivity: A sensitive and specific bioanalytical method, typically LC-MS/MS, is required to accurately quantify this compound concentrations in plasma, especially if bioavailability is low.
Q4: How can I troubleshoot high variability in my in vivo pharmacokinetic data for this compound?
A4: High variability can stem from several factors:
-
Inconsistent Formulation: Ensure your formulation is homogenous and stable throughout the dosing procedure. For suspensions, ensure uniform particle size and adequate mixing before each administration.
-
Dosing Accuracy: For oral gavage, ensure precise administration to the stomach and avoid reflux. For intravenous administration, confirm the entire dose is delivered into the circulation.
-
Animal Handling and Stress: Stress can affect gastrointestinal motility and blood flow, influencing drug absorption. Acclimatize animals properly and maintain consistent handling procedures.
-
Biological Variability: Factors such as age, sex, and health status of the animals can contribute to variability. Use a sufficient number of animals per group to account for this.
Troubleshooting Guides
Issue 1: Low or No Detectable Plasma Concentration of this compound After Oral Administration
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Characterize the solubility of this compound in different pH buffers (simulating gastrointestinal conditions). Optimize the formulation using co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween 80, Kolliphor EL), or by creating an amorphous solid dispersion. |
| Low intestinal permeability | Conduct an in vitro Caco-2 permeability assay to assess the apparent permeability coefficient (Papp). If permeability is low, consider if the compound is a substrate for efflux transporters. |
| High first-pass metabolism | Perform an in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance. If metabolic instability is high, consider co-administration with a metabolic inhibitor in preclinical models (for research purposes) or chemical modification of the compound. |
| P-glycoprotein (P-gp) efflux | In the Caco-2 assay, determine the efflux ratio by measuring permeability in both apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 suggests active efflux. |
| Insufficient analytical sensitivity | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ) sufficient to detect expected plasma concentrations. |
Issue 2: Inconsistent Results in In Vitro Assays (Caco-2 Permeability and Metabolic Stability)
| Potential Cause | Troubleshooting Step |
| Caco-2 monolayer integrity issues | Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range for your laboratory. Visually inspect the monolayers for uniform growth. |
| Compound precipitation in assay buffer | Assess the solubility of this compound in the assay buffer at the tested concentrations. If precipitation occurs, reduce the concentration or add a non-toxic solubilizing agent. |
| Inactive liver microsomes | Use a positive control compound with a known metabolic profile to verify the activity of the liver microsomes and the NADPH regenerating system. |
| Inconsistent pipetting or timing | Ensure accurate and consistent pipetting, especially for the addition of the compound and stopping the reaction. Use a multichannel pipette for simultaneous additions where possible. |
Quantitative Data Summary
Disclaimer: The following tables contain hypothetical but representative pharmacokinetic data for a compound like this compound, based on typical values for non-steroidal selective nuclear receptor modulators. This data is for illustrative purposes to guide experimental design and data interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 250 ± 45 | 180 ± 55 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 450 ± 80 | 980 ± 210 |
| AUC0-inf (ng·h/mL) | 475 ± 85 | 1050 ± 230 |
| Half-life (t1/2) (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Clearance (CL) (L/h/kg) | 2.1 ± 0.4 | - |
| Volume of Distribution (Vd) (L/kg) | 7.5 ± 1.2 | - |
| Oral Bioavailability (F) (%) | - | 44 ± 9 |
Table 2: Representative In Vitro Data for this compound
| Assay | Parameter | Value | Interpretation |
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 5.2 | Moderate Permeability |
| Papp (B→A) (10⁻⁶ cm/s) | 12.8 | High Efflux | |
| Efflux Ratio (B→A / A→B) | 2.46 | Potential P-gp Substrate | |
| Rat Liver Microsomal Stability | Half-life (t1/2) (min) | 25 | Moderate Metabolic Stability |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 55 | Moderate Intrinsic Clearance |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Methodology:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old), cannulated in the jugular vein for serial blood sampling.
-
Formulation:
-
Intravenous: this compound dissolved in a vehicle such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline to a final concentration of 1 mg/mL.
-
Oral: this compound suspended in 0.5% methylcellulose (B11928114) in water to a final concentration of 2 mg/mL.
-
-
Dosing:
-
Intravenous: Administer a single bolus dose of 1 mg/kg via the tail vein.
-
Oral: Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F) using non-compartmental analysis software.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the TEER of the Caco-2 monolayers to ensure integrity before the experiment.
-
Assay Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Add this compound (at a final concentration of 10 µM) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Add this compound (at a final concentration of 10 µM) to the basolateral (B) side.
-
At the same time points, collect samples from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.
Protocol 3: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing rat liver microsomes (0.5 mg/mL protein concentration) and this compound (1 µM) in a phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the reaction mixture at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Visualizations
Caption: Experimental workflow for assessing the bioavailability and pharmacokinetics of this compound.
References
- 1. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
Minimizing stress in animals during C108297 administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing stress in animals during the administration of C108297, a selective glucocorticoid receptor (GR) modulator. Given that this compound directly interacts with the stress-response system, meticulous experimental technique is paramount to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing stress during its administration so critical?
A1: this compound is a selective glucocorticoid receptor (GR) modulator with both agonist and antagonist properties, depending on the tissue and cellular context.[1] It is investigated for its potential in treating stress-related psychiatric disorders, obesity, and inflammation.[2] Minimizing stress during administration is critical because the animal's endogenous stress response, which involves the activation of the hypothalamic-pituitary-adrenal (HPA) axis and release of glucocorticoids, can directly interfere with the mechanism of action of this compound. This interference can lead to variable and confounded experimental results.
Q2: What are the most common routes of administration for this compound in animal studies?
A2: The most common routes of administration for this compound in preclinical studies are oral gavage and subcutaneous or intraperitoneal injections. The choice of administration route can significantly impact the stress levels of the animal and the pharmacokinetic profile of the compound.
Q3: How can I prepare this compound for in vivo administration?
A3: this compound is typically a white to off-white solid powder. For in vivo studies, it can be dissolved in a vehicle such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to create a clear solution. For subcutaneous injections, it has been dissolved in polyethylene (B3416737) glycol.[3] Always refer to the manufacturer's instructions for specific solubility and stability information.
Q4: What are the key signs of stress to monitor in animals during and after this compound administration?
A4: Both physiological and behavioral signs of stress should be monitored. Physiological signs include elevated heart rate, increased respiration, and changes in body temperature. Key biomarkers of stress include plasma corticosterone (B1669441) (in rodents) or cortisol levels, as well as adrenal gland weight.[4] Behavioral signs of stress can include vocalization, struggling during handling, freezing, excessive grooming, and changes in normal behaviors like eating and drinking.
Q5: How long should animals be acclimated to the facility and procedures before starting a this compound study?
A5: A sufficient acclimatization period is crucial to allow animals to adjust to their new environment and minimize baseline stress levels. A general guideline is a minimum of 3-7 days of acclimatization to the housing facility before any experimental procedures begin. Furthermore, animals should be habituated to the specific handling and administration procedures over several days prior to the actual study to reduce procedural stress.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in experimental results | Endogenous stress response interfering with this compound action. | - Implement and standardize stress-reducing handling and administration techniques (see protocols below).- Ensure a consistent and adequate acclimatization period for all animals.- Monitor and record baseline and post-procedure stress markers (e.g., corticosterone). |
| Animals exhibit significant signs of distress during oral gavage | Improper technique or aversive nature of the procedure. | - Ensure proper training in oral gavage technique.- Consider using flexible gavage tubes.- A study has shown that coating the gavage needle with sucrose (B13894) can reduce stress and lower plasma corticosterone levels.[5] |
| Inconsistent drug absorption or bioavailability | Administration route or vehicle formulation issues. | - Validate the chosen administration route for consistent delivery.- Ensure the vehicle maintains this compound in a stable and bioavailable form.- Consider pilot pharmacokinetic studies to determine the optimal administration route and vehicle for your specific experimental model. |
| Unexpected behavioral or physiological responses | Interaction between this compound and the stress of the procedure. | - Carefully consider the timing of administration in relation to other experimental manipulations that may induce stress.- this compound has been shown to have both agonistic and antagonistic effects which can be context-dependent.[6] Be aware that the animal's stress state can influence which effect predominates. |
Quantitative Data Summary
Table 1: Effect of Administration Route on Plasma Corticosterone Levels in Mice
| Administration Method | Mean Plasma Corticosterone (ng/mL) ± SEM | Fold Increase vs. Non-Gavage Control |
| Non-Gavage Control | 54.1 ± 7.5 | 1.0 |
| Oral Gavage (Water-coated needle) | 162.3 ± 15.2 | 3.0 |
| Oral Gavage (Sucrose-coated needle) | 66.5 ± 8.1 | 1.2 |
Data adapted from a study on the effect of sucrose coating on gavage needle to reduce stress in mice.[5]
Table 2: Key Stress Markers and Their Typical Changes in Response to Acute Stress
| Biomarker | Species | Typical Change with Acute Stress | Notes |
| Corticosterone | Rodents | Increase | Primary glucocorticoid in most rodents; peaks within 30-60 minutes of stressor onset.[3] |
| Cortisol | Humans, Non-human primates, Dogs | Increase | Primary glucocorticoid in these species. |
| Adrenocorticotropic Hormone (ACTH) | Most Mammals | Increase | Precedes the rise in glucocorticoids. |
| Heart Rate | Most Mammals | Increase | Rapid response mediated by the sympathetic nervous system. |
| Body Temperature | Most Mammals | Increase | Stress-induced hyperthermia. |
| Adrenal Gland Weight | Rodents | Increase (with chronic stress) | Indicates prolonged activation of the HPA axis.[4] |
| Thymus Gland Weight | Rodents | Decrease (with chronic stress) | Thymic involution is a classic sign of chronic stress.[4] |
Experimental Protocols
Detailed Methodology for Stress-Minimized this compound Administration via Oral Gavage in Mice
This protocol incorporates best practices to minimize stress during oral gavage.
1. Animal Acclimatization and Handling:
-
Acclimatization: Upon arrival, house mice in a quiet, temperature- and humidity-controlled environment with a 12-hour light/dark cycle for a minimum of 7 days before the start of the experiment.
-
Habituation to Handling: For 3-5 days prior to the first gavage, handle the mice daily for 5-10 minutes in a gentle and non-threatening manner. This can include allowing the mouse to walk on your hands and gently stroking its back.
-
Habituation to the Gavage Procedure: For 2-3 days before the experiment, simulate the gavage procedure without administering any substance. This includes gently restraining the mouse and touching the gavage needle to its mouth.
2. Preparation of this compound Solution:
-
Prepare the this compound solution in the appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Ensure the solution is at room temperature before administration.
-
Prepare a 10% sucrose solution in sterile water.
3. Oral Gavage Procedure:
-
Gently pick up the mouse and hold it securely but without excessive pressure. The scruff of the neck can be held to prevent biting and movement of the head.
-
Dip the tip of the sterile, flexible gavage needle into the 10% sucrose solution.
-
Gently insert the gavage needle into the mouse's mouth, allowing the mouse to swallow the tip.
-
Advance the needle smoothly along the upper palate until it reaches the esophagus. Do not force the needle.
-
Once the needle is in the correct position, administer the this compound solution slowly and steadily.
-
Withdraw the needle gently and return the mouse to its home cage.
-
Observe the mouse for any signs of distress after the procedure.
4. Post-Procedure Monitoring:
-
Monitor the animal for at least 30 minutes post-administration for any adverse reactions.
-
Ensure the animal has free access to food and water.
-
For studies investigating stress responses, collect blood samples for corticosterone analysis at appropriate time points (e.g., 30, 60, and 120 minutes post-administration).
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Workflow for in vivo this compound studies.
Logical Relationship
Caption: Procedural stress as a confounding factor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers for classification and class prediction of stress in a murine model of chronic subordination stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
C108297 batch-to-batch variability concerns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of C108297, a selective glucocorticoid receptor (GR) modulator. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues during your experiments, with a focus on mitigating concerns related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as CORT-108297, is a non-steroidal, selective glucocorticoid receptor (GR) modulator.[1][2] It exhibits high binding affinity for the GR and functions as both an agonist and an antagonist depending on the cellular context and the presence of specific nuclear receptor co-regulators.[1][2] This selective modulation allows for the potential to separate the therapeutic anti-inflammatory effects of glucocorticoids from their adverse metabolic side effects.[1] this compound has been investigated for its potential in treating stress-related psychiatric disorders, obesity, and inflammation.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage of the solid compound, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[5] The recommended solvent is typically DMSO.[1] For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Ensure the compound is fully dissolved by vortexing or sonication.[6]
Q4: I am observing inconsistent results between experiments using different batches of this compound. What could be the cause?
Inconsistent results between different batches of a small molecule inhibitor can stem from several factors.[7] These can be broadly categorized as:
-
Compound-related issues: This includes variations in purity, the presence of impurities or degradation products, and differences in solubility between batches.
-
Experimental system-related issues: This encompasses variability in cell culture conditions, such as cell passage number and density.[7]
-
Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and instrumentation.[7]
While there are no widespread reports of batch-to-batch variability for this compound, it is crucial to have a systematic approach to troubleshooting should you encounter such issues. The following troubleshooting guide provides a framework for addressing these concerns.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
If you suspect batch-to-batch variability is affecting your experimental outcomes, a systematic approach is essential to identify the root cause.
Step 1: Verify Compound Identity and Purity
The first step is to confirm that the observed variability is due to the compound itself.
-
Analytical Chemistry: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on both the old and new batches. This will confirm the identity, purity, and concentration of the active compound.[5]
-
Visual Inspection: Visually inspect the stock solutions for any signs of precipitation.[7]
Step 2: Compare In Vitro Activity
A direct comparison of the biological activity of the different batches in a controlled in vitro assay can help determine if there is a functional difference.
-
Binding Affinity Assay: A competitive binding assay can be performed to determine the binding affinity (Kᵢ) of each batch to the glucocorticoid receptor.[1] A significant difference in Kᵢ values would indicate a functional disparity between the batches.
-
Reporter Gene Assay: A GR-responsive reporter gene assay can be used to measure the functional activity of each batch.[4] This will assess the compound's ability to modulate GR-mediated transcription.
Step 3: Evaluate Experimental Parameters
If the compound's identity, purity, and in vitro activity appear consistent, the variability may lie in the experimental setup.
-
Cell Culture Conditions: Ensure that cell passage number, cell density at the time of treatment, and media composition are consistent across all experiments.[7]
-
Compound Preparation: Prepare fresh dilutions of each batch from solid stock for every experiment to minimize degradation.[7]
-
Assay Conditions: Standardize all incubation times and reagent concentrations.[7]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | (4aR)-4a-(ethoxymethyl)-1-(4- fluorophenyl)-6-[4-. (trifluoromethyl)phenyl]sulfonyl. -4,5,7,8- tetrahydropyrazolo[5,4- g]isoquinoline | [1] |
| Molecular Formula | C₂₆H₂₅F₄N₃O₃S | [1][3][8] |
| Molecular Weight | 535.56 g/mol | [1][3] |
| CAS Number | 1018679-79-2 | [1][3][8] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [1][3][8] |
| Binding Affinity (Kᵢ) | 0.45-0.9 nM | [1] |
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of different batches of this compound to the glucocorticoid receptor.
Methodology:
-
Preparation of Cell Lysates: Use cells endogenously expressing the glucocorticoid receptor or a cell line overexpressing the receptor. Prepare cell lysates containing the receptor.
-
Radioligand Binding: In a multi-well plate, incubate the cell lysate with a known concentration of a radiolabeled GR ligand (e.g., [³H]-dexamethasone).
-
Competitive Binding: In separate wells, co-incubate the cell lysate and radioligand with a range of concentrations of this compound from each batch being tested.
-
Incubation and Washing: Incubate the plates to allow binding to reach equilibrium. After incubation, wash the plates to remove unbound radioligand.
-
Detection: Measure the amount of bound radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[1]
GR-Responsive Reporter Gene Assay
Objective: To assess the functional activity of different batches of this compound in modulating GR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transiently transfect the cells with a GR expression vector and a reporter plasmid containing a GR-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: After transfection, treat the cells with a range of concentrations of this compound from each batch. Include a known GR agonist (e.g., dexamethasone) as a positive control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression (typically 18-24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized reporter activity against the concentration of this compound to generate dose-response curves and determine the EC₅₀ or IC₅₀ for each batch.
Visualizations
Caption: Simplified signaling pathway of this compound and the Glucocorticoid Receptor.
Caption: Troubleshooting workflow for this compound batch-to-batch variability concerns.
References
Ensuring consistent C108297 delivery in long-term studies
Welcome to the technical support center for C108297. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent and effective delivery of this compound in long-term studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective glucocorticoid receptor (GR) modulator.[1] It functions by binding to the GR with high affinity, but its effect as either an agonist (activating the receptor) or an antagonist (blocking the receptor) can vary depending on the specific tissue and the presence of other molecules known as nuclear receptor coregulators.[1] This selective modulation allows for more targeted effects compared to broad GR agonists or antagonists.[1]
Q2: What are the known agonist versus antagonist effects of this compound?
This compound exhibits a mixed agonist and antagonist profile. For instance, it can act as an agonist in suppressing hypothalamic corticotropin-releasing hormone (CRH) expression, similar to corticosterone (B1669441).[1] Conversely, it demonstrates antagonist activity by blocking the effects of corticosterone on hippocampal neurogenesis. The specific action appears to be related to the differential expression of steroid receptor coactivators (SRCs) in different tissues.[1]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. When in a solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to avoid repeated freeze-thaw cycles.
Q4: In what vehicle can this compound be dissolved for in vivo studies?
For subcutaneous or intraperitoneal injections in mice, this compound has been successfully dissolved in various vehicles. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a solution of 10% DMSO and 90% corn oil. For subcutaneous injections, polyethylene (B3416737) glycol (PEG) has also been used.
Troubleshooting Guides
Problem: High variability in baseline corticosterone levels in control animals.
-
Potential Cause 1: Environmental Stressors. Mice are highly sensitive to their environment. Inconsistent handling, noise, or light cycles can elevate corticosterone levels.
-
Solution: Ensure all animals are acclimated to the housing conditions for at least one week prior to the experiment. Handle all animals consistently and minimize environmental stressors.
-
-
Potential Cause 2: Circadian Rhythm Disruption. Corticosterone levels naturally fluctuate throughout the day.
-
Solution: Collect baseline blood samples at the same time each day, preferably in the morning when levels are typically at their peak, to ensure consistency.[1]
-
Problem: Inconsistent or unexpected behavioral effects in response to this compound.
-
Potential Cause 1: Sex-Specific Effects. The effects of this compound on behavior can differ between males and females, particularly in studies involving chronic stress.[1]
-
Solution: Analyze data for males and females separately. Ensure that experimental groups are balanced by sex if this is a variable of interest.[1]
-
-
Potential Cause 2: Dose-Dependent Effects. The behavioral outcomes may be sensitive to the dosage of this compound administered.[1]
-
Solution: Conduct a dose-response study to determine the optimal dose for the desired effect in your specific experimental model. Doses ranging from 15 mg/kg to 80 mg/kg have been tested in mice.[1]
-
Problem: this compound formulation is precipitating or not dissolving properly.
-
Potential Cause: Improper solvent or mixing procedure. this compound may have limited solubility in certain aqueous solutions.
-
Solution: Ensure the use of a recommended vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare the solution by first dissolving this compound in DMSO before adding the other components. Gentle warming and vortexing may aid in dissolution. Prepare the formulation fresh on the day of use.
-
Data Presentation
In Vivo Dose-Response of this compound on Corticosterone Secretion in Mice
| Dose of this compound | Time Point (post-restraint stress) | Effect on Corticosterone Secretion |
| 15 mg/kg | 30 and 60 minutes | No significant reduction |
| 30 mg/kg | 30 and 60 minutes | Significant reduction [2] |
| 80 mg/kg | 30 and 60 minutes | No significant reduction |
Effects of this compound on Microglia and Gene Expression
| Parameter | Treatment Group | Outcome |
| Hilar Iba1 immunoreactivity (Microglia) | Status Epilepticus + this compound | Reduced compared to vehicle-treated SE mice[2] |
| Hippocampal Drd1a mRNA | Corticosterone + this compound | No significant regulation by corticosterone[3] |
| Hippocampal BDNF mRNA | This compound alone | Down-regulated[3] |
Experimental Protocols
In Vivo Assessment of this compound Efficacy in a Mouse Model of Stress
-
Animals: Use adult male mice (e.g., C57BL/6). House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare this compound for injection in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to yield a clear solution.
-
Drug Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses can range from 15 to 80 mg/kg, with 30 mg/kg being shown to be effective in reducing stress-induced corticosterone secretion.[2]
-
Stress Paradigm: A common stressor is restraint stress. Place mice in a well-ventilated restraint tube for a specified period (e.g., 30 minutes).
-
Sample Collection: Collect blood samples via tail-nick at baseline (0 min), and at various time points post-stressor onset (e.g., 30, 60, and 120 minutes) to measure plasma corticosterone levels.
-
Analysis: Analyze corticosterone levels using an appropriate method, such as ELISA or RIA.
In Vitro Glucocorticoid Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.
-
Methodology:
-
Use a competitive binding assay with a radiolabeled glucocorticoid, such as [³H]-dexamethasone.
-
Incubate purified recombinant human GR with increasing concentrations of this compound and a fixed concentration of [³H]-dexamethasone.
-
After incubation, separate the bound from unbound radioligand using a method such as filtration through a glass fiber filter.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀).
-
Determine the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound binds to the GR, leading to differential recruitment of co-regulators.
Caption: A typical workflow for conducting an in vivo study with this compound.
Caption: A logical approach to troubleshooting inconsistent this compound study results.
References
Avoiding C108297 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the selective glucocorticoid receptor modulator, C108297. Our goal is to help you avoid and resolve issues such as precipitation in stock solutions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator with a high binding affinity for the GR.[1] It can act as both an agonist and an antagonist depending on the cellular context and the specific gene, which allows for a more targeted therapeutic effect than traditional glucocorticoids.[1][2] This selective modulation aims to separate the anti-inflammatory benefits from adverse metabolic side effects.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For in vitro studies, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL.[3] For in vivo experiments, several vehicle options have been reported to yield clear solutions, including a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a combination of 10% DMSO and 90% corn oil.[1][3]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and prevent degradation of this compound. For the powder form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1][4] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is highly advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation.[1][5]
Q4: What are the key physical and chemical properties of this compound?
A4: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₅F₄N₃O₃S |
| Molecular Weight | 535.56 g/mol [1] |
| CAS Number | 1018679-79-2[1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98%[1] |
| Binding Affinity (Ki) | 0.45-0.9 nM for the Glucocorticoid Receptor[1] |
Troubleshooting Guide
Issue: Precipitation observed in my this compound stock solution upon preparation or during storage.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help you identify and resolve the problem.
Issue: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium.
This phenomenon, known as antisolvent precipitation, occurs because this compound is significantly less soluble in aqueous environments than in DMSO.[6]
-
Possible Cause: A rapid change in solvent polarity when adding a concentrated DMSO stock directly to an aqueous solution.[5]
-
Recommended Action: Avoid direct dilution of a high-concentration stock. Instead, perform serial dilutions of your DMSO stock to a lower concentration in DMSO first, before the final dilution into the aqueous medium. When adding the stock to the aqueous solution, add it dropwise while vortexing or stirring to ensure rapid and even dispersal.[7] Also, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol details the steps for preparing a stable, high-concentration stock solution of this compound.
Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile, light-resistant vial.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution.[3][6]
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulate matter.
-
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[5] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of a Dosing Solution for In Vivo Use
This protocol provides two examples of vehicle formulations for preparing this compound for in vivo administration. It is recommended to prepare these solutions fresh on the day of use.[3]
Vehicle Formulations
| Formulation | Components (by volume) | Resulting Solubility |
| Protocol A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear Solution)[3] |
| Protocol B | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution)[3] |
Methodology (using Protocol A as an example):
-
Prepare Stock: First, prepare a clear, concentrated stock solution of this compound in DMSO.
-
Add Solvents Sequentially: For a 1 mL final volume, add the components one by one. For example, start with 400 µL of PEG300, add the required volume of your this compound DMSO stock (e.g., 100 µL), and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly. The final solution should be clear. If precipitation occurs, gentle warming and sonication may help.[3]
Signaling Pathway
This compound functions by modulating the Glucocorticoid Receptor (GR). The simplified diagram below illustrates the basic mechanism of GR signaling.
References
Validation & Comparative
A Comparative Guide to Glucocorticoid Receptor Antagonists: C108297 versus Mifepristone (RU486)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent glucocorticoid receptor (GR) antagonists: C108297 and mifepristone (B1683876) (RU486). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to GR Antagonism
The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a critical role in a vast array of physiological processes, including metabolism, inflammation, and stress response. Dysregulation of GR signaling is implicated in numerous diseases, making GR antagonists valuable research tools and potential therapeutic agents. This compound is a selective, non-steroidal GR antagonist, whereas mifepristone is a steroidal compound with high affinity for both the glucocorticoid and progesterone (B1679170) receptors.
Comparative Analysis of this compound and Mifepristone
The following sections and data tables summarize the key characteristics of this compound and mifepristone based on available preclinical data.
Mechanism of Action
Both this compound and mifepristone act as competitive antagonists at the glucocorticoid receptor. Upon binding to the GR's ligand-binding domain, they prevent the receptor from adopting an active conformation, thereby inhibiting the downstream transcriptional regulation of glucocorticoid-responsive genes. A key difference lies in their selectivity; this compound is highly selective for the GR, while mifepristone also exhibits potent antagonism at the progesterone receptor (PR).[1][2] At higher doses, mifepristone effectively blocks the GR.[1]
Quantitative Comparison of In Vitro Performance
The following tables provide a summary of the in vitro binding affinities and antagonist potencies of this compound and mifepristone for the glucocorticoid receptor.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | Glucocorticoid Receptor (GR) | 0.45 nM | [2][3] |
| Mifepristone (RU486) | Glucocorticoid Receptor (GR) | High Affinity | [2] |
| Progesterone Receptor (PR) | High Affinity | [2] |
Table 2: Glucocorticoid Receptor Antagonist Potency
| Compound | Assay Type | Agonist | IC50 | Reference |
| This compound | Reporter Gene Assay | Dexamethasone (B1670325) | < 10 nM | |
| Mifepristone (RU486) | Reporter Gene Assay | Dexamethasone | 0.4 nM | |
| Reporter Gene Assay | Cortisol | 1.3 nM |
Comparative In Vivo Effects
Preclinical studies in rodent models have highlighted both similarities and differences in the in vivo effects of this compound and mifepristone.
Table 3: Summary of In Vivo Effects
| Effect | This compound | Mifepristone (RU486) | Animal Model | Reference |
| Weight Gain | Reduced | Reduced | Mice | [4] |
| Stress-Induced Corticosterone Response | Suppressed peak response | Induced protracted secretion | Rats | [5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified full-length human glucocorticoid receptor
-
Radiolabeled glucocorticoid agonist (e.g., [³H]-dexamethasone)
-
Test compounds (this compound, mifepristone)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of the radiolabeled ligand and purified GR are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The receptor-bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).
-
The amount of radioactivity bound to the receptor is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Dexamethasone-Induced GR Activation Reporter Assay
This cell-based assay measures the functional antagonist activity of a test compound by quantifying its ability to inhibit the transcriptional activation of a reporter gene by a known GR agonist (dexamethasone).
Materials:
-
A mammalian cell line stably expressing the human glucocorticoid receptor and a reporter construct (e.g., luciferase) under the control of a GR-responsive promoter.
-
Cell culture medium and reagents.
-
Dexamethasone (GR agonist).
-
Test compounds (this compound, mifepristone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach overnight.
-
The cells are then treated with a fixed concentration of dexamethasone in the presence of increasing concentrations of the test compound.
-
Control wells include cells treated with vehicle only (negative control) and cells treated with dexamethasone only (positive control).
-
The plate is incubated for a sufficient time to allow for gene transcription and protein expression (typically 18-24 hours).
-
The luciferase assay reagent is added to each well to lyse the cells and provide the substrate for the luciferase enzyme.
-
The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
The concentration of the test compound that inhibits 50% of the dexamethasone-induced luciferase activity (IC50) is calculated.
Visualizations
The following diagrams illustrate key concepts related to GR antagonism and the experimental workflow for antagonist characterization.
Caption: Glucocorticoid Receptor (GR) Antagonism Signaling Pathway.
Caption: Experimental Workflow for GR Antagonist Characterization.
Caption: Key Differences Between this compound and Mifepristone.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Glucocorticoid Receptor (GR-II) Antagonist Reduces Body Weight Gain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of C108297 and Other Selective Glucocorticoid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective glucocorticoid receptor modulator (SGRM) C108297 with other notable SGRMs, including mifepristone (B1683876), dagrocorat (B1669771), and CORT118335. The information is supported by experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to Selective Glucocorticoid Receptor Modulators (SGRMs)
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents. However, their long-term use is associated with significant side effects. SGRMs are a class of compounds designed to dissociate the beneficial anti-inflammatory effects of GCs from their adverse effects. They achieve this by selectively modulating the two main signaling pathways of the glucocorticoid receptor (GR): transrepression and transactivation. Transrepression is generally associated with the anti-inflammatory effects of GCs, while transactivation is linked to many of their side effects. SGRMs aim to preferentially induce transrepression over transactivation.
This compound is a non-steroidal SGRM that has demonstrated a unique profile of mixed agonist and antagonist activities, depending on the target tissue and gene. This allows for a more targeted therapeutic effect with a potentially improved safety profile compared to traditional GCs.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other SGRMs. It is important to note that direct head-to-head comparative studies for all these compounds under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: In Vitro Glucocorticoid Receptor Binding Affinity
| Compound | Binding Affinity (Ki) | Organism/System | Reference |
| This compound | 0.9 nM | Mouse | [1] |
| Mifepristone | Higher than this compound | Not specified | [2] |
| Dagrocorat (PF-00251802) | High Affinity | Not specified | [3] |
| CORT118335 | Not specified | Not specified |
Table 2: In Vitro Functional Activity - Transactivation and Transrepression
| Compound | Transactivation (GRE-mediated) | Transrepression (e.g., NF-κB inhibition) | Cell Line | Reference |
| This compound | Partial Agonist/Antagonist | Agonist (e.g., suppresses CRH) | Various | [1] |
| Mifepristone | Antagonist with partial agonist activity | Antagonist | Various | [4] |
| Dagrocorat (PF-00251802) | Partial Agonist | Potent Repression | Not specified | [3] |
| CORT118335 | Not specified | Not specified | Not specified |
Table 3: Preclinical In Vivo Effects
| Compound | Key In Vivo Effects | Animal Model | Reference |
| This compound | Reduces corticosterone (B1669441) hypersecretion, decreases neuroinflammation, reduces microglial proliferation. | Mouse model of status epilepticus | [1][5] |
| Mifepristone | Induces protracted corticosterone secretion. | Rat | [2] |
| Dagrocorat (PF-00251802) | Anti-inflammatory effects in arthritis models. | Rodent models of arthritis | [3] |
| CORT118335 | Prevents and reverses hepatic lipid accumulation. | Mouse model of nonalcoholic fatty liver disease | [6] |
Signaling Pathways and Mechanisms of Action
The differential activity of SGRMs stems from their ability to induce unique conformational changes in the glucocorticoid receptor upon binding. This, in turn, leads to the differential recruitment of co-activator and co-repressor proteins, which ultimately dictates the transcriptional output.
Glucocorticoid Receptor Signaling Pathway
Caption: Overview of Glucocorticoid Receptor (GR) signaling pathways.
Differential Co-regulator Recruitment by SGRMs
SGRMs like this compound are hypothesized to favor a GR conformation that promotes monomeric GR tethering to pro-inflammatory transcription factors like NF-κB and AP-1, leading to transrepression. Conversely, they may be less efficient at promoting GR dimerization and binding to GREs, which is required for transactivation.
Caption: Differential GR conformation and co-regulator recruitment by various ligands.
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Preparation of GR source: A cell line expressing the glucocorticoid receptor (e.g., HEK293T cells transfected with a GR expression vector) is lysed to obtain a crude receptor preparation, or purified recombinant GR is used.
-
Assay setup: The assay is typically performed in a 96-well plate format. Each well contains the GR preparation, a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone), and a range of concentrations of the unlabeled test compound (SGRM). Control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone) are included.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures may vary depending on the specific protocol.
-
Separation: Bound radioligand is separated from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
GR Transactivation/Transrepression Luciferase Reporter Assay
This cell-based assay measures the functional activity of a compound on GR-mediated transactivation and transrepression.
Experimental Workflow:
Caption: Workflow for a luciferase reporter assay.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or A549) is cultured and transfected with the necessary plasmids. For transactivation assays, a reporter plasmid containing a promoter with glucocorticoid response elements (GREs) driving the expression of firefly luciferase is used. For transrepression assays, a reporter plasmid with a promoter containing NF-κB or AP-1 binding sites is used. A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the SGRM. For transrepression assays, cells are also stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate the NF-κB or AP-1 pathway.
-
Cell Lysis: Following treatment, the cells are lysed to release the luciferase enzymes.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. Specific substrates for firefly and Renilla luciferase are added sequentially to measure the light output from each reporter.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. For transactivation, the data is presented as fold induction over vehicle control. For transrepression, the data is presented as a percentage of inhibition of the inflammatory stimulus-induced activity. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy of the compounds.
Conclusion
This compound is a promising selective glucocorticoid receptor modulator with a distinct preclinical profile. Its ability to act as both an agonist and an antagonist at the GR allows for a nuanced modulation of glucocorticoid signaling, potentially offering a better therapeutic window compared to traditional glucocorticoids and other SGRMs. However, the lack of direct comparative studies with other key SGRMs like dagrocorat and CORT118335 highlights a gap in the current literature. Further research involving head-to-head comparisons of these compounds in standardized in vitro and in vivo models is crucial for a definitive evaluation of their relative performance and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret such comparative studies.
References
- 1. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The glucocorticoid agonist activities of mifepristone (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Glucocorticoid Receptor Modulation Prevents and Reverses Nonalcoholic Fatty Liver Disease in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of C108297 and Dexamethasone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the selective glucocorticoid receptor (GR) modulator C108297 and the conventional glucocorticoid, dexamethasone (B1670325). This document summarizes their distinct mechanisms of action, presents available quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Executive Summary
Dexamethasone, a potent synthetic glucocorticoid, is a widely used anti-inflammatory and immunosuppressive agent. Its therapeutic efficacy is often accompanied by a range of metabolic side effects, limiting its long-term use. This compound is a novel, non-steroidal selective glucocorticoid receptor modulator (SGRM) that exhibits a distinct pharmacological profile. It acts as both an agonist and an antagonist of the glucocorticoid receptor in a tissue- and gene-specific manner.[1] This unique mechanism of action holds the promise of separating the anti-inflammatory benefits of GR activation from the detrimental metabolic side effects associated with conventional glucocorticoids like dexamethasone.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and dexamethasone. It is important to note that the data are compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Glucocorticoid Receptor Binding and Functional Activity
| Parameter | This compound | Dexamethasone | Assay Details |
| GR Binding Affinity (Ki) | 0.45 - 0.7 nM[2][3] | ~6.7 nM | Competitive radioligand binding assay using [³H]-dexamethasone. |
| GR Reporter Gene Functional Ki | 0.6 nM[3] | Not Reported | Functional assay measuring the inhibition of a GR-driven reporter gene. |
Table 2: In Vivo Anti-Inflammatory and Metabolic Effects
| Parameter | This compound | Dexamethasone | Animal Model & Dosing |
| Anti-inflammatory Effect | Attenuates inflammation[3] | Potent anti-inflammatory effects[4][5] | Collagen-Induced Arthritis (CIA) in rats. Dexamethasone administered at 1 mg/kg.[4] this compound efficacy in this model is documented but direct comparative quantitative data is limited. |
| Effect on Body Weight | Decreased body weight gain[6] | Can lead to both weight gain and loss depending on the model and conditions.[7][8] | Studies in mice and rats. This compound administered at 30-60 mg/kg.[6] |
| Effect on Glucose Homeostasis | Lowered steady-state plasma glucose at 40-80 mg/kg[2] | Induces insulin (B600854) resistance and hyperglycemia.[7][9][10] | Studies in mice and humans. |
| HPA Axis Suppression | Reduces HPA axis activity without complete disinhibition.[11] | Potent suppression of the HPA axis. | Studies in rodents. |
Mechanism of Action and Signaling Pathways
Dexamethasone functions as a full agonist of the glucocorticoid receptor. Upon binding, the GR-dexamethasone complex translocates to the nucleus, where it either directly binds to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription (transactivation) or interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).[1]
This compound, as a selective GR modulator, induces a unique conformational change in the GR. This results in differential recruitment of co-activator and co-repressor proteins compared to full agonists like dexamethasone.[1] This differential co-regulator binding is the molecular basis for its mixed agonist and antagonist profile, allowing it to selectively activate anti-inflammatory pathways while potentially avoiding pathways that lead to metabolic side effects.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare this compound and dexamethasone.
Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the glucocorticoid receptor.
Methodology: A competitive binding assay is performed using a radiolabeled glucocorticoid, such as [³H]-dexamethasone. Purified recombinant human GR is incubated with a fixed concentration of [³H]-dexamethasone and increasing concentrations of the test compound (this compound or unlabeled dexamethasone). Following incubation to reach equilibrium, the bound and unbound radioligand are separated via filtration through a glass fiber filter. The radioactivity of the bound ligand is then quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-dexamethasone (IC₅₀) is calculated and can be converted to the inhibitory constant (Ki).
Luciferase Reporter Gene Assay
Objective: To assess the functional activity (agonist or antagonist) of a compound on GR-mediated gene transcription.
Methodology: A mammalian cell line (e.g., HEK293T) is transiently co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a GR-responsive promoter (e.g., MMTV). For agonist testing, cells are treated with increasing concentrations of the test compound (this compound or dexamethasone), and luciferase activity is measured as a readout of GR transactivation. For antagonist testing, cells are co-treated with a fixed concentration of dexamethasone (to activate the receptor) and increasing concentrations of the test compound. A decrease in luciferase activity indicates antagonism. Luciferase activity is typically measured using a luminometer after adding a luciferase substrate.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of a compound in a model of rheumatoid arthritis.
Methodology: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later. Following the onset of clinical signs of arthritis (e.g., paw swelling, erythema), animals are treated with the test compound (this compound or dexamethasone) or vehicle. The severity of arthritis is monitored over time by scoring the clinical signs and measuring paw thickness. At the end of the study, joints can be collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Conclusion
This compound represents a promising alternative to conventional glucocorticoids, with a mechanism that suggests a potential for an improved therapeutic window. Its high binding affinity for the glucocorticoid receptor and its selective modulatory activity provide a basis for its anti-inflammatory effects with a potentially reduced risk of metabolic side effects. Dexamethasone remains a potent and effective anti-inflammatory agent, serving as a crucial benchmark for the development of new GR-targeting therapies. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound relative to dexamethasone.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of hypothalamo-pituitary-adrenal axis activity by using dexamethasone suppression test in patients with panic disorder and generalized anxiety disorder [arsiv.dusunenadamdergisi.org]
- 5. brieflands.com [brieflands.com]
- 6. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone-associated metabolic effects in male mice are partially caused by depletion of endogenous corticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Comparison of Gene Expression Profiles between Glucocorticoid Responder and Non-Responder Bovine Trabecular Meshwork Cells Using RNA Sequencing | PLOS One [journals.plos.org]
- 11. Glucocorticoid (dexamethasone)-induced metabolome changes in healthy males suggest prediction of response and side effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating C108297's Selectivity for the Glucocorticoid Receptor: A Comparative Guide
For researchers and drug development professionals, the efficacy of a molecular probe or therapeutic agent is intrinsically linked to its selectivity. A highly selective compound minimizes off-target effects, reduces experimental variability, and provides clearer, more interpretable results. This guide provides an objective comparison of C108297, a selective glucocorticoid receptor (GR) modulator, against other common GR ligands, supported by experimental data and detailed protocols.
This compound is a non-steroidal modulator with high and selective affinity for the glucocorticoid receptor.[1] It has been shown to attenuate inflammation and has potential therapeutic applications in conditions involving hippocampal function and stress-related psychopathology.[1][2][3] Its defining characteristic, however, is its ability to modulate GR activity without significantly interacting with other steroid receptors, a critical feature for targeted research and therapy.
Comparative Binding Affinity
The primary measure of a compound's selectivity is its binding affinity (Ki) for its intended target versus other potential targets. A lower Ki value indicates a higher binding affinity. The data below summarizes the binding affinities of this compound and other common GR modulators across several key steroid receptors.
| Compound | Glucocorticoid Receptor (GR) | Progesterone (B1679170) Receptor (PR) | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) |
| This compound | 0.45 - 0.9 nM [1][4] | >10,000 nM [3] | >10,000 nM [3] | >10,000 nM [3] |
| Relacorilant (CORT125134) | 7.2 nM[5] | No affinity[6] | - | - |
| Mifepristone (RU-486) | High Affinity | High Affinity | Low Affinity[7] | - |
| Dexamethasone (B1670325) | High Affinity[8] | Low Affinity | Low Affinity | Low Affinity |
As the data illustrates, this compound demonstrates exceptional selectivity for the glucocorticoid receptor. It exhibits an affinity for GR that is approximately 1000-fold higher than for the progesterone, mineralocorticoid, and androgen receptors.[1] In contrast, Mifepristone's utility is limited by its dual antagonism of both GR and the progesterone receptor, which can lead to undesired side effects.[10] Relacorilant also shows high selectivity for GR, with no binding to the progesterone receptor.[6] Dexamethasone, a classic GR agonist, is considered selective, though it is known to interact with other receptors at higher concentrations.[8][11]
Visualizing Receptor Selectivity
The concept of selectivity can be visualized as a compound's preferential binding to its intended target receptor over other structurally similar "off-target" receptors.
Caption: this compound's high selectivity for GR vs. Mifepristone's dual antagonism.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids (like cortisol) or synthetic ligands (like dexamethasone or this compound) enter the cell and bind to the GR, which is typically held in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding causes the HSPs to dissociate, allowing the GR-ligand complex to translocate to the nucleus. There, it binds to Glucocorticoid Response Elements (GREs) on DNA, modulating the transcription of target genes to produce anti-inflammatory and metabolic effects.
Caption: Simplified glucocorticoid receptor (GR) signaling pathway.
Experimental Protocols
Validating the selectivity of a compound like this compound relies on robust and reproducible experimental methods. The most common method for determining binding affinity is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., GR) by measuring its ability to compete with a radiolabeled ligand of known high affinity.
Materials:
-
Cell lysates or purified receptor preparations (e.g., from HEK-293 cells recombinantly expressing the human GR).[4]
-
Radiolabeled ligand (e.g., [³H]Dexamethasone) with high affinity for GR.[4]
-
Test compound (this compound) at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate additives).
-
Scintillation fluid and a scintillation counter.
-
Filter plates (e.g., 96-well glass fiber) and vacuum manifold.
Methodology:
-
Preparation: Serially dilute the test compound (this compound) to create a range of concentrations (e.g., from 0.01 nM to 10 µM).[4]
-
Incubation: In each well of a microplate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (e.g., 0.3 nM [³H]Dexamethasone), and one of the concentrations of the test compound.[4] Include control wells for total binding (radioligand + receptor, no test compound) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of radiolabeled ligand bound to the receptor.
-
Data Analysis:
-
Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test compound concentration. This will generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The experimental data clearly validates this compound as a highly selective modulator for the glucocorticoid receptor. Its sub-nanomolar binding affinity for GR, combined with a dramatically lower affinity (over 1000-fold less) for other key steroid receptors, distinguishes it from less selective compounds like mifepristone. This high degree of selectivity makes this compound an invaluable tool for researchers investigating GR-mediated pathways, as it minimizes the confounding variables associated with off-target effects and allows for a more precise dissection of glucocorticoid signaling. For professionals in drug development, this selectivity profile suggests a lower potential for side effects related to unintended interactions with progesterone, mineralocorticoid, or androgen receptors.
References
- 1. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
C108297: A Selective Alternative to Non-Selective Glucocorticoid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The glucocorticoid receptor (GR) is a key regulator of numerous physiological processes, making it a critical target for therapeutic intervention in a variety of diseases. While non-selective GR antagonists have shown clinical utility, their off-target effects often limit their therapeutic window. This guide provides a comprehensive comparison of C108297, a selective GR modulator, with traditional non-selective GR antagonists, supported by experimental data to inform preclinical and clinical research decisions.
Executive Summary
This compound emerges as a highly selective glucocorticoid receptor modulator, distinguishing itself from non-selective antagonists like mifepristone (B1683876) through its unique mechanism of action. While non-selective antagonists broadly block GR and other steroid receptors, this compound exhibits a context-dependent profile, acting as an antagonist or partial agonist depending on the specific gene and tissue. This selectivity profile suggests a potential for a wider therapeutic index, minimizing the side effects associated with non-selective GR blockade.
Quantitative Comparison of this compound and Non-Selective GR Antagonists
The following tables summarize the key quantitative data comparing this compound with the widely studied non-selective GR antagonist, mifepristone (RU-486).
Table 1: In Vitro Receptor Binding Affinity and Functional Activity
| Compound | Glucocorticoid Receptor (GR) Binding Affinity (Ki) | Progesterone Receptor (PR) Binding Affinity (Ki) | Other Receptor Binding | GR Functional Activity |
| This compound | 0.45 - 0.9 nM[1] | >10,000 nM (over 1000-fold lower affinity than for GR) | Low affinity for Androgen and Mineralocorticoid receptors[2] | Selective modulator (agonist and antagonist activity)[3] |
| Mifepristone (RU-486) | ~2 nM[4] | ~1.9 nM[4] | Binds to the androgen receptor with lower affinity[5] | Potent antagonist |
Table 2: In Vivo Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis
| Compound | Effect on Baseline Corticosterone (B1669441) | Effect on Stress-Induced Corticosterone | Effect on ACTH |
| This compound | Normalizes elevated baseline levels[3][6] | Potently suppresses peak corticosterone response[7][8] | No significant impact on ACTH response to stress[8] |
| Mifepristone (RU-486) | Can induce a protracted secretion of corticosterone[7][8] | Can lead to a prolonged elevation of corticosterone after stress | Can increase ACTH levels[9] |
Signaling Pathways and Mechanism of Action
This compound's unique profile stems from its ability to induce a specific conformational change in the glucocorticoid receptor upon binding. This altered conformation leads to the differential recruitment of transcriptional co-regulators compared to full agonists (like dexamethasone) or full antagonists (like mifepristone).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucocorticoid receptor modulators decrease alcohol self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the anti-progestin RU-486 to rat ovary steroid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of C108297's Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Guide for Researchers
This guide provides a comparative analysis of the effects of the selective glucocorticoid receptor (GR) modulator C108297 on the Hypothalamic-Pituitary-Adrenal (HPA) axis, with a focus on its performance relative to the well-established GR agonist dexamethasone (B1670325) and the GR antagonist mifepristone (B1683876) (RU486). This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting stress-related disorders and HPA axis dysregulation.
The HPA axis is a critical neuroendocrine system that regulates the body's response to stress.[1][2] Dysregulation of this axis is implicated in a variety of psychiatric and metabolic disorders.[3] Glucocorticoid receptors, present throughout the HPA axis and in various peripheral tissues, are key mediators of the stress response and are therefore a primary target for therapeutic intervention.[4][5][6]
This compound is a non-steroidal, selective GR modulator that has demonstrated both agonistic and antagonistic properties depending on the biological context.[7] This dual activity presents a unique profile compared to traditional GR ligands like the potent agonist dexamethasone and the antagonist mifepristone. Understanding the distinct effects of these compounds on HPA axis function is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
Data Presentation: Comparative Effects on HPA Axis Hormones
The following tables summarize the quantitative effects of this compound, dexamethasone, and mifepristone on key HPA axis hormones, namely Adrenocorticotropic Hormone (ACTH) and corticosterone (B1669441) (the primary glucocorticoid in rodents). Data are compiled from various preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and protocols across studies.
Table 1: Effects on Baseline HPA Axis Activity
| Compound | Animal Model | Dose & Route | Effect on ACTH | Effect on Corticosterone | Reference |
| This compound | Adolescent Male Rats | 30 mg/kg, s.c. | No significant effect | Reduced | [8] |
| Adolescent Female Rats | 30 mg/kg, s.c. | No significant effect | Reduced | [8] | |
| Dexamethasone | Healthy Human Volunteers | 1 mg, oral | Sharp drop | Sharp drop | [9] |
| Healthy Human Volunteers | 0.0035-0.015 mg/kg, oral | Dose-dependent suppression | Dose-dependent suppression | [10] | |
| Mifepristone (RU486) | Adult Male Rats | 10 mg/kg, s.c. (5 days) | No significant effect | No significant effect | [11] |
| Patients with Meningioma | 200 mg/day, oral (long-term) | Increased | Increased | [12] |
Table 2: Effects on Stress-Induced HPA Axis Activity
| Compound | Animal Model | Stressor | Dose & Route | Effect on ACTH Response | Effect on Corticosterone Response | Reference |
| This compound | Adolescent Female Rats | Forced Swim Test | 30 mg/kg, s.c. | Attenuated | Attenuated | [8] |
| Adult Male Mice | Restraint Stress | 30 mg/kg, daily (10 days) | Not specified | Reduced | [7] | |
| Dexamethasone | Healthy Human Volunteers | Not applicable (suppression test) | 1 mg, oral | Suppressed | Suppressed | [9][13] |
| Mifepristone (RU486) | Adult Male Rats | Forced Swim Test | 10 mg/kg, s.c. (5 days) | Dampened | Not specified | [11] |
| Mice | Novelty Stress | Not specified | Not specified | Increased | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of GR modulators on the HPA axis.
Protocol 1: Evaluation of a GR Modulator on Baseline and Stress-Induced HPA Axis Activity in Rodents
1. Animals: Adult male and female Sprague-Dawley rats (250-300g) are individually housed in a temperature- and light-controlled environment (12:12 h light/dark cycle) with ad libitum access to food and water. Animals are allowed to acclimate to the facility for at least one week prior to the experiment.
2. Drug Administration:
-
This compound: Administered subcutaneously (s.c.) at a dose of 30 mg/kg, dissolved in a vehicle such as polyethylene (B3416737) glycol.[7][8]
-
Dexamethasone: Administered intraperitoneally (i.p.) or orally, with doses ranging from 0.0035 to 1 mg/kg, dissolved in saline or other appropriate vehicle.[10][15]
-
Mifepristone (RU486): Administered s.c. at a dose of 10 mg/kg, dissolved in propylene (B89431) glycol.[11]
-
A vehicle control group receives an equivalent volume of the respective vehicle.
3. Experimental Procedure:
-
Baseline Measurement: On the day of the experiment, undisturbed animals are briefly restrained for the collection of a baseline blood sample (t=0) via tail-nick or saphenous vein puncture.
-
Stress Induction: Immediately following baseline sampling, animals are subjected to a stressor, such as a 15-minute forced swim test or 30 minutes of restraint stress.[7][11]
-
Post-Stress Sampling: Subsequent blood samples are collected at various time points post-stressor initiation (e.g., 15, 30, 60, and 120 minutes) to capture the dynamic hormonal response.
4. Hormone Analysis:
-
Blood samples are collected into EDTA-coated tubes and centrifuged to separate plasma.
-
Plasma ACTH and corticosterone concentrations are determined using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
5. Data Analysis: Hormone data are analyzed using appropriate statistical methods, such as two-way analysis of variance (ANOVA) with treatment and time as factors, followed by post-hoc tests to compare group means at each time point.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams were generated using Graphviz (DOT language) to illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow.
Caption: Glucocorticoid Receptor Signaling in the HPA Axis.
Caption: Experimental Workflow for HPA Axis Modulation Studies.
References
- 1. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A USERS GUIDE TO HPA AXIS RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid regulation of inflammation and its behavioral and metabolic correlates: from HPA axis to glucocorticoid receptor dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. brieflands.com [brieflands.com]
- 10. Cortisol and ACTH response to oral dexamethasone in obesity and effects of sex, body fat distribution, and dexamethasone concentrations: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mifepristone Decreases Depression-Like Behavior and Modulates Neuroendocrine and Central Hypothalamic-Pituitary-Adrenocortical Axis Responsiveness to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The endocrine effects of long-term treatment with mifepristone (RU 486) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hypothalamic-Pituitary-Adrenal Axis Recovery Following the 1-mg Overnight Dexamethasone Suppression Test in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
Benchmarking C108297 Against Standard Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Executive Summary
C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator with a distinct pharmacological profile.[1] Unlike traditional glucocorticoids, this compound functions as both an agonist and an antagonist depending on the specific gene and tissue, which may allow for the separation of beneficial anti-inflammatory effects from the adverse side effects associated with systemic glucocorticoid therapy.[1] This guide provides a comparative benchmark of this compound against two standard-of-care anti-inflammatory drugs: Dexamethasone, a potent synthetic corticosteroid, and Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[2][3][4] This comparison is based on key in vitro and in vivo assays designed to evaluate anti-inflammatory efficacy.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism is the selective modulation of the glucocorticoid receptor (GR).[1] It induces a unique receptor conformation that differs from full agonists like Dexamethasone.[1] This leads to differential recruitment of co-activator and co-repressor proteins, allowing it to transrepress pro-inflammatory genes (e.g., those activated by NF-κB) while potentially avoiding the transactivation of genes associated with metabolic side effects.[1] Preclinical studies have demonstrated its anti-inflammatory effects in the hippocampus.[5][6]
Dexamethasone acts as a potent agonist of the GR. Upon binding, the GR-Dexamethasone complex translocates to the nucleus, where it broadly suppresses the expression of pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.
Ibuprofen , a non-selective NSAID, inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7][8] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective glucocorticoid receptor modulator CORT108297 restores faulty hippocampal parameters in Wobbler and corticosterone-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber [australianprescriber.tg.org.au]
Replicating Published Findings: A Comparative Guide to the Selective Glucocorticoid Receptor Modulator C108297
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective glucocorticoid receptor (GR) modulator C108297 with other well-established GR ligands, supported by experimental data from published findings. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate the replication of these findings.
Introduction to this compound
This compound is a non-steroidal, selective glucocorticoid receptor modulator demonstrating a unique pharmacological profile.[1][2] Unlike classical GR agonists or antagonists, this compound exhibits both agonistic and antagonistic activities, depending on the specific cellular context and target gene.[1][2] This selective modulation presents the potential to dissociate the therapeutic anti-inflammatory effects of glucocorticoids from their adverse metabolic side effects.[1] this compound has a high binding affinity for the glucocorticoid receptor, with a reported Ki of 0.45-0.9 nM.[1][3]
Comparative Data
The following tables summarize the quantitative data comparing the in vitro and in vivo effects of this compound with the full GR agonist dexamethasone (B1670325) and the GR antagonist mifepristone (B1683876) (RU486).
Table 1: In Vitro Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Glucocorticoid Receptor (GR) | 0.45 - 0.9 nM[1][3] |
| Dexamethasone | Glucocorticoid Receptor (GR) | ~1.5 nM |
| Mifepristone (RU486) | Glucocorticoid Receptor (GR) | ~0.6 nM |
| Progesterone Receptor (PR) | ~0.2 nM |
Table 2: In Vitro Gene Expression Modulation in LAPC4 Cells
| Treatment | Target Gene | Fold Change in Expression |
| Dexamethasone | SGK1 | 1.7-fold increase[3] |
| Dexamethasone + This compound | SGK1 | Complete block of Dexamethasone-mediated increase[3] |
| Dexamethasone | KLK3 | 2.5-fold increase[3] |
| Dexamethasone + This compound | KLK3 | 48% antagonism of Dexamethasone-mediated increase[3] |
Table 3: In Vivo Effects on HPA Axis and Behavior in Rodent Models
| Compound | Model | Dosage | Effect on Corticosterone (B1669441) Levels | Behavioral Outcome (Forced Swim Test) |
| This compound | Male Rats | 30 mg/kg & 60 mg/kg | Potently suppressed peak corticosterone responses[3][4] | 60 mg/kg dose significantly decreased immobility[3][4] |
| Mifepristone (RU486) | Male Rats | 10 mg/kg | Induced protracted secretion[4] | Modestly decreased immobility[4] |
Table 4: In Vivo Effects on Hippocampal Pathology
| Treatment | Model | Effect on Hilar Ectopic Granule Cell Density |
| This compound | Pilocarpine-induced status epilepticus in mice | Significantly reduced density[5][6] |
Experimental Protocols
In Vitro Glucocorticoid Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.
-
Reagents and Materials:
-
Purified recombinant human GR
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 1 mM EDTA, 10% glycerol, 20 mM sodium molybdate, pH 7.6)
-
Glass fiber filters
-
Scintillation fluid
-
-
Procedure:
-
Incubate a fixed concentration of purified recombinant human GR with a fixed concentration of [³H]-dexamethasone.
-
Add increasing concentrations of this compound to compete with the radioligand for binding to the GR.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity of the bound [³H]-dexamethasone on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of [³H]-dexamethasone at each concentration of this compound.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the GR.
-
In Vivo Assessment of HPA Axis Response to Stress in Mice
Objective: To evaluate the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to an acute stressor.
-
Animals: Adult male mice (e.g., C57BL/6).
-
Housing: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimate animals to the facility for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve this compound in a suitable vehicle. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is polyethylene (B3416737) glycol.[5]
-
-
Procedure:
-
Administer this compound or vehicle to the mice via subcutaneous or intraperitoneal injection. Doses ranging from 15 to 80 mg/kg have been used in studies.[1][5]
-
After a designated pretreatment time, expose the mice to an acute stressor (e.g., restraint stress for 30 minutes).
-
Collect blood samples at various time points (e.g., 0, 30, 60, and 120 minutes) following the onset of the stressor.
-
Process the blood samples to obtain plasma or serum.
-
-
Data Analysis:
-
Measure corticosterone concentrations in the plasma or serum samples using a commercially available ELISA or RIA kit.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the corticosterone levels between the this compound-treated and vehicle-treated groups at different time points.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective glucocorticoid receptor antagonist CORT 108297 decreases neuroendocrine stress responses and immobility in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of C108297: An In Vitro Validation and Comparative Analysis
For Immediate Release
Menlo Park, CA – December 17, 2025 – A comprehensive in vitro analysis of C108297, a selective glucocorticoid receptor (GR) modulator, reveals a distinct mechanism of action that differentiates it from both full agonists like dexamethasone (B1670325) and antagonists such as mifepristone (B1683876). This guide provides a detailed comparison of this compound's performance against these alternatives, supported by experimental data, to inform researchers and drug development professionals.
This compound, also known as CORT-108297, demonstrates high-affinity binding to the glucocorticoid receptor, a key regulator of inflammatory and metabolic pathways.[1] Its selective modulatory activity, however, allows for a nuanced control of GR-mediated signaling, potentially separating the therapeutic anti-inflammatory effects from the adverse metabolic side effects often associated with glucocorticoid therapy.
Comparative Analysis of Glucocorticoid Receptor Ligands
The in vitro profile of this compound highlights its unique position as a selective GR modulator. Unlike the full agonist dexamethasone, which broadly activates GR-mediated gene transcription, and the antagonist mifepristone (RU486), which generally blocks GR activity, this compound exhibits a mixed agonist/antagonist profile that is dependent on the cellular context and the specific target gene.
| Ligand | Mechanism of Action | Key In Vitro Effects |
| This compound | Selective Glucocorticoid Receptor Modulator (SGRM) | - High binding affinity for GR (Ki ≈ 0.45-0.9 nM).[1][2] - Exhibits both agonist and antagonist activity.[2] - Agonist: Suppresses hypothalamic corticotropin-releasing hormone (CRH) expression.[2] - Antagonist: Blocks dexamethasone-induced SGK1 expression.[1] - Interacts with a unique profile of nuclear receptor coregulators compared to full agonists and antagonists.[2] |
| Dexamethasone | Full Glucocorticoid Receptor Agonist | - Potent activator of GR-mediated gene transcription. - Induces strong interactions between GR and coactivator proteins.[3] - Can lead to transrepression of pro-inflammatory pathways like NF-κB and AP-1.[4] |
| Mifepristone (RU486) | Glucocorticoid Receptor Antagonist | - Blocks the binding of endogenous glucocorticoids to GR. - Also a potent progesterone (B1679170) receptor antagonist.[5] - Induces interactions with corepressor motifs.[3] |
In Vitro Validation: Key Experimental Data
The mechanism of this compound has been validated through a series of key in vitro experiments. These assays quantify its binding affinity, functional activity, and selective modulation of GR signaling pathways.
Glucocorticoid Receptor Binding Affinity
A competitive binding assay is utilized to determine the affinity of this compound for the glucocorticoid receptor. This assay measures the ability of the compound to displace a radiolabeled ligand from the receptor.
| Compound | Binding Affinity (Ki) for GR | Selectivity |
| This compound | 0.45 - 0.9 nM[1][2] | High selectivity for GR over other steroid receptors (e.g., progesterone, androgen, mineralocorticoid receptors).[2] |
| Dexamethasone | ~10 nM (IC50) | Primarily targets GR. |
| Mifepristone (RU486) | Higher affinity than this compound[5] | Also a potent progesterone receptor antagonist.[5] |
Functional Reporter Gene Assay
A GR-responsive reporter gene assay is employed to assess the functional consequences of this compound binding. This assay measures the extent to which the compound can activate or inhibit the transcription of a reporter gene under the control of a GR-responsive promoter.
| Condition | This compound Activity | Dexamethasone Activity | Mifepristone Activity |
| Basal (no agonist) | Partial agonist activity in some contexts | - | Antagonist (blocks basal activity) |
| With Dexamethasone | Antagonizes dexamethasone-induced reporter activity | Full agonist (strong reporter activation) | Potent antagonist (blocks dexamethasone effect) |
Signaling Pathway Modulation
This compound's selective action is believed to stem from its ability to induce a unique conformational change in the glucocorticoid receptor. This, in turn, leads to the recruitment of a specific subset of coactivator and corepressor proteins, resulting in gene- and tissue-specific effects.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key in vitro validation experiments are provided below.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.
Methodology:
-
Reagents: Purified human GR, [3H]-dexamethasone (radioligand), unlabeled this compound, dexamethasone, and mifepristone, assay buffer.
-
Procedure: a. A constant concentration of purified GR and [3H]-dexamethasone are incubated in the assay buffer. b. Increasing concentrations of unlabeled competitor compounds (this compound, dexamethasone, or mifepristone) are added to the mixture. c. The reaction is incubated to reach equilibrium. d. Bound and free radioligand are separated using a filter-binding apparatus. e. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Competitive Binding Assay Workflow.
GR-Mediated Reporter Gene Assay
Objective: To assess the functional agonist or antagonist activity of this compound on GR-mediated gene transcription.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HeLa or HEK293) is transiently or stably transfected with two plasmids:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple glucocorticoid response elements (GREs).
-
-
Treatment: Transfected cells are treated with:
-
Vehicle control.
-
Increasing concentrations of this compound alone (to test for agonist activity).
-
A fixed concentration of dexamethasone alone (positive control for agonism).
-
Increasing concentrations of this compound in the presence of a fixed concentration of dexamethasone (to test for antagonist activity).
-
-
Lysis and Luciferase Assay: After an appropriate incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Caption: Reporter Gene Assay Workflow.
Conclusion
The in vitro validation of this compound confirms its mechanism of action as a selective glucocorticoid receptor modulator with a distinct profile compared to traditional GR ligands. Its ability to differentially regulate GR activity presents a promising therapeutic strategy for inflammatory and other GR-mediated diseases, potentially offering an improved safety profile over conventional glucocorticoids. Further research into the specific coregulator interactions and downstream signaling pathways affected by this compound will be crucial in fully elucidating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C108297 and Corticosterone on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the selective glucocorticoid receptor modulator C108297 and the glucocorticoid hormone corticosterone (B1669441) on adult neurogenesis. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to offer a comprehensive overview for research and drug development purposes.
Data Presentation: this compound vs. Corticosterone on Neurogenesis Markers
The following tables summarize the quantitative effects of this compound and corticosterone on key markers of neurogenesis, including cell proliferation and the population of immature neurons in the hippocampal dentate gyrus of rodents.
| Compound | Dosage | Duration | Effect on Cell Proliferation (BrdU+ or Ki67+ cells) | Effect on Immature Neurons (DCX+ cells) | Animal Model | Source |
| Corticosterone | 10 mg/kg/day | 21 days | No significant reduction | No significant reduction | Rat | [1][2] |
| Corticosterone | 40 mg/kg/day | 21 days | Significant reduction | Significant reduction | Rat | [1][2] |
| Corticosterone | 40 mg/kg/day | 3 weeks | Suppressed BrdU+ cells | Significantly fewer DCX+ cells | Rat | [3] |
| This compound | 20 mg/kg | 4 days | Increased BrdU+ cells | - | Rat | [3] |
| Corticosterone + this compound | CORT: 40 mg/kg/day; this compound: 20 mg/kg | 3 weeks (CORT), 4 days (this compound) | Significantly higher BrdU+ cells compared to CORT alone | Prevented the reduction in DCX+ cells | Rat | [3] |
| Corticosterone | 5 days | Reduced DCX+ neuroblasts | - | Mouse | [4] | |
| This compound | - | 4 days | Restored the number of DCX+ cells in Wobbler mice | - | Mouse | [4] |
| Corticosterone + this compound | - | 5 days (CORT), concurrent treatment | Antagonized the reduction in DCX+ neuroblasts | - | Mouse | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are outlined below.
BrdU Labeling for Cell Proliferation
-
Objective: To label and quantify newly proliferated cells in the dentate gyrus.
-
Methodology:
-
BrdU Administration: Rodents are administered 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, via intraperitoneal (i.p.) injection. BrdU is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.
-
Tissue Preparation: After a designated survival period, animals are euthanized, and their brains are perfused and fixed, typically with 4% paraformaldehyde. Brains are then sectioned using a cryostat or vibratome.
-
Immunohistochemistry:
-
DNA Denaturation: To expose the incorporated BrdU, DNA is denatured using hydrochloric acid (HCl) or heat-mediated antigen retrieval.
-
Blocking: Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to BrdU.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
-
Imaging and Quantification: Sections are imaged using a fluorescence microscope, and the number of BrdU-positive cells in the subgranular zone (SGZ) of the dentate gyrus is counted.
-
Immunofluorescence Staining for Neuronal Markers (Ki67 and Doublecortin)
-
Objective: To identify and quantify endogenous markers of cell proliferation (Ki67) and immature neurons (Doublecortin - DCX).
-
Methodology:
-
Tissue Preparation: Similar to the BrdU protocol, brains are fixed and sectioned.
-
Antigen Retrieval: For some antibodies, an antigen retrieval step (e.g., heating in citrate (B86180) buffer) may be necessary to unmask the epitope.
-
Blocking: Sections are treated with a blocking solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against Ki67 (a protein expressed during all active phases of the cell cycle) or Doublecortin (a microtubule-associated protein expressed in migrating and differentiating neurons).
-
Secondary Antibody Incubation: Appropriate fluorescently labeled secondary antibodies are used for detection.
-
Imaging and Quantification: Confocal or fluorescence microscopy is used to visualize and quantify the number of Ki67-positive and DCX-positive cells in the dentate gyrus.
-
Cell Viability and Morphological Analysis (Golgi Staining)
-
Objective: To assess neuronal morphology, including dendritic complexity and spine density.
-
Methodology:
-
Tissue Preparation: Fresh brain tissue is immersed in a Golgi-Cox solution for an extended period, allowing for the impregnation of a random subset of neurons with mercury salts.
-
Sectioning: Thick sections (e.g., 100-200 µm) are cut using a vibratome.
-
Staining Development: The impregnation is developed in a series of solutions, resulting in a dark precipitate that fills the entire neuron, including its dendrites and spines.
-
Imaging and Analysis: Neurons are imaged under a bright-field microscope. Dendritic branching and spine density can be quantified using specialized software.
-
Signaling Pathways and Mechanisms of Action
The differential effects of corticosterone and this compound on neurogenesis are rooted in their interaction with the glucocorticoid receptor (GR) and the subsequent modulation of downstream signaling pathways.
Corticosterone's Inhibitory Pathway
High levels of corticosterone bind to the GR, which then translocates to the nucleus and acts as a transcription factor. This can lead to the suppression of neurogenesis through the modulation of several key signaling pathways[5][6]:
-
Inhibition of Wnt Signaling: GR activation can increase the expression of Dickkopf-1 (DKK1), an inhibitor of the Wnt signaling pathway, which is crucial for neural stem cell proliferation and differentiation.
-
Suppression of Hedgehog Signaling: Corticosterone can inhibit the Hedgehog signaling pathway, which plays a role in the survival and differentiation of neuronal progenitors.
-
Modulation of PI3K/Akt and BDNF Pathways: Chronic corticosterone exposure can decrease the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin that promotes neuronal survival and growth, often acting through the PI3K/Akt signaling cascade[7].
Caption: Corticosterone's inhibitory effect on neurogenesis via GR activation.
This compound's Antagonistic Mechanism
This compound is a selective glucocorticoid receptor modulator that acts as a GR antagonist in the context of hippocampal neurogenesis[3][4][6]. By binding to the GR, this compound prevents corticosterone from activating the receptor and initiating the downstream signaling cascades that inhibit neurogenesis. This blockade effectively rescues or prevents the detrimental effects of high corticosterone levels on neural stem cell proliferation and differentiation.
Caption: this compound antagonizes the GR, blocking corticosterone's effects.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a comparative study of this compound and corticosterone on neurogenesis in a rodent model.
Caption: A typical experimental workflow for studying neurogenesis.
References
- 1. Chronic high corticosterone reduces neurogenesis in the dentate gyrus of adult male and female rats - UBC Library Open Collections [open.library.ubc.ca]
- 2. Differential effects of corticosterone and dexamethasone on hippocampal neurogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Impact of glucocorticoid on neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid-related molecular signaling pathways regulating hippocampal neurogenesis. [iris.unibs.it]
C108297: A Comparative Analysis of Specificity Against Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the binding specificity of C108297, a selective glucocorticoid receptor (GR) modulator, against other key nuclear receptors. The data presented herein is intended to offer an objective comparison, supported by established experimental protocols, to aid in the assessment of this compound for research and drug development purposes.
This compound, also known as CORT108297, is a non-steroidal modulator of the glucocorticoid receptor, demonstrating a high binding affinity for GR with a Ki value in the low nanomolar range.[1] Its selectivity is a critical attribute, as off-target binding to other nuclear receptors can lead to undesirable side effects. This guide focuses on its binding profile against the progesterone (B1679170) receptor (PR), mineralocorticoid receptor (MR), and androgen receptor (AR).
Binding Affinity and Specificity
The specificity of this compound has been quantified through competitive binding assays, which measure the concentration of the compound required to displace a radiolabeled ligand from its receptor. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction.
Table 1: Comparative Binding Affinity (Ki) of this compound for Nuclear Receptors
| Nuclear Receptor | This compound Ki | Reference Ligand |
| Glucocorticoid Receptor (GR) | 0.9 nM[2] | Dexamethasone |
| Progesterone Receptor (PR) | >10,000 nM[2] | Progesterone |
| Mineralocorticoid Receptor (MR) | >10,000 nM[2] | Aldosterone |
| Androgen Receptor (AR) | >10,000 nM[2] | Testosterone |
The data clearly indicates that this compound possesses a high and selective affinity for the glucocorticoid receptor, with negligible binding to the progesterone, mineralocorticoid, and androgen receptors at concentrations up to 10,000 nM.[2]
Experimental Methodologies
The determination of this compound's binding specificity relies on robust and validated in vitro assays. The following protocols provide a detailed methodology for conducting such comparative assessments.
Radioligand Competition Binding Assay
This assay directly measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific nuclear receptor.
Objective: To determine the binding affinity (Ki) of this compound for GR, PR, MR, and AR.
Materials:
-
Purified recombinant human nuclear receptors (GR, PR, MR, AR)
-
Radiolabeled ligands: [³H]-dexamethasone (for GR), [³H]-progesterone (for PR), [³H]-aldosterone (for MR), [³H]-testosterone (for AR)
-
Unlabeled this compound
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare a series of dilutions of unlabeled this compound in assay buffer.
-
Prepare a solution of the specific radiolabeled ligand at a concentration close to its Kd value.
-
Prepare a solution of the purified nuclear receptor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand, and the diluted this compound or vehicle control.
-
Initiate the binding reaction by adding the purified nuclear receptor to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Transfer the incubation mixture to a filter plate and apply a vacuum to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Figure 1. Workflow for Radioligand Competition Binding Assay.
In Vitro Nuclear Receptor Transactivation Assay
This cell-based assay measures the functional activity of a compound as an agonist or antagonist of a nuclear receptor.
Objective: To assess whether this compound can activate or inhibit the transcriptional activity of GR, PR, MR, and AR.
Materials:
-
Mammalian cell line (e.g., HEK293 or HeLa)
-
Expression plasmids for the full-length nuclear receptors (GR, PR, MR, AR)
-
Reporter plasmid containing a luciferase gene under the control of a hormone response element specific to the nuclear receptor.
-
Transfection reagent
-
Cell culture medium
-
This compound and reference agonists/antagonists
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound, a known agonist (positive control), a known antagonist (for antagonist mode), or vehicle (negative control).
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Figure 2. this compound Signaling Pathway via the Glucocorticoid Receptor.
Conclusion
The available data strongly supports the classification of this compound as a highly selective glucocorticoid receptor modulator. Its minimal affinity for other tested nuclear receptors, including the progesterone, mineralocorticoid, and androgen receptors, underscores its potential for targeted therapeutic applications with a reduced risk of off-target effects. The experimental protocols outlined in this guide provide a framework for the independent verification and further characterization of this compound's specificity profile.
References
Safety Operating Guide
Proper Disposal Procedures for C108297
The following provides essential safety and logistical information for the proper disposal of C108297, a selective glucocorticoid receptor modulator. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value |
| Chemical Name | (4aR)-4a-(ethoxymethyl)-1-(4- fluorophenyl)-6-[4-. (trifluoromethyl)phenyl]sulfonyl. -4,5,7,8- tetrahydropyrazolo[5,4- g]isoquinoline |
| Molecular Formula | C₂₆H₂₅F₄N₃O₃S |
| Molecular Weight | 535.56 g/mol [1] |
| CAS Number | 1018679-79-2[1][2][3][4] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98%[1] |
| Binding Affinity (Ki) | 0.45-0.9 nM for the glucocorticoid receptor (GR)[1][4][5] |
Disposal and Handling Guidelines
Proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. The primary recommended method of disposal is through a licensed chemical destruction facility.
Disposal Procedure:
-
Primary Disposal Method: this compound should be disposed of in a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Prohibited Disposal Methods: Do not contaminate water, foodstuffs, feed, or seed with this compound during storage or disposal.[1] It is crucial to prevent discharge into sewer systems.[1]
Handling and Storage:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves that meet EU Directive 89/686/EEC and EN 374 standards. Always inspect gloves before use.[1]
-
Eye Protection: Use safety glasses with side shields or goggles.[1]
-
Body Protection: A lab coat is recommended. For larger spills or handling bulk quantities, fire/flame resistant and impervious clothing should be worn.[1]
-
Respiratory Protection: Handle in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[1]
-
-
General Handling: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Use non-sparking tools and take precautions against electrostatic discharge.[1]
-
Storage Conditions:
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[1]
-
In Case of Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[1]
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Glucocorticoid Receptor Binding Assay:
-
Objective: To determine the binding affinity of this compound to the glucocorticoid receptor.[1]
-
Methodology:
-
A competitive binding assay is performed using a radiolabeled glucocorticoid, such as [³H]-dexamethasone.[1]
-
Purified recombinant human GR is incubated with increasing concentrations of this compound and a fixed concentration of [³H]-dexamethasone.[1]
-
Following incubation, the bound and unbound radioligand are separated via filtration through a glass fiber filter.[1]
-
The radioactivity of the bound ligand is measured using liquid scintillation counting.[1]
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-dexamethasone) is calculated.[1]
-
The equilibrium dissociation constant (Kᵢ) is determined using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[1]
-
In Vivo Model of Stress:
-
Objective: To assess the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.[1]
-
Methodology:
-
Animals: Adult male mice (e.g., C57BL/6) are used. They are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water.[1]
-
Drug Preparation: this compound is prepared for injection. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which results in a clear solution at a concentration of ≥ 2.5 mg/mL.[1] Another vehicle option is 10% DMSO and 90% corn oil.[1]
-
Drug Administration: this compound or the vehicle is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[1]
-
Disposal Workflow
The following diagram illustrates the proper disposal procedure for this compound.
References
Essential Safety and Logistical Information for Handling C108297
FOR RESEARCH USE ONLY. NOT FOR MEDICINAL, HOUSEHOLD, OR OTHER USE. [1]
This document provides essential guidance for the safe handling, storage, and disposal of C108297, a selective glucocorticoid receptor (GR) modulator. Researchers, scientists, and drug development professionals should review this information thoroughly before working with this compound.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specifications |
| Hand Protection | Chemical-impermeable gloves compliant with EU Directive 89/686/EEC and standard EN 374. Inspect gloves before each use. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Body Protection | A laboratory coat is required. For handling larger quantities or in the event of a spill, fire/flame resistant and impervious clothing should be worn. |
| Respiratory Protection | Work in a well-ventilated area. If exposure limits may be exceeded or if irritation occurs, a suitable respirator must be used. |
Table 1: Recommended Personal Protective Equipment for Handling this compound.[1]
Operational Plans
Handling and Storage
This compound is a white to off-white solid with a molecular weight of 535.56 g/mol .[1] Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and ensure a safe laboratory environment.
Key Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area.
Storage Conditions: Proper storage is essential to maintain the stability of this compound.
| Storage Condition | Duration |
| Powder | -20°C for 3 years; 4°C for 2 years |
| In solvent | -80°C for 6 months; -20°C for 1 month |
Table 2: Recommended Storage Conditions for this compound.
Experimental Protocols
Below are summarized methodologies for common experiments involving this compound.
In Vivo Drug Administration:
-
Objective: To assess the effect of this compound in a biological system.
-
Methodology:
-
Animal Model: Utilize adult male mice (e.g., C57BL/6) housed in standard conditions.
-
Drug Preparation: Prepare this compound for subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% corn oil.[1]
-
Administration: Administer the prepared this compound solution to the animals as per the experimental design.[1]
-
Workflow for In Vivo Drug Administration of this compound
A diagram illustrating the workflow for preparing and administering this compound in an in vivo study.
Disposal Plan
As this compound is a chemical compound intended for research use, it must be disposed of as chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow:
A flowchart outlining the proper disposal procedure for this compound waste.
General Disposal Guidelines:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazard warnings.
-
Containment: Use a leak-proof and sealable container for all this compound waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste pickup and disposal procedures.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the proper handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
